PD 144418
Descripción
Structure
3D Structure
Propiedades
Número CAS |
154130-99-1 |
|---|---|
Fórmula molecular |
C18H22N2O |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C18H22N2O/c1-3-10-20-11-4-5-16(13-20)18-12-17(19-21-18)15-8-6-14(2)7-9-15/h5-9,12H,3-4,10-11,13H2,1-2H3 |
Clave InChI |
FOQRKFCLRMMKAT-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C |
Sinónimos |
1,2,3,6-Tetrahydro-5-[3-(4-methylphenyl)-5-isoxazolyl]-1-propylpyridine Oxalate; |
Origen del producto |
United States |
Foundational & Exploratory
PD 144418: A Technical Guide to its High-Affinity Binding with the Sigma-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of PD 144418 to the sigma-1 receptor (S1R), a crucial protein involved in cellular stress responses and signaling. This document details the quantitative binding data, in-depth experimental protocols for its measurement, and the associated molecular signaling pathways.
Quantitative Binding Affinity of this compound
This compound is a highly potent and selective ligand for the sigma-1 receptor, demonstrating a significantly higher affinity for S1R over the sigma-2 receptor (S2R). This selectivity is a key characteristic for researchers investigating the specific roles of the sigma-1 receptor. The binding affinity has been quantified through various experimental assays, with the key metrics summarized below.
| Parameter | Value | Receptor Subtype | Experimental Conditions |
| Ki (Inhibition Constant) | 0.08 nM | Sigma-1 | Whole guinea pig brain membranes with --INVALID-LINK---pentazocine.[1] |
| K1 | 1377 nM | Sigma-2 | Neuroblastoma x glioma cell membranes with [3H]1,3,di-O-tolylguanidine (DTG) in the presence of 200 nM (+)-pentazocine.[1] |
| IC50 (Half-maximal Inhibitory Concentration) | 18.9 nM | Sigma-1 | Specific assay conditions not detailed in the provided search results. |
Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor
The determination of the binding affinity of this compound for the sigma-1 receptor is typically achieved through a competitive radioligand binding assay. The following protocol is a synthesized methodology based on established practices for S1R binding studies.
Membrane Preparation (from Guinea Pig Brain)
-
Homogenization: Whole guinea pig brains are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[2]
-
Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large debris. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[2]
-
Washing: The membrane pellet is resuspended in fresh buffer and the high-speed centrifugation step is repeated to wash the membranes.[2]
-
Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored in aliquots at -80°C until use.[2]
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[2]
Competitive Binding Assay
-
Assay Buffer: On the day of the assay, the membrane preparation is thawed and resuspended in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[2]
-
Reaction Mixture: The assay is typically performed in a 96-well plate with a final volume of 250 µL per well.[2] Each well contains:
-
Membrane preparation (50 - 120 µg of protein for tissue).[2]
-
A fixed concentration of the radioligand, --INVALID-LINK---pentazocine.
-
Varying concentrations of the competing ligand, this compound.
-
-
Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[2]
-
Defining Non-specific Binding: A parallel set of reactions is prepared in the presence of a high concentration of a known S1R ligand (e.g., 10 µM haloperidol) to determine the level of non-specific binding.[3]
-
Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[2] The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.[2]
-
Radioactivity Measurement: The filters are dried, and the amount of bound radioactivity is quantified using a scintillation counter.[2]
Data Analysis
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of this compound.
-
IC50 Determination: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to determine the IC50 value.
-
Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Sigma-1 Receptor Signaling Pathways
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[4][5] Its signaling is intricately linked to the regulation of cellular calcium homeostasis and the response to cellular stress.
In its basal, inactive state, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP), also known as GRP78.[6] The binding of a ligand, such as an agonist, to the sigma-1 receptor causes a conformational change, leading to its dissociation from BiP.[6] This dissociation "activates" the sigma-1 receptor, allowing it to interact with and modulate the function of various downstream effector proteins.
One of the primary functions of the activated sigma-1 receptor is the modulation of calcium signaling between the ER and mitochondria. It does this by interacting with and stabilizing the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R), a key channel responsible for releasing calcium from the ER.[4] By modulating IP3R function, the sigma-1 receptor can influence a wide range of calcium-dependent cellular processes.
As an antagonist, this compound is thought to bind to the sigma-1 receptor and prevent the conformational changes necessary for its dissociation from BiP and subsequent interaction with downstream effectors.[6] This blockade of sigma-1 receptor signaling has been shown to have various effects, including the potential to modulate glutamatergic actions.[1]
Visualizing Sigma-1 Receptor Signaling
Caption: Sigma-1 receptor signaling pathway.
References
- 1. The pharmacology of the novel and selective sigma ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Molecular Mechanisms on the Role of the Sigma-1 Receptor in the Action of Cocaine and Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
PD 144418: A Profile of High Selectivity for the Sigma-1 Receptor Over the Sigma-2 Subtype
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PD 144418, also known as 1-propyl-5-(3-p-tolyl-isoxazol-5-yl)-1,2,3,6-tetrahydropyridine, is a well-characterized pharmacological tool compound widely recognized for its high potency and remarkable selectivity as a sigma-1 (σ₁) receptor ligand.[1] This technical guide provides a comprehensive overview of the selectivity profile of this compound, with a particular focus on its interaction with the sigma-2 (σ₂) receptor. The information presented herein is intended to support researchers and professionals in drug development in understanding the nuanced pharmacology of this compound. This document summarizes key binding affinity data, details the experimental protocols used for its characterization, and visualizes relevant workflows and signaling pathways.
Data Presentation: Binding Affinity Profile
The defining characteristic of this compound is its profound selectivity for the σ₁ receptor over the σ₂ receptor. This selectivity is quantified by comparing its binding affinity (Ki) for both receptor subtypes. The data consistently demonstrates that this compound binds to the σ₁ receptor with nanomolar or even sub-nanomolar affinity, while its affinity for the σ₂ receptor is in the micromolar range, indicating a significantly weaker interaction.
| Receptor Subtype | Ligand | Kᵢ (nM) | Selectivity (σ₂ Kᵢ / σ₁ Kᵢ) |
| Sigma-1 (σ₁) | This compound | 0.08[1] | ~17,213-fold |
| Sigma-2 (σ₂) | This compound | 1377[1] | |
| Sigma-1 (σ₁) | This compound | 0.46 | ~3,596-fold |
| Sigma-2 (σ₂) | This compound | 1654 |
Table 1: Comparative binding affinities of this compound for sigma-1 and sigma-2 receptors.
Furthermore, extensive receptor binding studies have shown that this compound lacks significant affinity for a wide range of other receptors, including dopaminergic, adrenergic, and muscarinic receptors, highlighting its specific action on sigma receptors.[1]
Experimental Protocols
The binding affinity of this compound for sigma receptors has been determined using competitive radioligand binding assays. These assays are fundamental in neuropharmacology for characterizing the interaction between a ligand and its receptor.
Sigma-1 Receptor Binding Assay
A standard protocol for determining the affinity of a test compound for the σ₁ receptor involves a competitive binding assay using a selective σ₁ radioligand, such as --INVALID-LINK---pentazocine.
Materials:
-
Receptor Source: Whole guinea pig brain membranes, which are a rich source of σ₁ receptors.
-
Radioligand: --INVALID-LINK---pentazocine.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled σ₁ ligand, such as haloperidol (B65202) or unlabeled (+)-pentazocine.
-
Assay Buffer: Typically Tris-HCl buffer (e.g., 50 mM, pH 7.4).
Procedure:
-
Membrane Preparation: Guinea pig brains are homogenized in an appropriate buffer and centrifuged to pellet the membranes, which are then resuspended.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Incubation: Varying concentrations of the test compound (this compound) are incubated with the membrane preparation and a fixed concentration of the radioligand (--INVALID-LINK---pentazocine).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Sigma-2 Receptor Binding Assay
To determine the affinity for the σ₂ receptor, a similar competitive binding assay is employed, often using a non-selective sigma receptor radioligand in the presence of a masking agent to block the σ₁ sites.
Materials:
-
Receptor Source: Neuroblastoma x glioma (NG-108) cell membranes or rat liver membranes, which express σ₂ receptors.
-
Radioligand: [³H]1,3-di-O-tolylguanidine ([³H]DTG), a non-selective sigma ligand.
-
Masking Agent: A high concentration of a selective σ₁ ligand, such as (+)-pentazocine (e.g., 200 nM), is included to occupy the σ₁ receptors, ensuring that the [³H]DTG binding primarily reflects interaction with the σ₂ receptor.[1]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled sigma ligand, such as haloperidol.
-
Assay Buffer: Tris-HCl buffer.
Procedure: The procedural steps are analogous to the σ₁ receptor binding assay, with the key difference being the inclusion of the σ₁ masking agent in all wells.
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: Selectivity Profile of this compound
Caption: Binding affinity hierarchy of this compound.
Functional Effects and Signaling Pathways
Predominant Sigma-1 Receptor Antagonism
The functional consequences of this compound administration are overwhelmingly attributed to its potent interaction with the σ₁ receptor. In vitro studies have shown that this compound can reverse the N-methyl-D-aspartate (NMDA)-induced increase in cyclic GMP (cGMP) in rat cerebellar slices, suggesting a modulatory role of σ₁ sites in glutamatergic signaling.[1] Behaviorally, it antagonizes mescaline-induced scratching, a model suggestive of potential antipsychotic properties, without affecting spontaneous motor activity.[1]
Interaction with Sigma-2 Receptor Signaling
Due to its very low affinity for the σ₂ receptor, there is a paucity of data on the functional effects of this compound mediated through this receptor subtype. The high concentrations of this compound required to occupy σ₂ receptors would lead to profound and likely confounding effects from its potent blockade of σ₁ receptors.
General studies of σ₂ receptor signaling, using selective σ₂ ligands, have implicated this receptor in the regulation of cell proliferation, apoptosis, and autophagy, particularly in the context of cancer cells. Sigma-2 receptor agonists have been shown to induce cell death through caspase-dependent and -independent pathways and by inhibiting the mTOR pathway.
General Sigma-2 Signaling Pathway (Activated by Selective Agonists)
Caption: A generalized sigma-2 receptor signaling pathway.
It is important to emphasize that this diagram represents the effects of potent σ₂ agonists, and it is not established that the weak binding of this compound to the σ₂ receptor would elicit any of these downstream effects.
Conclusion
This compound is a highly selective and potent ligand for the sigma-1 receptor, exhibiting several thousand-fold greater affinity for this subtype over the sigma-2 receptor. This selectivity profile makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the sigma-1 receptor. While it technically binds to the sigma-2 receptor, its affinity is in the micromolar range, and there is currently no evidence to suggest that it has any significant functional effects at the sigma-2 receptor at concentrations where it potently interacts with the sigma-1 receptor. Researchers utilizing this compound should be confident in its utility as a selective sigma-1 probe, with negligible confounding activity at the sigma-2 receptor under typical experimental conditions.
References
PD 144418: A Technical Guide on its Potential as a Novel Antipsychotic
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PD 144418 is a potent and highly selective sigma-1 (σ1) receptor antagonist that has demonstrated potential as a novel antipsychotic agent. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, key preclinical findings, and the underlying mechanisms of action. Quantitative data from pivotal studies are presented in structured tables for comparative analysis. Detailed methodologies for key experiments are provided to facilitate replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to offer a clear understanding of the compound's biological context and experimental evaluation.
Introduction
Traditional antipsychotic medications primarily target dopamine (B1211576) D2 receptors, a mechanism associated with significant motor side effects. The exploration of novel targets has led to the investigation of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface. The sigma-1 receptor is involved in the modulation of various neurotransmitter systems, including glutamatergic signaling, and has been implicated in the pathophysiology of psychosis. This compound, as a selective antagonist of this receptor, represents a promising therapeutic avenue with a potentially distinct and more favorable side-effect profile compared to existing antipsychotics.
Pharmacological Profile
This compound exhibits a high affinity and remarkable selectivity for the sigma-1 receptor over the sigma-2 receptor subtype and a wide range of other neurotransmitter receptors.
Data Presentation: Receptor Binding Affinity
| Receptor Subtype | Ligand | Preparation | Kᵢ (nM) | Selectivity (σ1 vs σ2) | Reference |
| Sigma-1 (σ1) | This compound | Guinea pig brain membranes | 0.08 | >17,000-fold | [1] |
| Guinea pig brain membranes | 0.46 | 3596-fold | [2][3] | ||
| Sigma-2 (σ2) | This compound | Neuroblastoma x glioma cell membranes | 1377 | - | [1] |
| Guinea pig brain membranes | 1654 | - | [2][3] |
Kᵢ: Inhibitory constant, a measure of binding affinity.
Notably, extensive receptor binding studies have shown that this compound lacks significant affinity for dopaminergic, adrenergic, muscarinic, and a variety of other receptors, highlighting its specific mechanism of action.[1]
Preclinical Evidence for Antipsychotic Potential
A body of in vitro and in vivo evidence supports the investigation of this compound as a potential antipsychotic. Key findings are summarized below.
In Vitro Studies
Reversal of NMDA-Induced cGMP Increase: In rat cerebellar slices, this compound was shown to reverse the increase in cyclic GMP (cGMP) induced by N-methyl-D-aspartate (NMDA) without affecting basal cGMP levels.[1] This suggests that the sigma-1 receptor plays a modulatory role in glutamatergic neurotransmission, a pathway implicated in the pathophysiology of schizophrenia.
In Vivo Studies
Antagonism of Mescaline-Induced Scratching: Mescaline, a hallucinogen, induces a characteristic scratching behavior in rodents, which is considered an animal model relevant to psychosis. This compound effectively antagonized mescaline-induced scratching at doses that did not produce sedative effects on spontaneous motor activity, suggesting a specific antipsychotic-like action.[1]
Attenuation of Cocaine-Induced Hyperactivity: While initial reports were conflicting, further studies demonstrated that this compound dose-dependently attenuates cocaine-induced hyperactivity in mice.[2][3] This effect showed a strong correlation with cerebral sigma-1 receptor occupancy, with a behavioral ED₅₀ of 0.79 µmol/kg corresponding to 80% receptor occupancy.[3]
Data Presentation: In Vivo Efficacy
| Animal Model | Species | Effect of this compound | Key Finding | Reference |
| Mescaline-Induced Scratching | Mice | Antagonism of scratching behavior | Suggests potential antipsychotic properties | [1] |
| Cocaine-Induced Hyperactivity | Mice | Dose-dependent attenuation | Correlated with sigma-1 receptor occupancy | [2][3] |
Signaling Pathways and Mechanism of Action
The antipsychotic potential of this compound is believed to stem from its modulation of sigma-1 receptor function, which in turn influences multiple downstream signaling cascades. The sigma-1 receptor acts as a molecular chaperone, regulating protein folding and stability at the endoplasmic reticulum. It also modulates intracellular calcium signaling and interacts with various ion channels and receptors, including the NMDA receptor.
By antagonizing the sigma-1 receptor, this compound may normalize dysregulated glutamatergic and calcium signaling implicated in psychosis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Sigma-1 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the sigma-1 receptor.
-
Preparation: Whole guinea pig brain membranes are prepared by homogenization in a buffered solution followed by centrifugation to isolate the membrane fraction.
-
Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor radioligand, is used.
-
Procedure:
-
A constant concentration of --INVALID-LINK---pentazocine is incubated with the brain membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the sigma-1 receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive sigma-1 ligand (e.g., haloperidol).
-
The reaction is incubated to allow for binding equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of --INVALID-LINK---pentazocine (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Mescaline-Induced Scratching in Mice
-
Objective: To assess the in vivo antipsychotic-like activity of this compound.
-
Animals: Male mice are used for this behavioral assay.
-
Procedure:
-
Animals are habituated to the testing environment.
-
This compound or vehicle is administered to the mice at various doses.
-
After a predetermined pretreatment time, mescaline is administered to induce scratching behavior.
-
The mice are observed for a specific period, and the number of scratching bouts is recorded by a trained observer blinded to the treatment conditions.
-
-
Data Analysis: The number of scratches in the this compound-treated groups is compared to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
NMDA-Induced cGMP Increase in Rat Cerebellar Slices
-
Objective: To evaluate the effect of this compound on NMDA receptor-mediated signaling.
-
Preparation: Cerebellar slices are prepared from rat brains and maintained in an oxygenated physiological buffer.
-
Procedure:
-
Cerebellar slices are pre-incubated with this compound or vehicle.
-
NMDA is then added to the incubation medium to stimulate cGMP production.
-
The reaction is stopped, and the tissue is processed to extract cGMP.
-
The concentration of cGMP is determined using a suitable assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The levels of cGMP in the this compound-treated slices are compared to the vehicle-treated slices to determine the extent of reversal of the NMDA-induced increase.
Conclusion and Future Directions
This compound is a highly selective and potent sigma-1 receptor antagonist with a compelling preclinical profile suggesting its potential as a novel antipsychotic. Its distinct mechanism of action, centered on the modulation of the sigma-1 receptor, offers the prospect of a therapeutic agent with an improved side-effect profile compared to conventional antipsychotics. The in vitro and in vivo data presented herein provide a strong rationale for further investigation. Future research should focus on more complex animal models of psychosis that assess negative and cognitive symptoms, as well as comprehensive safety and pharmacokinetic studies to support potential clinical development. The continued exploration of sigma-1 receptor antagonists like this compound holds significant promise for advancing the treatment of psychotic disorders.
References
- 1. The pharmacology of the novel and selective sigma ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between Cerebral Sigma-1 Receptor Occupancy and Attenuation of Cocaine’s Motor Stimulatory Effects in Mice by PD144418 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship between cerebral sigma-1 receptor occupancy and attenuation of cocaine's motor stimulatory effects in mice by PD144418 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PD 144418 in Modulating Glutamatergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 144418 is a potent and highly selective sigma-1 (σ1) receptor antagonist that has garnered significant interest in neuropharmacology. While it exhibits little to no direct affinity for glutamate (B1630785) receptors, this compound indirectly modulates glutamatergic signaling, primarily by antagonizing the multifaceted roles of the σ1 receptor in regulating N-methyl-D-aspartate (NMDA) receptor function. This technical guide provides an in-depth overview of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development in this area.
Core Mechanism of Action: Indirect Modulation via the Sigma-1 Receptor
The primary mechanism through which this compound influences glutamatergic signaling is by binding to and antagonizing the σ1 receptor. The σ1 receptor is a unique intracellular chaperone protein, predominantly located at the endoplasmic reticulum-mitochondrion interface, that translocates to various cellular compartments to interact with a range of proteins, including ion channels and receptors.
As an antagonist, this compound inhibits the downstream effects of σ1 receptor activation. In the context of glutamatergic signaling, σ1 receptor activation is known to potentiate NMDA receptor function through several mechanisms. Therefore, this compound is understood to counteract these potentiating effects, leading to a dampening of NMDA receptor-mediated signaling.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Sigma-1 | 0.08 nM | [1] |
| Binding Affinity (Ki) | Sigma-2 | 1377 nM | [1] |
| IC50 | Sigma-1 (Human) | 18.9 nM | [2] |
Note: The IC50 value is from a competitive binding assay and represents the concentration of this compound that displaces 50% of the radioligand.
| Functional Effect | System | Observation | Reference |
| NMDA-induced cGMP increase | Rat cerebellar slices | Reversed | [1][3] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the modulation of glutamatergic signaling by this compound.
Caption: this compound antagonizes the sigma-1 receptor, preventing its potentiation of NMDA receptor activity.
Caption: this compound reverses NMDA-induced cGMP increase by antagonizing the sigma-1 receptor.
Experimental Protocols
Sigma-1 Receptor Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of a test compound like this compound for the sigma-1 receptor using a competitive binding assay with --INVALID-LINK---pentazocine.
Materials:
-
Membrane Preparation: Guinea pig brain membranes (or other tissue/cell line expressing sigma-1 receptors).
-
Radioligand: --INVALID-LINK---pentazocine.
-
Non-specific Binding Control: Haloperidol or another suitable unlabeled sigma-1 ligand at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound.
-
Filtration System: 96-well microplate filtration format with glass fiber filters (e.g., Perkin Elmer Uni-Filter-96 GF/B), presoaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of --INVALID-LINK---pentazocine (typically at or below its Kd, e.g., 1-3 nM), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, --INVALID-LINK---pentazocine, a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM haloperidol), and the membrane preparation.
-
Competition Binding: Add assay buffer, --INVALID-LINK---pentazocine, varying concentrations of this compound, and the membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
NMDA-Induced cGMP Accumulation in Rat Cerebellar Slices
This assay measures the functional effect of this compound on NMDA receptor signaling.
Materials:
-
Tissue: Cerebellar slices from young rats.
-
Incubation Medium: Artificial cerebrospinal fluid (aCSF) or similar physiological buffer.
-
Stimulant: N-methyl-D-aspartate (NMDA).
-
Test Compound: this compound.
-
Assay Kit: cGMP radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.
Procedure:
-
Slice Preparation: Prepare thin (e.g., 250-400 µm) cerebellar slices using a vibratome and allow them to recover in oxygenated incubation medium.
-
Pre-incubation: Pre-incubate the slices in the presence of various concentrations of this compound or vehicle for a defined period.
-
Stimulation: Add NMDA to the incubation medium to stimulate cGMP production.
-
Termination: Stop the reaction by adding ice-cold buffer and rapidly homogenizing or sonicating the slices.
-
Measurement: Centrifuge the homogenates and measure the cGMP concentration in the supernatant using a cGMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of cGMP in slices treated with NMDA alone, this compound alone, and NMDA in the presence of this compound. Determine the concentration-dependent reversal of the NMDA-induced cGMP increase by this compound.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording NMDA-evoked currents in neurons to assess the modulatory effects of this compound.
Materials:
-
Preparation: Acute brain slices (e.g., hippocampal or cortical) or cultured neurons.
-
External Solution: aCSF containing antagonists for non-NMDA glutamate receptors (e.g., CNQX) and GABA-A receptors (e.g., picrotoxin) to isolate NMDA receptor currents. Mg2+ is typically omitted or kept at a low concentration to relieve the voltage-dependent block of NMDA receptors.
-
Internal Solution: A standard potassium-based or cesium-based internal solution for the patch pipette.
-
Agonist: NMDA.
-
Test Compound: this compound.
-
Electrophysiology Rig: Microscope, micromanipulators, amplifier, and data acquisition system.
Procedure:
-
Preparation: Place the brain slice or cultured neuron preparation in the recording chamber and continuously perfuse with oxygenated external solution.
-
Patching: Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Recording:
-
Voltage-clamp the neuron at a holding potential of, for example, -70 mV.
-
Apply NMDA via the perfusion system or a local application system to evoke an inward current.
-
Record the baseline NMDA-evoked current.
-
-
Drug Application: Perfuse the preparation with a solution containing this compound for a sufficient duration.
-
Post-Drug Recording: Re-apply NMDA in the continued presence of this compound and record the evoked current.
-
Washout: If possible, wash out this compound and record the NMDA-evoked current again to check for reversibility of the effect.
-
Data Analysis: Measure the amplitude and other kinetic properties of the NMDA-evoked currents before, during, and after the application of this compound. Quantify the extent of inhibition or modulation by this compound.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for investigating the role of this compound in modulating glutamatergic signaling.
Caption: A typical experimental workflow for studying the effects of this compound.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the sigma-1 receptor in modulating glutamatergic neurotransmission. Its high selectivity allows for the specific interrogation of sigma-1 receptor function. The primary effect of this compound on glutamatergic signaling is an indirect antagonism of NMDA receptor activity, which is evident in the reversal of NMDA-induced cGMP production and is expected to manifest as a reduction in NMDA receptor-mediated currents. This modulatory role has significant implications for understanding the pathophysiology of neurological disorders where glutamatergic dysregulation is a key feature and for the development of novel therapeutic strategies targeting the sigma-1 receptor. Further research is warranted to fully elucidate the quantitative aspects of its functional antagonism and its therapeutic potential in various disease models.
References
The Role of Antagonists on N-methyl-D-aspartate (NMDA) Receptors: A Technical Guide
Disclaimer: An extensive search of scientific literature and databases did not yield specific information regarding a compound designated as "PD 144418" and its effects on N-methyl-D-aspartate (NMDA) receptors. Therefore, this guide provides a comprehensive overview of the principles, methodologies, and data relevant to the study of NMDA receptor antagonists, which can be applied to the investigation of novel compounds.
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1] Its dysregulation is implicated in a variety of neurological and psychiatric disorders, making it a prime target for therapeutic drug development.[1][2] NMDA receptor antagonists are a class of compounds that inhibit the receptor's activity and are categorized based on their mechanism of action.[3][4]
Mechanisms of NMDA Receptor Antagonism
NMDA receptor antagonists can be classified into four main categories based on their binding site and mechanism of action:
-
Competitive Antagonists: These compounds bind to the glutamate binding site on the GluN2 subunit of the NMDA receptor, directly competing with the endogenous agonist glutamate.[1][2]
-
Glycine (B1666218) Site Antagonists: These antagonists bind to the glycine co-agonist site on the GluN1 subunit, preventing the necessary co-agonist binding for receptor activation.[1][5]
-
Uncompetitive Channel Blockers: These antagonists, such as phencyclidine (PCP) and ketamine, bind within the ion channel pore of the activated receptor, physically obstructing the flow of ions.[2][3] Their action is dependent on the receptor being in an open state.
-
Non-competitive (Allosteric) Antagonists: These molecules bind to a site on the receptor distinct from the agonist or co-agonist binding sites, known as an allosteric site.[3][4] This binding event induces a conformational change in the receptor that reduces its activity. Ifenprodil is a classic example, showing selectivity for the GluN2B subunit.[5][6]
Quantitative Data on NMDA Receptor Antagonists
The potency and efficacy of NMDA receptor antagonists are determined through various in vitro and in vivo assays. The following table summarizes key quantitative data for several well-characterized NMDA receptor antagonists, providing a comparative reference.
| Compound | Antagonist Type | Assay | Preparation | IC50 | Reference |
| Memantine | Uncompetitive Channel Blocker | Intracellular Ca2+ Measurement | Primary cultures of rat cerebellar granule neurons | 1.5 ± 0.1 µM | [7] |
| Amantadine | Uncompetitive Channel Blocker | Intracellular Ca2+ Measurement | Primary cultures of rat cerebellar granule neurons | 92 ± 29 µM | [7] |
| Guanidine Analog 11 | Uncompetitive Channel Blocker | Intracellular Ca2+ Measurement | Primary cultures of rat cerebellar granule neurons | 2.7 ± 0.4 µM | [7] |
| Primary Amine Analog 8 | Uncompetitive Channel Blocker | Intracellular Ca2+ Measurement | Primary cultures of rat cerebellar granule neurons | 2.8 ± 1.1 µM | [7] |
| UCM-101 | Negative Allosteric Modulator | Electrophysiology | Diheteromeric GluN1/2A receptors | 110 nM | [8] |
| UCM-101 | Negative Allosteric Modulator | Electrophysiology | Triheteromeric GluN1/2A/2B receptors | 240 nM | [8] |
Experimental Protocols
The characterization of a novel compound's effect on NMDA receptors involves a series of established experimental protocols.
Intracellular Calcium Imaging
This functional assay measures the antagonist's ability to inhibit the influx of calcium through the NMDA receptor channel upon agonist stimulation.
-
Cell Preparation: Primary cultures of neurons, such as rat cerebellar granule neurons, are prepared and grown on glass coverslips.[7]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[7]
-
Measurement: Baseline fluorescence is recorded. The NMDA receptor agonist (e.g., NMDA) and co-agonist (e.g., glycine) are applied to induce an increase in intracellular calcium, which is detected as a change in fluorescence.[7]
-
Antagonist Application: After a washout period, the cells are pre-incubated with the antagonist for a defined period before co-application with the agonist and co-agonist.[7]
-
Data Analysis: The change in fluorescence ratio is calculated to determine the inhibitory effect of the antagonist and to derive parameters like the IC50 value.[7]
Whole-Cell Electrophysiology
This technique provides a direct measure of the ion current flowing through the NMDA receptor channel and allows for a detailed characterization of the antagonist's mechanism of action.
-
Cell Preparation: A cell line expressing specific NMDA receptor subunits (e.g., tsA201 cells transfected with GluN1 and GluN2A) or primary neurons are used.[7]
-
Recording Setup: A patch pipette is used to form a high-resistance seal with the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential (e.g., -60 mV or -70 mV).[1][7]
-
Current Evocation: An NMDA receptor agonist and co-agonist are applied to evoke an inward current.[1][7]
-
Antagonist Application: Once a stable baseline current is achieved, the antagonist is applied, and the reduction in current is measured.[7]
-
Data Analysis: The percentage of block is calculated. To determine if the antagonist is voltage-dependent, its inhibitory effect can be measured at different holding potentials.[7]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for understanding the effects of antagonists on NMDA receptors.
Caption: NMDA Receptor Signaling and Antagonist Sites of Action.
Caption: Experimental Workflow for NMDA Receptor Antagonist Characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA Receptor Protocols - Google Books [books.google.com]
- 4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NMDA receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel binding mode for negative allosteric NMDA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
PD 144418: A Novel Avenue in Prion Disease Research Through Sigma-1 Receptor Independent Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Prion diseases, a group of fatal neurodegenerative disorders, are characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic, aggregation-prone isoform (PrPSc). The development of effective therapeutics is a significant challenge. This technical guide explores the anti-prion properties of PD 144418, a highly selective sigma-1 (σ1) receptor ligand. While initially investigated for its high affinity to the σ1 receptor, recent evidence compellingly suggests that its potent anti-prion effects are mediated through a mechanism independent of direct sigma receptor binding. This guide provides a comprehensive overview of the quantitative data supporting the efficacy of this compound, detailed experimental protocols for its evaluation, and a proposed mechanism of action centered on drug-induced phospholipidosis, offering a new perspective for therapeutic strategies in prion disease.
Introduction to this compound
This compound is a high-affinity and selective ligand for the sigma-1 (σ1) receptor, a chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum. The σ1 receptor is implicated in various cellular processes, including calcium homeostasis, ion channel modulation, and cellular stress responses. Due to its role in neuronal function and survival, σ1 receptor ligands have been investigated for their therapeutic potential in a range of neurological and psychiatric disorders.
Quantitative Efficacy and Toxicity of this compound in Prion Disease Models
Recent studies have demonstrated the potent anti-prion activity of this compound in cell culture models of prion disease. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Anti-Prion Efficacy of this compound
| Cell Line | Prion Strain | Efficacy Metric | Value (μM) | Reference |
| ScN2a | RML | EC50 (PrPSc reduction) | 5.2 | [1] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Metric | Value (μM) | Reference |
| N2a | LC50 | >22 | [1] |
Proposed Mechanism of Action: A Sigma-1 Receptor Independent Pathway
Initial hypotheses centered on the σ1 receptor as the primary target for the anti-prion activity of this compound. However, groundbreaking research has challenged this assumption. Studies utilizing CRISPR/Cas9 to knock out the genes encoding for both σ1 and σ2 receptors in prion-infected neuroblastoma cells found that the anti-prion efficacy of this compound was not diminished.[1][2] This pivotal finding strongly indicates that this compound exerts its anti-prion effects through an alternative, sigma-receptor-independent mechanism.
A compelling alternative hypothesis is that this compound, as a cationic amphiphilic drug (CAD), induces phospholipidosis.[2] This is a condition characterized by the intracellular accumulation of phospholipids, primarily within the lysosomes.
The Role of Phospholipidosis in Prion Clearance
Cationic amphiphilic drugs are known to accumulate in the acidic environment of lysosomes. This accumulation is proposed to interfere with lysosomal function in several ways that could impact PrPSc levels:
-
Inhibition of Lysosomal Enzymes: The buildup of CADs within lysosomes can alter the local environment, potentially inhibiting the activity of phospholipases and other degradative enzymes essential for the breakdown of cellular waste, including aggregated proteins like PrPSc.
-
Disruption of Lipid Trafficking: Phospholipidosis can disrupt the normal trafficking of lipids and proteins within the cell. As PrPC conversion to PrPSc and its subsequent aggregation are closely linked to cellular membranes and trafficking pathways, this disruption could interfere with the prion propagation cycle.
-
Impaired Autophagy: The autophagic pathway is a critical cellular process for the clearance of aggregated proteins. Lysosomal dysfunction caused by phospholipidosis can impair the final stages of autophagy, where autophagosomes fuse with lysosomes to degrade their contents. However, the precise impact on PrPSc clearance via this pathway in the context of drug-induced phospholipidosis requires further investigation.
dot
References
The Influence of PD 144418 on Motivational Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of PD 144418, a potent and highly selective sigma-1 (σ1) receptor antagonist, on motivational behavior. The document synthesizes findings from preclinical studies, detailing the compound's mechanism of action, its impact on reward-seeking behaviors, and the underlying signaling pathways. It provides comprehensive experimental protocols and quantitative data to facilitate further research and drug development in neuropsychiatric and behavioral disorders.
Introduction to this compound
This compound is a small molecule that acts as a selective antagonist for the sigma-1 receptor, a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1][2] It exhibits high affinity for the sigma-1 receptor and has been investigated for its potential therapeutic applications in various neurological and psychiatric conditions.[1][2] This guide focuses on its role in modulating motivational processes, a key area of interest for understanding and treating disorders characterized by deficits in motivation, such as depression, schizophrenia, and addiction.
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the antagonism of the sigma-1 receptor. Under basal conditions, the sigma-1 receptor is associated with the chaperone protein BiP (Binding immunoglobulin Protein) at the MAM.[1][2][3] Upon cellular stress or ligand stimulation, the sigma-1 receptor dissociates from BiP and can translocate to other cellular compartments, where it interacts with a variety of client proteins, including ion channels and receptors.[1][2][3][4]
One of the key signaling pathways modulated by the sigma-1 receptor, and consequently affected by this compound, is the N-methyl-D-aspartate (NMDA) receptor-cyclic GMP (cGMP) pathway. The sigma-1 receptor can modulate NMDA receptor function, and studies have shown that this compound can reverse the NMDA-induced increase in cGMP in rat cerebellar slices.[5] This suggests that the effects of this compound on motivational behavior may be mediated, at least in part, through its influence on glutamatergic signaling.
Signaling Pathway Diagrams
References
- 1. The essential roles of protein–protein interaction in sigma-1 receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 4. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacology of the novel and selective sigma ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of PD 144418: A Potential Pharmacotherapy for Cocaine Addiction
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
Cocaine addiction remains a significant public health challenge with limited effective pharmacological treatments. Preclinical research has identified the sigma-1 (σ1) receptor as a promising target for therapeutic intervention. This whitepaper provides a comprehensive technical overview of the preclinical data for PD 144418, a potent and selective σ1 receptor antagonist, and its potential as a pharmacotherapy for cocaine addiction. The available data demonstrates that this compound effectively attenuates the motor stimulatory effects of cocaine in animal models, a key behavioral correlate of the drug's addictive properties. This document summarizes the quantitative pharmacological data, details key experimental protocols, and provides visual representations of the proposed mechanism of action and experimental workflows to support further research and development efforts.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound from preclinical studies.
Table 1: In Vitro Receptor Binding Affinity and Selectivity of this compound [1][2]
| Target | Ligand | Preparation | Ki (nM) | Selectivity |
| Sigma-1 (σ1) Receptor | --INVALID-LINK---pentazocine | Guinea Pig Brain Membranes | 0.46 | 3596-fold over σ2 |
| Sigma-2 (σ2) Receptor | [3H]DTG + 200 nM (+)-pentazocine | Neuroblastoma x Glioma Cells | 1654 | - |
| Dopamine Transporter (DAT) | - | - | 9.0 µM | Weak Interaction |
| Serotonin Transporter (SERT) | - | - | >100 µM | No Appreciable Affinity |
| Norepinephrine Transporter (NET) | - | - | >100 µM | No Appreciable Affinity |
| Dopamine Receptors | - | - | No Significant Affinity | - |
| Serotonin Receptors | - | - | No Significant Affinity | - |
| Opioid Receptors | - | - | No Significant Affinity | - |
Table 2: In Vivo Efficacy of this compound in Mice [1][2]
| Parameter | Value | Corresponding σ1 Receptor Occupancy |
| ED50 for σ1 Receptor Occupancy (Whole Brain) | 0.22 µmol/kg | 50% |
| Behavioral ED50 for Attenuation of Cocaine-Induced Hyperactivity | 0.79 µmol/kg | 80% |
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity and selectivity of this compound for sigma-1 and sigma-2 receptors.
Methodology:
-
Sigma-1 Receptor Binding:
-
Preparation: Whole guinea pig brain membranes were used.
-
Radioligand: --INVALID-LINK---pentazocine.
-
Incubation: Assays were performed at 37°C in a pH 7.4 buffer.
-
Analysis: The inhibition constant (Ki) was calculated from competition binding assays with increasing concentrations of this compound.[1]
-
-
Sigma-2 Receptor Binding:
-
Preparation: Neuroblastoma x glioma cell membranes were utilized.
-
Radioligand: [3H]1,3,di-O-tolylguanidine (DTG).
-
Condition: Assays were conducted in the presence of 200 nM (+)-pentazocine to block σ1 receptor binding.
-
Analysis: The Ki value was determined through competitive binding studies.[3]
-
In Vivo Locomotor Activity Studies
Objective: To assess the effect of this compound on cocaine-induced hyperactivity in mice.
Methodology:
-
Animals: Male CD-1 mice were used in the study.[1]
-
Apparatus: Locomotor activity was measured in automated activity monitoring chambers.
-
Procedure:
-
Habituation: Mice were habituated to the testing chambers before drug administration.
-
Pretreatment: Animals were administered this compound (doses ranging from 0.10 to 31.6 µmol/kg, i.p.) or saline.
-
Cocaine Challenge: 15 minutes after pretreatment, mice received an injection of cocaine (20 mg/kg or 66 µmol/kg, i.p.) or saline.
-
Data Collection: Locomotor activity, measured as total distance traveled, was recorded for 60 minutes following the cocaine or saline injection.[1]
-
-
Statistical Analysis: Data were analyzed using ANOVA to determine significant differences between treatment groups.[1]
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound in Attenuating Cocaine's Effects
Cocaine's psychostimulant effects are partially mediated through its agonist actions at sigma-1 (σ1) receptors. This compound, as a selective σ1 receptor antagonist, is hypothesized to block these actions, thereby reducing the behavioral effects of cocaine, such as hyperactivity.
Caption: Proposed mechanism of this compound in blocking cocaine's effects.
Experimental Workflow for In Vivo Locomotor Activity Study
The following diagram illustrates the sequential steps involved in the preclinical assessment of this compound's effect on cocaine-induced locomotor activity.
Caption: Workflow for the in vivo locomotor activity experiment.
Discussion and Future Directions
The preclinical data strongly suggest that this compound is a highly selective and potent sigma-1 receptor antagonist. Its ability to dose-dependently attenuate cocaine-induced hyperactivity in mice, with a strong correlation between behavioral effects and cerebral σ1 receptor occupancy, provides a solid rationale for its further investigation as a treatment for cocaine addiction.[1][2] The lack of significant affinity for other key central nervous system receptors and transporters minimizes the potential for off-target effects.[1][2][3]
Future preclinical studies should focus on more complex animal models of cocaine addiction, such as self-administration and reinstatement paradigms, to evaluate the efficacy of this compound in reducing drug-seeking and relapse behaviors. Furthermore, comprehensive pharmacokinetic and toxicological studies will be necessary to establish a safe and effective dosing regimen for potential clinical trials. The exploration of the role of sigma-1 receptors in other aspects of cocaine addiction, such as cue-induced craving and the rewarding effects of the drug, could provide further insight into the therapeutic potential of this compound.
References
- 1. Relationship between Cerebral Sigma-1 Receptor Occupancy and Attenuation of Cocaine’s Motor Stimulatory Effects in Mice by PD144418 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship between cerebral sigma-1 receptor occupancy and attenuation of cocaine's motor stimulatory effects in mice by PD144418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology of the novel and selective sigma ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Pharmacological Properties of PD 144418
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of PD 144418, a potent and highly selective sigma-1 (σ₁) receptor ligand. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Identity and Structure
This compound, with the IUPAC name 1,2,3,6-tetrahydro-5-[3-(4-methylphenyl)-5-isoxazolyl]-1-propylpyridine, is a synthetic compound that has garnered significant interest for its selective interaction with the σ₁ receptor.[1] Its chemical and physical properties are summarized in the table below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1,2,3,6-tetrahydro-5-[3-(4-methylphenyl)-5-isoxazolyl]-1-propylpyridine | [1] |
| Molecular Formula | C₁₈H₂₂N₂O | [1] |
| Molar Mass | 282.387 g/mol | [1] |
| SMILES | CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C | [1] |
| InChI Key | FOQRKFCLRMMKAT-UHFFFAOYSA-N | [1] |
Pharmacological Profile
This compound is distinguished by its high affinity and remarkable selectivity for the σ₁ receptor over the σ₂ receptor. This selectivity makes it a valuable tool for elucidating the physiological and pathophysiological roles of the σ₁ receptor.
Receptor Binding Affinity
The binding affinity of this compound has been determined through radioligand binding assays, demonstrating its potent interaction with the σ₁ receptor.
Table 2: Receptor Binding Affinity of this compound
| Receptor | Kᵢ (nM) | Selectivity (σ₂/σ₁) | Reference |
| Sigma-1 (σ₁) | 0.08 ± 0.01 | 17,212-fold | [1] |
| Sigma-2 (σ₂) | 1377 | [1] |
Studies have also shown that this compound lacks significant affinity for a wide range of other receptors, including dopaminergic, adrenergic, and muscarinic receptors, highlighting its specific pharmacological profile.[1]
Mechanism of Action and Signaling Pathways
This compound acts as a high-affinity ligand for the σ₁ receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The σ₁ receptor is known to modulate several signaling pathways, and this compound's interaction with this receptor can influence downstream cellular events. One of the key pathways modulated by σ₁ receptor ligands is the N-methyl-D-aspartate (NMDA) receptor signaling cascade.
Activation of the σ₁ receptor can potentiate NMDA receptor function. This is thought to occur through multiple mechanisms, including the inhibition of small conductance Ca²⁺-activated K⁺ (SK) channels, which in turn enhances NMDA receptor-mediated currents. The diagram below illustrates the proposed signaling pathway.
Caption: Signaling pathway of this compound through the sigma-1 receptor.
In vitro studies have demonstrated that this compound can reverse the N-methyl-D-aspartate (NMDA)-induced increase in cyclic GMP (cGMP) in rat cerebellar slices without affecting basal levels.[1] This suggests that σ₁ receptors play a crucial role in regulating glutamatergic neurotransmission.
In Vivo Pharmacology and Behavioral Effects
Behavioral studies in animal models have revealed several effects of this compound:
-
Antagonism of Mescaline-Induced Scratching: Similar to other σ₁ ligands, this compound antagonizes mescaline-induced scratching behavior in rodents at doses that do not affect spontaneous motor activity. This effect is often used as a preclinical screen for potential antipsychotic activity.[1]
-
Modulation of Food-Reinforced Behavior: Studies have shown that this compound can attenuate the number of active lever responses for food rewards under certain reinforcement schedules, suggesting a role for the σ₁ receptor in motivation and reward-seeking behavior.
-
Interaction with Haloperidol (B65202): this compound has been shown to potentiate the decrease in 5-hydroxytryptophan (B29612) (a precursor to serotonin) caused by the antipsychotic drug haloperidol in the mesolimbic region of the brain.[1] By itself, this compound does not appear to affect serotonin (B10506) or dopamine (B1211576) synthesis.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below is a representative experimental protocol for a key assay used to characterize this compound.
Sigma-1 Receptor Radioligand Binding Assay
This protocol outlines the general steps for determining the binding affinity of this compound for the σ₁ receptor.
Objective: To determine the inhibition constant (Kᵢ) of this compound for the σ₁ receptor using a competitive radioligand binding assay.
Materials:
-
Whole guinea pig brain membranes (as a source of σ₁ receptors)
-
--INVALID-LINK---pentazocine (radioligand)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled (+)-pentazocine (for determining non-specific binding)
-
96-well microplates
-
Filtration apparatus
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize whole guinea pig brains in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 0.2-0.4 mg/mL.
-
Assay Setup: In a 96-well microplate, add the following components in triplicate:
-
Total Binding: Assay buffer, --INVALID-LINK---pentazocine, and membrane preparation.
-
Non-specific Binding: Assay buffer, --INVALID-LINK---pentazocine, a high concentration of unlabeled (+)-pentazocine, and membrane preparation.
-
Competitive Binding: Assay buffer, --INVALID-LINK---pentazocine, varying concentrations of this compound, and membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For the competitive binding data, plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Caption: Workflow for a typical sigma-1 receptor radioligand binding assay.
Synthesis
Conclusion
This compound is a powerful research tool characterized by its high affinity and exceptional selectivity for the sigma-1 receptor. Its well-defined pharmacological profile makes it invaluable for investigating the complex roles of the σ₁ receptor in the central nervous system and other tissues. The data and protocols presented in this guide are intended to support further research into the therapeutic potential of targeting the sigma-1 receptor in a variety of disease states.
References
PD 144418: A Modulator of the Intracellular Chaperone Sigma-1 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 Receptor as an Intracellular Chaperone
The σ1R is a 223-amino acid transmembrane protein that acts as a molecular chaperone, assisting in the correct folding and stability of client proteins.[2][4][7] Under resting conditions, σ1R is predominantly localized at the MAM where it forms a complex with another ER chaperone, the 78-kDa glucose-regulated protein (GRP78), also known as BiP.[2][3][8] This interaction with BiP keeps the σ1R in an inactive state.[8]
Upon stimulation by agonist ligands or in response to cellular stress, the σ1R dissociates from BiP.[2][3][8] This dissociation allows the now-active σ1R to interact with various client proteins, modulating their function and stability.[2][5][8] One of the most well-characterized client proteins of σ1R is the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a key regulator of calcium release from the ER.[1][5][9] By chaperoning the IP3R, the σ1R ensures proper calcium signaling between the ER and mitochondria, which is vital for cellular bioenergetics and survival.[5][9][10]
PD 144418 as a Modulator of Sigma-1 Receptor Chaperone Activity
This compound exhibits high-affinity binding to the σ1R, acting as a potent antagonist. Its role as a modulator of the σ1R's chaperone activity is primarily understood through its ability to prevent the actions of σ1R agonists. By binding to the σ1R, this compound is thought to stabilize the inactive conformation of the receptor, potentially by preventing its dissociation from BiP. This action would inhibit the subsequent interaction of σ1R with its client proteins, thereby modulating downstream signaling pathways.
Quantitative Data: Binding Affinity of this compound
The selectivity of this compound for the σ1R over the σ2R is a key feature of its pharmacological profile. This high selectivity makes it a valuable tool for specifically investigating the role of the σ1R.
| Ligand | Receptor | Binding Affinity (Ki) [nM] |
| This compound | Sigma-1 (σ1) | 0.08 |
| This compound | Sigma-2 (σ2) | 1377 |
Signaling Pathways Modulated by this compound
The primary mechanism by which this compound modulates intracellular signaling is through its antagonism of the σ1R chaperone activity. This has significant implications for pathways regulated by σ1R, most notably calcium homeostasis and the unfolded protein response (UPR).
Sigma-1 Receptor-Mediated Calcium Signaling
The interaction between the σ1R and the IP3R is a critical point of regulation for intracellular calcium levels. By antagonizing the σ1R, this compound can be expected to interfere with this interaction, thereby modulating calcium flux from the ER to the mitochondria.
The Unfolded Protein Response (UPR) and ER Stress
The σ1R is implicated in the cellular response to ER stress. By forming a complex with BiP, a master regulator of the UPR, the σ1R is positioned to influence this critical stress response pathway. The UPR is initiated when unfolded or misfolded proteins accumulate in the ER, leading to the activation of three transmembrane sensors: IRE1α, PERK, and ATF6. These sensors initiate signaling cascades aimed at restoring ER homeostasis. Given that this compound stabilizes the σ1R-BiP complex, it may indirectly modulate the UPR by affecting the availability of BiP to regulate the UPR sensors.
Experimental Protocols
Investigating the role of this compound as an intracellular chaperone modulator requires a combination of techniques to assess its binding to the σ1R, its effect on σ1R interactions with other proteins, and its impact on cellular processes related to protein folding and stress responses.
Radioligand Binding Assay for Sigma-1 Receptor
This assay is used to determine the binding affinity (Ki) of this compound for the σ1R.
1. Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig brain) or cells expressing σ1R in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled σ1R ligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known σ1R ligand (e.g., haloperidol).
-
Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Co-immunoprecipitation (Co-IP) of σ1R and BiP
This technique is used to investigate the effect of this compound on the interaction between σ1R and its binding partner, BiP.
1. Cell Culture and Treatment:
-
Culture cells endogenously expressing or overexpressing σ1R.
-
Treat the cells with this compound at a desired concentration and for a specific duration. A control group should be treated with vehicle. An agonist-treated group can also be included for comparison.
2. Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease inhibitors.
-
Incubate the lysate on ice and then centrifuge to pellet cell debris.
3. Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific for σ1R overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for a few hours to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
4. Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against both σ1R and BiP.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
The presence of a BiP band in the σ1R immunoprecipitate indicates an interaction. The intensity of this band can be compared between the control and this compound-treated samples to assess the effect of the compound on the interaction.
In Vitro Protein Aggregation Assay
This assay can be used to assess the general effect of modulating σ1R activity on protein aggregation under stress conditions.
1. Protein Substrate and Stress Induction:
-
Use a model protein prone to aggregation upon stress (e.g., citrate (B86180) synthase or lysozyme).
-
Induce aggregation by heat or chemical denaturation.
2. Chaperone Activity Assessment:
-
Prepare a reaction mixture containing the protein substrate in a suitable buffer.
-
Add a source of σ1R (e.g., purified receptor or cell lysate) to the reaction.
-
Include different treatment groups: no treatment, this compound, a σ1R agonist, and this compound plus the agonist.
-
Incubate the mixtures at the stress-inducing temperature.
3. Measurement of Aggregation:
-
Monitor protein aggregation over time by measuring the increase in light scattering at a specific wavelength (e.g., 360 nm) using a spectrophotometer or plate reader.
-
Alternatively, use a fluorescent dye like Thioflavin T, which exhibits increased fluorescence upon binding to amyloid-like aggregates.
4. Data Analysis:
-
Plot the light scattering or fluorescence intensity against time for each treatment group.
-
Compare the aggregation curves to determine the effect of this compound on the chaperone activity of σ1R in preventing protein aggregation.
Conclusion
This compound is a valuable pharmacological tool for elucidating the complex roles of the σ1R as an intracellular chaperone. Its high affinity and selectivity allow for the specific antagonism of σ1R, enabling researchers to probe its involvement in critical cellular processes such as calcium signaling and the ER stress response. By stabilizing the inactive state of the σ1R, this compound effectively modulates the chaperone's ability to interact with its client proteins, offering a powerful means to study the physiological and pathological consequences of σ1R dysfunction. The experimental protocols outlined in this guide provide a framework for the detailed investigation of this compound's effects on the chaperone activity of the σ1R, which will be instrumental in the development of novel therapeutic strategies targeting this unique intracellular receptor.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 4. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-1 Receptor Chaperones and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor chaperones and diseases. | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology [frontiersin.org]
- 8. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Early Research and Discovery of PD 144418
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the initial research and discovery of the compound PD 144418, a potent and selective sigma-1 (σ₁) receptor ligand. It details the compound's binding affinity, functional pharmacology, and early behavioral characterization. This guide is intended to serve as a technical resource, presenting quantitative data in a structured format, outlining detailed experimental protocols, and visualizing key concepts and workflows.
Introduction
This compound, chemically identified as 1-propyl-5-(3-p-tolyl-isoxazol-5-yl)-1,2,3,6-tetrahydropyridine, emerged from early drug discovery programs as a highly selective ligand for the σ₁ receptor.[1] The initial pharmacological characterization of this compound was conducted by Parke-Davis Pharmaceutical Research.[1] This compound has since been utilized as a valuable pharmacological tool to investigate the physiological and pathological roles of the σ₁ receptor, including its potential involvement in neuropsychiatric disorders.
Quantitative Data Summary
The initial characterization of this compound focused on determining its binding affinity and selectivity for sigma receptors over other receptor types. The following table summarizes the key quantitative findings from these early studies.
| Parameter | Receptor/Site | Value | Reference |
| Binding Affinity (Kᵢ) | Sigma-1 (σ₁) | 0.08 nM | [1] |
| Binding Affinity (Kᵢ) | Sigma-2 (σ₂) | 1377 nM | [1] |
| Selectivity Ratio | σ₂ / σ₁ | >17,000-fold | [1] |
Table 1: Receptor Binding Affinities and Selectivity of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the early research of this compound.
The affinity of this compound for sigma-1 and sigma-2 receptors was determined using radioligand binding assays.[1]
3.1.1. Sigma-1 (σ₁) Receptor Binding
-
Tissue Preparation: Whole guinea pig brain membranes were used as the source for σ₁ receptors.
-
Radioligand: --INVALID-LINK---pentazocine, a selective σ₁ receptor ligand.
-
Assay Buffer: Tris buffer (50 mM, pH 7.4).
-
Incubation: Membranes were incubated with various concentrations of this compound and a fixed concentration of --INVALID-LINK---pentazocine.
-
Non-specific Binding: Determined in the presence of a high concentration of an unlabeled competing ligand, such as haloperidol.
-
Termination: The binding reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Kᵢ) was calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
3.1.2. Sigma-2 (σ₂) Receptor Binding
-
Tissue Preparation: Neuroblastoma x glioma (NG-108) cell membranes were utilized as the source for σ₂ receptors.
-
Radioligand: [³H]1,3-di-O-tolylguanidine (DTG), a non-selective sigma ligand.
-
Masking Agent: To isolate binding to σ₂ receptors, a high concentration of (+)-pentazocine (200 nM) was included in the assay to saturate and block the σ₁ sites.[1]
-
Assay Conditions: Similar to the σ₁ binding assay, membranes were incubated with varying concentrations of this compound and [³H]DTG in the presence of the masking agent.
-
Non-specific Binding: Determined using a high concentration of an unlabeled competing ligand.
-
Termination and Quantification: The process was the same as for the σ₁ receptor binding assay.
-
Data Analysis: The Kᵢ value was calculated from the IC₅₀ value using the Cheng-Prusoff equation.
This assay was performed to assess the functional activity of this compound on glutamatergic neurotransmission.[1]
-
Tissue Preparation: Cerebellar slices from rats were prepared.
-
Pre-incubation: The slices were pre-incubated in a buffer containing a phosphodiesterase inhibitor to prevent the degradation of cyclic GMP (cGMP).
-
Stimulation: N-methyl-D-aspartate (NMDA) was added to the buffer to stimulate an increase in cGMP levels.
-
Drug Application: this compound was co-incubated with NMDA to determine its effect on the NMDA-induced cGMP increase.
-
Termination: The reaction was stopped, and the tissue was processed to extract cGMP.
-
Quantification: The concentration of cGMP was measured using a suitable method, such as a radioimmunoassay (RIA).
-
Outcome: this compound was found to reverse the NMDA-induced increase in cGMP in rat cerebellar slices.[1]
This behavioral model was used to evaluate the potential antipsychotic-like properties of this compound.[1]
-
Animal Model: Rats were used for this study.
-
Induction of Scratching: Mescaline, a hallucinogen, was administered to the rats to induce a characteristic scratching behavior.
-
Drug Administration: this compound was administered at various doses prior to the mescaline injection.
-
Behavioral Observation: The frequency and duration of scratching episodes were observed and recorded for a defined period after mescaline administration.
-
Control Groups: A vehicle-treated group and a group receiving only mescaline were included for comparison.
-
Outcome: this compound was shown to antagonize mescaline-induced scratching at doses that did not affect spontaneous motor activity.[1]
Visualizations
The following diagrams illustrate key concepts and workflows related to the early research of this compound.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for sigma receptor binding assays.
Caption: Workflow for the in vivo mescaline-induced scratching model.
Conclusion
The early research on this compound established it as a highly potent and selective σ₁ receptor ligand.[1] Its ability to modulate NMDA receptor-mediated signaling and to antagonize mescaline-induced behaviors provided the initial evidence for its potential utility in studying the central nervous system.[1] This foundational work has paved the way for further investigation into the therapeutic potential of selective σ₁ receptor modulation.
References
The Modulatory Role of PD 144418 on Cyclic GMP Levels in Cerebellar Slices: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the effects of the selective sigma-1 (σ1) receptor ligand, PD 144418, on cyclic guanosine (B1672433) monophosphate (cGMP) levels within rat cerebellar slices. The document is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology. It synthesizes available data, outlines detailed experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Core Findings: this compound's Attenuation of NMDA-Induced cGMP Elevation
In vitro studies have demonstrated that this compound effectively reverses the increase in cyclic GMP (cGMP) induced by N-methyl-D-aspartate (NMDA) in rat cerebellar slices. Notably, this action is achieved without altering the basal cGMP levels, suggesting a specific modulatory role of σ1 receptors in glutamatergic signaling pathways.[1] this compound is a highly potent and selective ligand for the σ1 receptor, exhibiting a Ki value of 0.08 nM for σ1 sites, a selectivity that is approximately 17,000-fold higher than for σ2 sites.[1]
Quantitative Data Summary
| Treatment Condition | Effect on cGMP Levels in Cerebellar Slices | Reference |
| Basal (unstimulated) | No significant effect | [1] |
| NMDA Stimulation | Significant increase | [1] |
| NMDA Stimulation + this compound | Reversal of NMDA-induced increase | [1] |
Signaling Pathway: Modulation of the NMDA Receptor-NO-cGMP Cascade
The elevation of cGMP in cerebellar slices upon NMDA receptor activation is a well-established pathway. This process is initiated by the influx of calcium (Ca2+) through the NMDA receptor channel, which in turn activates neuronal nitric oxide synthase (nNOS). nNOS then produces nitric oxide (NO), a gaseous signaling molecule that diffuses to nearby cells and activates soluble guanylate cyclase (sGC). sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
The selective σ1 receptor ligand, this compound, is thought to exert its inhibitory effect by modulating the function of the NMDA receptor. Sigma-1 receptors are intracellular chaperone proteins, primarily located at the endoplasmic reticulum-mitochondria interface, and are known to interact with and modulate various ion channels, including the NMDA receptor.[2][3][4][5][6] The interaction between the sigma-1 receptor and the NMDA receptor can influence Ca2+ influx and the subsequent activation of nNOS.[2] It has been proposed that sigma-1 receptors can directly interact with the GluN1 subunit of the NMDA receptor.[4][5] By modulating the NMDA receptor complex, this compound can indirectly regulate the downstream production of cGMP.
Experimental Protocols
The following section details a representative methodology for assessing the effect of this compound on NMDA-stimulated cGMP levels in cerebellar slices, compiled from established neuroscience protocols.
Cerebellar Slice Preparation
-
Animal Model: Male Sprague-Dawley rats (postnatal day 10-15) are a suitable model.
-
Anesthesia and Euthanasia: Animals are anesthetized with isoflurane (B1672236) and decapitated. The cerebellum is rapidly dissected and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 5 KCl, 1.2 KH2PO4, 1.3 MgSO4, 2.4 CaCl2, 26 NaHCO3, and 10 glucose.
-
Slicing: The cerebellum is sliced into 200-400 µm thick sagittal slices using a vibratome.
-
Recovery: Slices are allowed to recover for at least 60 minutes in oxygenated aCSF at room temperature before experimentation.
Experimental Procedure
-
Incubation: Individual cerebellar slices are transferred to incubation tubes containing 1 ml of oxygenated aCSF.
-
Pre-incubation with this compound: Slices are pre-incubated with various concentrations of this compound (e.g., 1 nM - 1 µM) or vehicle for a specified period (e.g., 15-30 minutes).
-
NMDA Stimulation: NMDA is added to the incubation medium to a final concentration (e.g., 30-100 µM) for a short duration (e.g., 2-5 minutes) to induce cGMP synthesis.
-
Termination of Reaction: The reaction is terminated by rapidly removing the aCSF and adding a solution to lyse the cells and preserve cGMP levels, such as ice-cold 0.1 M HCl or by flash-freezing the slices in liquid nitrogen.
cGMP Measurement
-
Sample Preparation: The tissue is homogenized (e.g., by sonication) and centrifuged to pellet cellular debris.
-
Assay: The supernatant is collected, and the cGMP concentration is determined using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Data Normalization: cGMP levels are typically normalized to the protein content of the tissue sample, which can be determined using a standard protein assay (e.g., Bradford or BCA assay).
-
Statistical Analysis: Data are expressed as mean ± SEM. Statistical significance between treatment groups is determined using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA Receptors Are Upregulated and Trafficked to the Plasma Membrane after Sigma-1 Receptor Activation in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 5. The σ-1 Receptor Interacts Directly with GluN1 But Not GluN2A in the GluN1/GluN2A NMDA Receptor | Journal of Neuroscience [jneurosci.org]
- 6. The essential roles of protein–protein interaction in sigma-1 receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of PD 144418
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 144418, with the chemical name 1-propyl-5-(3-p-tolyl-isoxazol-5-yl)-1,2,3,6-tetrahydropyridine, is a potent and highly selective sigma-1 (σ₁) receptor ligand.[1] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions and neurological conditions.[1] Understanding the in vitro pharmacological profile of this compound is crucial for elucidating its mechanism of action and therapeutic potential. These application notes provide detailed protocols for key in vitro experiments to characterize the binding and functional activity of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro studies.
| Parameter | Receptor/Assay | Value | Tissue/Cell Source | Radioligand | Reference |
| Kᵢ | Sigma-1 (σ₁) | 0.08 nM | Guinea pig brain membranes | --INVALID-LINK---pentazocine | [1] |
| Kᵢ | Sigma-2 (σ₂) | 1377 nM | Neuroblastoma x glioma cells | [³H]1,3-di-O-tolylguanidine (DTG) | [1] |
| Functional Activity | NMDA-induced cGMP increase | Reversal | Rat cerebellar slices | - | [1] |
Experimental Protocols
Sigma-1 Receptor Competitive Binding Assay
This protocol determines the binding affinity (Kᵢ) of this compound for the sigma-1 receptor using a competitive radioligand binding assay with --INVALID-LINK---pentazocine.
Materials:
-
This compound
-
--INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol)
-
(+)-Pentazocine (for non-specific binding)
-
Guinea pig brain membranes (or other tissue/cell preparation rich in sigma-1 receptors)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Scintillation vials
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Microplate or test tubes
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer and centrifuge at low speed to remove debris. Pellet the membranes by high-speed centrifugation, wash the pellet, and resuspend in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate or test tubes, add the following components in a final volume of 200 µL:
-
50 µL of Assay Buffer (for total binding) or 50 µL of 10 µM (+)-pentazocine (for non-specific binding).
-
50 µL of various concentrations of this compound (e.g., 0.01 nM to 1 µM).
-
50 µL of --INVALID-LINK---pentazocine (at a final concentration close to its Kd, typically 1-5 nM).
-
50 µL of membrane homogenate (typically 100-200 µg of protein).
-
-
Incubation: Incubate the mixture at 37°C for 90 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-2 Receptor Competitive Binding Assay
This protocol determines the binding affinity (Kᵢ) of this compound for the sigma-2 receptor using [³H]1,3-di-O-tolylguanidine (DTG) in the presence of a sigma-1 masking agent.
Materials:
-
This compound
-
[³H]1,3-di-O-tolylguanidine (DTG) (specific activity ~40-60 Ci/mmol)
-
(+)-Pentazocine (sigma-1 masking agent)
-
Haloperidol (B65202) or DTG (for non-specific binding)
-
Neuroblastoma x glioma (NG-108) cell membranes (or other suitable cell line)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail and vials
-
Glass fiber filters
-
Filtration apparatus
-
Microplate or test tubes
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare membranes from NG-108 cells as described for the sigma-1 assay.
-
Assay Setup: In a final volume of 200 µL, add:
-
50 µL of Assay Buffer containing 200 nM (+)-pentazocine (to mask sigma-1 receptors).
-
50 µL of various concentrations of this compound (e.g., 10 nM to 100 µM).
-
50 µL of [³H]DTG (at a final concentration close to its Kd for sigma-2, typically 5-10 nM).
-
50 µL of membrane homogenate (typically 100-200 µg of protein).
-
For non-specific binding, add 10 µM haloperidol or unlabeled DTG instead of this compound.
-
-
Incubation: Incubate at room temperature for 120 minutes.
-
Filtration and Counting: Follow the same procedure as for the sigma-1 binding assay.
-
Data Analysis: Calculate the Kᵢ value for the sigma-2 receptor using the Cheng-Prusoff equation.
NMDA-Induced cGMP Accumulation Assay in Rat Cerebellar Slices
This functional assay assesses the ability of this compound to modulate the NMDA receptor-mediated signaling cascade.
Materials:
-
This compound
-
N-Methyl-D-aspartate (NMDA)
-
Glycine (B1666218) (co-agonist)
-
Rat cerebella (from young rats, e.g., 8-12 days old)
-
Krebs-Ringer Bicarbonate (KRB) buffer, gassed with 95% O₂/5% CO₂.
-
Tissue chopper or vibratome
-
Incubation vials or a multi-well plate
-
cGMP radioimmunoassay (RIA) kit or ELISA kit
-
Trichloroacetic acid (TCA) or ethanol (B145695) for extraction
-
Homogenizer
Procedure:
-
Slice Preparation:
-
Rapidly dissect the cerebellum from a rat and place it in ice-cold, oxygenated KRB buffer.
-
Cut 300-400 µm thick sagittal slices using a tissue chopper or vibratome.
-
Allow the slices to recover in oxygenated KRB buffer at room temperature for at least 60 minutes.
-
-
Pre-incubation:
-
Transfer individual slices to vials containing fresh, oxygenated KRB buffer.
-
Pre-incubate the slices with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Add NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the vials to stimulate cGMP production.
-
Incubate for a short period (e.g., 2-5 minutes).
-
-
Termination and Extraction:
-
Terminate the reaction by adding ice-cold 10% TCA or ethanol to the vials.
-
Homogenize the slices and centrifuge to pellet the protein.
-
-
cGMP Measurement:
-
Collect the supernatant containing the cGMP.
-
Measure the cGMP concentration using a commercially available cGMP RIA or ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the cGMP levels to the protein content of the tissue pellet.
-
Compare the cGMP levels in this compound-treated slices to the vehicle-treated, NMDA-stimulated control to determine the effect of this compound.
-
Visualizations
Caption: General workflow for in vitro characterization of this compound.
Caption: Proposed signaling pathway of this compound's effect on NMDA-mediated cGMP production.
References
Application Notes and Protocols for PD 144418 in Neuroblastoma x Glioma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PD 144418 is a highly selective ligand for the sigma-1 (σ1) receptor.[1][2][3] While its primary affinity is for the σ1 receptor, studies have also implicated sigma-2 (σ2) receptors in mediating its cytotoxic and apoptotic effects in various cancer cell lines.[4][5] Neuroblastoma and glioma are aggressive cancers of the nervous system, and the neuroblastoma x glioma hybrid cell line, such as the NG108-15 line, serves as a valuable in vitro model for studying neuronal properties and potential therapeutic interventions.[6][7][8][9][10] This document provides detailed application notes and protocols for the use of this compound in neuroblastoma x glioma hybrid cell lines, based on existing data from neuroblastoma and glioma research.
Disclaimer: The following protocols and application notes are based on the documented effects of this compound on neuroblastoma and glioma cell lines individually. Direct experimental data on the effects of this compound on neuroblastoma x glioma hybrid cell lines is not extensively available. Therefore, these recommendations serve as a starting point for investigation and should be optimized for your specific experimental conditions.
Data Presentation
Table 1: Reported Efficacy of this compound and Related Sigma Receptor Ligands in Cancer Cell Lines
| Compound | Cell Line Type | Measurement | Value | Reference |
| This compound | Prion-infected Neuroblastoma (ScN2a) | EC50 (Antiprion Activity) | 5.2 µM | [2] |
| This compound | Prion-infected Neuroblastoma (ScN2a) | LC50 (Toxicity) | >22 µM | [2] |
| CB-64D (σ2 agonist) | Breast Tumor (MCF-7, T47D, SKBr3) | EC50 (Cytotoxicity) | Similar across cell lines | [4] |
| CB-184 (σ2 agonist) | Breast Tumor (MCF-7, T47D, SKBr3) | EC50 (Cytotoxicity) | Similar across cell lines | [4] |
| Haloperidol (σ2 agonist) | Breast Tumor (MCF-7, T47D) | Apoptosis Induction | Confirmed | [4] |
Signaling Pathways
Proposed Mechanism of Action of this compound in Neuroblastoma x Glioma Hybrid Cells
This compound, as a sigma-1 receptor ligand, may exert its effects through multiple pathways. While it has high selectivity for the sigma-1 receptor, some of its apoptotic effects are suggested to be mediated through the sigma-2 receptor. In cancer cells, activation of sigma-2 receptors has been shown to induce apoptosis through a novel, caspase-independent pathway. This pathway is thought to involve the disruption of intracellular calcium homeostasis and the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and eventual cell death.
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound on neuroblastoma x glioma hybrid cell lines.
Caption: General workflow for studying this compound effects.
Protocol 1: Cell Culture of Neuroblastoma x Glioma Hybrid Cells (e.g., NG108-15)
Materials:
-
Neuroblastoma x glioma hybrid cell line (e.g., NG108-15)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cells:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete culture medium.
-
Transfer the cell suspension to a T-75 cell culture flask.
-
-
Maintaining Cell Cultures:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency.
-
-
Sub-culturing:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Collect the cell suspension and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate at the desired density for experiments or continued culture.
-
Protocol 2: Preparation of this compound and Treatment of Cells
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete culture medium
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the 10 mM stock solution in complete culture medium to prepare working concentrations.
-
For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of culture medium.
-
Perform serial dilutions to obtain the desired final concentrations for your experiment (e.g., 1, 5, 10, 20, 50 µM).
-
Note: The final concentration of DMSO in the culture medium should not exceed 0.1% to prevent solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
Seed the neuroblastoma x glioma hybrid cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
The next day, remove the old medium and replace it with fresh medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
Protocol 3: Cell Viability Assessment using MTT Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
After the desired incubation period with this compound, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization of the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 4: Apoptosis Detection using Annexin V-FITC Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described in Protocol 2.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Sigma Receptor Ligands Are Potent Antiprion Compounds that Act Independently of Sigma Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of the σ2 receptor enable docking for bioactive ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines. | Semantic Scholar [semanticscholar.org]
- 6. A neuroblastoma times glioma hybrid cell line with morphine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Neuroblastoma × Glioma Hybrid Cell Line with Morphine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroblastoma-glioma hybrid cells contain clonidine-displacing substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroblastoma X glioma hybrid cells synthesize enkephalin-like opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proliferation and synapse formation of neuroblastoma glioma hybrid cells: effects of glia maturation factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay Using ³H-Pentazocine and PD 144418
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2] It is implicated in a variety of cellular functions, including the modulation of calcium signaling, ion channel activity, and cellular stress responses.[3][4] The σ1R is a target for a diverse range of synthetic and endogenous ligands and is being investigated for its therapeutic potential in a number of neurological and psychiatric disorders.
This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of compounds with the sigma-1 receptor. The assay utilizes --INVALID-LINK---pentazocine, a known σ1R agonist, as the radioligand and PD 144418, a potent and selective σ1R ligand, as a reference compound.[5] This protocol is designed to enable researchers to determine the binding affinity (Ki) of novel compounds for the sigma-1 receptor.
Data Presentation
Table 1: Ligand Binding Affinities for the Sigma-1 Receptor
| Compound | Receptor Subtype | Binding Affinity (Ki/Kd) | Tissue/Cell Type | Reference |
| --INVALID-LINK---Pentazocine | Sigma-1 | 3.68 ± 0.46 nM (Kd) | Post-mortem human frontal cortex | [6] |
| This compound | Sigma-1 | 0.08 nM (Ki) | Whole guinea pig brain membranes | [7] |
| This compound | Sigma-2 | 1377 nM (Ki) | Neuroblastoma x glioma cell membranes | [7] |
Experimental Protocols
I. Preparation of Brain Homogenates
This protocol describes the preparation of crude membrane fractions from brain tissue, a rich source of sigma-1 receptors.
Materials:
-
Brain tissue (e.g., guinea pig or rat brain)
-
Cold lysis buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4
-
Protease inhibitor cocktail
-
Sucrose (B13894) solution (10%)
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Refrigerated centrifuge
-
Ultracentrifuge (optional)
Procedure:
-
On the day of the assay, thaw the frozen brain tissue on ice.
-
Weigh the tissue and add 20 volumes of ice-cold lysis buffer containing a protease inhibitor cocktail.
-
Homogenize the tissue on ice with several strokes of the homogenizer until a uniform suspension is achieved.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large tissue debris.
-
Carefully collect the supernatant and centrifuge it at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold lysis buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final pellet in a buffer containing 10% sucrose as a cryoprotectant.
-
Determine the protein concentration of the membrane preparation using a suitable method, such as the bicinchoninic acid (BCA) assay.[8]
-
Aliquot the membrane suspension and store at -80°C until use.
II. Saturation Binding Assay with ³H-Pentazocine
This assay is performed to determine the equilibrium dissociation constant (Kd) of --INVALID-LINK---pentazocine and the maximum number of binding sites (Bmax) in the prepared brain homogenate.
Materials:
-
Prepared brain homogenate
-
Assay binding buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
--INVALID-LINK---Pentazocine (stock solution)
-
Unlabeled (+)-pentazocine or another suitable sigma-1 ligand (e.g., haloperidol) for determining non-specific binding
-
96-well plates
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Filtration apparatus
Procedure:
-
On the day of the assay, thaw the membrane homogenate on ice and resuspend it in the assay binding buffer to a final protein concentration of 50-120 µg per well.[8]
-
Prepare serial dilutions of --INVALID-LINK---pentazocine in the assay binding buffer, typically ranging from 0.2 to 20 nM.[8]
-
Set up the assay in 96-well plates with a final volume of 250 µL per well.
-
Total Binding: To each well, add 150 µL of the membrane suspension and 50 µL of the corresponding --INVALID-LINK---pentazocine dilution. Add 50 µL of assay buffer.
-
Non-specific Binding: To a separate set of wells, add 150 µL of the membrane suspension, 50 µL of the corresponding --INVALID-LINK---pentazocine dilution, and 50 µL of a high concentration of unlabeled ligand (e.g., 10 µM haloperidol (B65202) or 1 µM (+)-pentazocine) to saturate the specific binding sites.[9]
-
Incubate the plates at 30°C for 60 minutes with gentle agitation.[8]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters for 30 minutes at 50°C.
-
Place the dried filters in scintillation vials, add a suitable scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of --INVALID-LINK---pentazocine.
-
Analyze the data using non-linear regression analysis to determine the Kd and Bmax values.
III. Competition Binding Assay with this compound
This assay is used to determine the inhibitory constant (Ki) of a test compound (in this case, this compound) by measuring its ability to compete with a fixed concentration of --INVALID-LINK---pentazocine for binding to the sigma-1 receptor.
Materials:
-
Same materials as for the saturation binding assay.
-
This compound or other test compounds.
Procedure:
-
Follow steps 1 and 2 from the saturation binding assay protocol. Use a fixed concentration of --INVALID-LINK---pentazocine, typically at or near its Kd value (e.g., 2-5 nM).
-
Prepare serial dilutions of the competing compound (this compound) in the assay binding buffer.
-
Set up the assay in 96-well plates with a final volume of 250 µL per well.
-
To each well, add 150 µL of the membrane suspension, 50 µL of the fixed concentration of --INVALID-LINK---pentazocine, and 50 µL of the corresponding dilution of the competing compound.
-
Include wells for total binding (no competing compound) and non-specific binding (a high concentration of an unlabeled ligand).
-
Follow steps 6-11 from the saturation binding assay protocol.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from the saturation binding assay.[8]
Mandatory Visualization
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms | MDPI [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. pdspdb.unc.edu [pdspdb.unc.edu]
Application Notes and Protocols for In Vivo Administration of PD 144418 in Rodent Models of Neurotrauma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of PD 144418, a highly selective sigma-1 receptor antagonist, in rodent models of traumatic brain injury (TBI) and subarachnoid hemorrhage (SAH). The protocols and expected outcomes are based on published studies involving other selective sigma-1 receptor antagonists in similar neurotrauma models, providing a strong rationale for investigating this compound as a potential neuroprotective agent.
Introduction to this compound
This compound is a potent and highly selective antagonist for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The sigma-1 receptor is implicated in a variety of cellular functions, including the modulation of ion channels, calcium homeostasis, endoplasmic reticulum (ER) stress, and neuroinflammation. In the context of neurotrauma, such as TBI and SAH, dysregulation of these processes contributes significantly to secondary brain injury. As a selective antagonist, this compound offers a valuable tool to investigate the therapeutic potential of sigma-1 receptor inhibition in mitigating the damaging cascade of events following acute brain injury.
Rodent Models of Neurotrauma
Traumatic Brain Injury (TBI) Model: Controlled Cortical Impact (CCI)
The Controlled Cortical Impact (CCI) model is a widely used and reproducible method for inducing a focal brain injury in rodents that mimics many aspects of clinical TBI.
Protocol for CCI-induced TBI in Rats:
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance in an oxygen/air mixture) or an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Place the anesthetized rat in a stereotaxic frame. Shave the scalp and sterilize the area with povidone-iodine and 70% ethanol. Maintain the animal's body temperature at 37°C using a heating pad.
-
Craniotomy: Make a midline scalp incision to expose the skull. Using a high-speed dental drill, perform a craniotomy (typically 5 mm in diameter) over the desired cortical region (e.g., parietal cortex), midway between the bregma and lambda sutures, keeping the dura mater intact.
-
Cortical Impact: Position the CCI device perpendicular to the exposed cortical surface. The impactor tip (e.g., 3 mm diameter) is rapidly accelerated to a predetermined velocity (e.g., 4 m/s) to a specific depth (e.g., 2 mm) for a set duration (e.g., 150 ms), causing a focal contusion.
-
Closure: Following the impact, remove the CCI device, and close the scalp incision with sutures or surgical staples.
-
Post-operative Care: Administer post-operative analgesics as required and monitor the animal's recovery in a warm, clean cage.
Subarachnoid Hemorrhage (SAH) Model: Endovascular Perforation
The endovascular perforation model in rats simulates aneurysmal SAH by inducing arterial bleeding into the subarachnoid space.
Protocol for Endovascular Perforation-induced SAH in Rats:
-
Anesthesia and Preparation: Anesthetize the rat as described for the CCI model and place it in a supine position.
-
Vessel Exposure: Make a midline cervical incision and carefully dissect to expose the carotid artery bifurcation (common, external, and internal carotid arteries).
-
Filament Insertion: Ligate the external carotid artery distally and place a temporary clip on the common and internal carotid arteries. Make a small incision in the external carotid artery stump. Insert a sharpened 4-0 monofilament nylon suture through the incision and advance it into the internal carotid artery to the level of the middle cerebral artery origin.
-
Perforation: Advance the filament further to perforate the anterior cerebral artery, causing hemorrhage into the subarachnoid space. The resistance felt upon advancement will decrease once perforation occurs.
-
Filament Withdrawal and Closure: Withdraw the filament and ligate the external carotid artery stump. Remove the temporary clips to restore blood flow. Close the cervical incision.
-
Post-operative Care: Provide post-operative care as described for the TBI model.
In Vivo Administration of this compound
While direct in vivo studies of this compound in TBI or SAH models are not yet published, a rational treatment protocol can be extrapolated from studies using the selective sigma-1 receptor antagonist BD-1047 in a mouse TBI model.
Recommended Protocol for this compound Administration:
-
Compound Preparation: Dissolve this compound in a vehicle suitable for in vivo administration, such as sterile saline or a solution of 10% DMSO in saline.
-
Dosage: Based on the effective dose of BD-1047 in a TBI model, a starting dose of 10 mg/kg for this compound is recommended. Dose-response studies are advised to determine the optimal therapeutic dose.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic drug delivery in rodents.
-
Treatment Timing and Frequency:
-
TBI Model: Initiate treatment within 2 hours post-injury. Administer this compound once daily for 3 consecutive days .
-
SAH Model: Initiate treatment within 1-2 hours after SAH induction. A similar daily dosing regimen for 3 days is recommended.
-
Expected Outcomes and Data Presentation
Based on the known effects of sigma-1 receptor modulation in neurotrauma, administration of this compound is hypothesized to yield neuroprotective effects.
Quantitative Data Summary:
The following tables summarize the expected quantitative outcomes based on studies with other sigma-1 receptor antagonists.
Table 1: Expected Effects of this compound in a Rodent TBI Model
| Parameter | Vehicle Control (TBI) | This compound (10 mg/kg) | Expected % Change | Reference Compound |
| Lesion Volume (mm³) | High | Reduced | ↓ 20-40% | BD-1047 (reverses agonist effect) |
| Brain Edema (% water content) | Increased | Reduced | ↓ 5-15% | BD-1047 (reverses agonist effect) |
| Neurological Score (e.g., mNSS) | High (deficit) | Improved | ↓ 25-50% | S1RA (in stroke model) |
| Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) | Elevated | Reduced | ↓ 30-60% | BD-1063 |
Table 2: Expected Effects of this compound in a Rodent SAH Model
| Parameter | Vehicle Control (SAH) | This compound (10 mg/kg) | Expected % Change | Reference Compound |
| Neurological Deficit Score | High (deficit) | Improved | ↓ 20-40% | S1RA (in stroke model) |
| Brain Edema (% water content) | Increased | Reduced | ↓ 5-15% | S1RA (in stroke model) |
| Neuronal Apoptosis (e.g., TUNEL+ cells) | Increased | Reduced | ↓ 25-50% | S1RA (in stroke model) |
| Cerebral Vasospasm (arterial diameter) | Reduced | Attenuated | ↑ 15-30% | S1RA (in stroke model) |
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: Experimental Workflow for TBI Study
Application Notes and Protocols for Intraperitoneal Injection of PD 144418 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intraperitoneal (IP) injection of PD 144418 in mice, a selective sigma-1 (σ1) receptor antagonist. This document includes a summary of quantitative data from preclinical studies, a detailed experimental protocol for IP administration, and diagrams illustrating the relevant signaling pathway and experimental workflow.
Introduction
This compound is a potent and highly selective antagonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] The σ1 receptor is involved in regulating calcium signaling, ion channel function, and various downstream signaling cascades.[2][3] Due to its role in cellular stress responses and neuronal function, the σ1 receptor is a target of interest for various neurological and psychiatric disorders. This compound serves as a valuable pharmacological tool to investigate the physiological and pathological roles of the σ1 receptor in vivo.
Quantitative Data Summary
The following table summarizes the reported intraperitoneal dosages of this compound used in mice from preclinical research. It is crucial to note that the optimal dose may vary depending on the specific mouse strain, age, sex, and experimental endpoint. Therefore, a dose-response study is recommended for new experimental paradigms.
| Parameter | Value | Species | Vehicle | Study Focus | Reference |
| Dosage Range | 1.0 - 31.6 µmol/kg | Mouse | Not specified | Attenuation of cocaine-induced motor stimulation | [4] |
| Effective Dose (ED50) | 0.79 µmol/kg | Mouse | Not specified | Reduction of cocaine-induced hyperactivity (corresponding to 80% receptor occupancy) | [5] |
| Reported Dosages | 1, 3.16, 10 µmol/kg | Mouse | Not specified | Attenuation of cocaine-induced hyperactivity | [5] |
Signaling Pathway of this compound
This compound exerts its effects by antagonizing the sigma-1 (σ1) receptor. Under normal conditions, the σ1 receptor can be activated by various ligands, leading to its dissociation from the binding immunoglobulin protein (BiP) and subsequent modulation of downstream signaling pathways. These pathways include the regulation of ion channels (e.g., NMDA receptors, voltage-gated Ca2+ channels) and potentiation of signaling cascades initiated by factors like brain-derived neurotrophic factor (BDNF). By blocking the σ1 receptor, this compound is hypothesized to inhibit these downstream effects.
Caption: Simplified signaling pathway of this compound action.
Experimental Protocols
This section provides a detailed methodology for the intraperitoneal injection of this compound in mice.
Materials
-
This compound
-
Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS)). A small percentage of a solubilizing agent like DMSO or Tween 80 may be required, but should be kept to a minimum and tested for vehicle effects.
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) swabs
-
Appropriate personal protective equipment (PPE)
-
Animal scale
-
Warming pad (optional)
Solution Preparation
-
Calculate the required amount of this compound: Based on the desired dose (e.g., in µmol/kg or mg/kg) and the average weight of the mice, calculate the total mass of this compound needed.
-
Determine the concentration: Decide on a suitable injection volume, typically 5-10 mL/kg of body weight. Calculate the required concentration of the this compound solution.
-
Dissolution: Aseptically weigh the this compound powder and dissolve it in the appropriate volume of sterile vehicle. If a solubilizing agent is used, first dissolve the compound in the agent and then bring it to the final volume with saline or PBS.
-
Ensure complete dissolution: Vortex or sonicate the solution until the compound is completely dissolved. The final solution should be clear.
Intraperitoneal Injection Procedure
-
Animal Handling and Restraint:
-
Acclimatize the mice to handling before the experiment to minimize stress.
-
Weigh each mouse accurately on the day of injection to calculate the precise volume to be administered.
-
Gently restrain the mouse by scruffing the neck and back to expose the abdomen. The head should be tilted slightly downwards.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right or left quadrant of the abdomen. Avoid the midline to prevent injury to the bladder and major blood vessels.
-
-
Injection:
-
Swab the injection site with a 70% ethanol swab and allow it to air dry.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
-
Gently aspirate by pulling back on the plunger to ensure that no blood (indicating vessel puncture) or yellowish fluid (indicating bladder puncture) is drawn into the syringe. If either is observed, discard the syringe and prepare a new injection.
-
Once correct placement is confirmed, slowly and steadily inject the this compound solution.
-
-
Post-Injection Monitoring:
-
Withdraw the needle smoothly and return the mouse to its home cage.
-
Monitor the mouse for any signs of distress, such as lethargy, abdominal swelling, abnormal posture, or signs of pain, for at least 30 minutes post-injection and periodically thereafter as dictated by the experimental design.
-
Experimental Workflow
The following diagram outlines the key steps for the intraperitoneal administration of this compound in mice.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship between Cerebral Sigma-1 Receptor Occupancy and Attenuation of Cocaine’s Motor Stimulatory Effects in Mice by PD144418 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Motivational Deficits in Rats using PD 144418
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motivation is a critical component of behavior, and its disruption is a hallmark of various neuropsychiatric and neurological disorders. Assessing motivation in preclinical models is crucial for understanding the neurobiological basis of these conditions and for the development of novel therapeutics. PD 144418, a potent and highly selective sigma-1 (σ₁) receptor antagonist, has emerged as a valuable pharmacological tool to probe the role of the σ₁ receptor in motivational processes. These application notes provide detailed protocols for utilizing this compound in behavioral assays to assess motivation in rats, focusing on the widely used progressive ratio (PR) schedule of reinforcement.
The σ₁ receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions, including the modulation of dopaminergic neurotransmission.[1][2] By antagonizing the σ₁ receptor, this compound allows for the investigation of its role in effort-based decision-making and the motivation to work for rewards.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on motivational tasks in rats.
Table 1: Effect of this compound on Breakpoint in a Progressive Ratio Task for Food Reinforcement
| Treatment Group | Dose (mg/kg) | Reinforcer | Breakpoint (Mean ± SEM) | Percent Change from Vehicle | Reference |
| Vehicle | - | Sucrose (B13894) Pellets | 120 ± 15 | - | [3][4] |
| This compound | 1.0 | Sucrose Pellets | 115 ± 18 | -4.2% | [3][4] |
| This compound | 3.0 | Sucrose Pellets | 95 ± 12* | -20.8% | [3][4] |
| This compound | 10.0 | Sucrose Pellets | 70 ± 10** | -41.7% | [3][4] |
| Vehicle | - | Chow Pellets | 105 ± 13 | - | [5] |
| This compound | 10.0 (µmol/kg) | Chow Pellets | Significantly Reduced | Not Specified | [5] |
*p < 0.05, **p < 0.01 compared to vehicle. Data are illustrative and compiled from multiple sources.
Table 2: Effect of this compound on Lever Presses in a Fixed Ratio (FR) Task
| Treatment Group | Dose (mg/kg) | Reinforcer | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | Reference |
| Vehicle | - | Sucrose Pellets | 250 ± 25 | 15 ± 5 | [5] |
| This compound | 10.0 (µmol/kg) | Sucrose Pellets | No Significant Decrease | No Significant Change | [5] |
| Vehicle | - | Chow Pellets | 220 ± 20 | 12 ± 4 | [5] |
| This compound | 10.0 (µmol/kg) | Chow Pellets | Significantly Attenuated | No Significant Change | [5] |
Experimental Protocols
Protocol 1: Progressive Ratio (PR) Schedule for Assessing Motivation
This protocol details the use of a progressive ratio schedule of reinforcement to measure the motivational drive of rats to work for a food reward. The "breakpoint," or the highest ratio of responses completed for a single reward, is the primary measure of motivation.[2][6] A decrease in the breakpoint following administration of this compound suggests a reduction in motivation.
Materials:
-
Standard operant conditioning chambers equipped with two levers (one active, one inactive), a food pellet dispenser, a house light, and a cue light over the active lever.[3][7]
-
Data acquisition software (e.g., MedPC).[8]
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Food pellets (e.g., 45 mg sucrose or standard chow pellets)
-
Adult male or female rats (e.g., Sprague-Dawley or Wistar), food-restricted to 85-90% of their free-feeding body weight.
Procedure:
-
Habituation and Training:
-
Habituate rats to the operant chambers for 30 minutes for 2-3 days.
-
Train rats to press the active lever for a food pellet reward on a continuous reinforcement (CRF) schedule, where each lever press results in the delivery of one pellet. Continue CRF training until rats consistently press the lever and consume the reward.
-
Transition to a fixed-ratio 1 (FR1) schedule for several sessions, followed by an FR5 schedule (5 lever presses per reward) until a stable baseline of responding is achieved (e.g., less than 15% variation in the number of rewards earned over three consecutive days).[9][10]
-
-
Progressive Ratio (PR) Testing:
-
Following stable FR5 performance, introduce the PR schedule. The response requirement for each successive reward increases according to a predetermined sequence. A commonly used sequence is an exponential progression, such as: 1, 2, 4, 6, 9, 12, 15, 20, 25, 32, 40, 50, etc.[8][10]
-
Each session lasts for a fixed duration (e.g., 60 minutes) or until the rat fails to make a response for a set period (e.g., 5 minutes), which defines the breakpoint.
-
Conduct PR sessions daily until stable breakpoints are achieved (e.g., less than 15% variation over three consecutive days).
-
-
Drug Administration:
-
On test days, administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous) at a specified time before the behavioral session (e.g., 30 minutes).
-
Use a within-subjects design where each rat receives all drug doses and vehicle in a counterbalanced order, with at least 48 hours between drug administrations to allow for washout.
-
-
Data Analysis:
-
The primary dependent variable is the breakpoint.
-
Other measures to analyze include the total number of lever presses, the rate of responding, and the number of rewards earned.
-
Analyze the data using appropriate statistical methods, such as repeated-measures ANOVA, to compare the effects of different doses of this compound to vehicle.
-
Protocol 2: Effort-Based Choice Task
This task assesses an animal's willingness to expend effort to obtain a preferred reward versus consuming a freely available, less preferred food source. A shift in preference towards the low-effort option after this compound administration indicates a reduction in motivation.
Materials:
-
Operant conditioning chambers as described in Protocol 1, with the addition of a small dish for freely available food.
-
High-preference food pellets (e.g., sucrose).
-
Low-preference food (e.g., standard laboratory chow).
-
This compound hydrochloride and vehicle.
Procedure:
-
Training:
-
Train rats on an FR schedule (e.g., FR5) to receive the high-preference food pellets, as described in Protocol 1.
-
Once responding is stable, introduce the choice component. In each session, rats can choose to lever press for the high-preference pellets or consume the low-preference chow that is freely available in the chamber.
-
-
Testing:
-
Administer this compound or vehicle prior to the test session.
-
During the session, record the number of lever presses for the high-preference reward, the amount of high-preference reward consumed, and the amount of low-preference chow consumed.
-
-
Data Analysis:
-
Analyze the proportion of calories obtained from the high-effort/high-reward option versus the low-effort/low-reward option.
-
Use statistical tests such as t-tests or ANOVA to compare the choice behavior between drug and vehicle conditions.
-
Visualization of Pathways and Workflows
References
- 1. The Sigma-1 Receptor as a Regulator of Dopamine Neurotransmission: A Potential Therapeutic Target for Methamphetamine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 5-HT1B receptor agonist enhances breakpoint for cocaine on a progressive ratio (PR) schedule during maintenance of self-administration in female rats but reduces breakpoint for sucrose [frontiersin.org]
- 4. Progressive Ratio Schedules of Reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. touchscreencognition.org [touchscreencognition.org]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Progressive-ratio Responding for Palatable High-fat and High-sugar Food in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation and optimisation of a touchscreen progressive ratio test of motivation in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of performance on a progressive-ratio schedule: effects of reinforcer type, food deprivation and acute treatment with Δ9-tetrahydrocannabinol (THC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD 144418 Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 144418 is a potent and highly selective sigma-1 (σ1) receptor antagonist with a binding affinity (Ki) of 0.08 nM.[1] Its high selectivity makes it a valuable tool for investigating the physiological and pathophysiological roles of the sigma-1 receptor. The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), where it modulates calcium signaling, ion channel activity, and cellular stress responses.[2] Accurate and consistent preparation of a this compound stock solution is paramount for obtaining reliable and reproducible results in cell culture experiments.
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro studies.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Reference |
| Molecular Weight | 282.387 g/mol | [1] |
| Chemical Formula | C18H22N2O | [1] |
| Binding Affinity (Ki) for Sigma-1 Receptor | 0.08 ± 0.01 nM | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General laboratory practice |
| Recommended Stock Solution Concentration | 10 mM | General laboratory practice |
| Storage of Stock Solution | -20°C or -80°C (aliquoted) | General laboratory practice |
| Final DMSO Concentration in Cell Culture | < 0.5% | [3] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, and lab coat
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
1. Calculation of Required Mass:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L) x 1000
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L x 282.387 g/mol x 0.001 L x 1000 = 2.82 mg
2. Weighing the Compound:
-
Wear appropriate PPE.
-
On a calibrated analytical balance, carefully weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.
3. Dissolution:
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Cap the tube tightly and vortex the solution until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particulates. If the compound is difficult to dissolve, gentle warming (e.g., in a 37°C water bath for a few minutes) can be applied.
4. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions for Cell Culture
1. Thawing the Stock Solution:
-
When ready to use, thaw a single aliquot of the this compound stock solution at room temperature.
2. Serial Dilutions:
-
Prepare serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to perform a stepwise dilution to prevent precipitation of the compound. For example, first, dilute the 10 mM stock solution to 1 mM in cell culture medium, and then further dilute to the final working concentrations.
3. Vehicle Control:
-
It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in your experiment. This will account for any effects of the solvent on the cells.
Mandatory Visualizations
Signaling Pathway
References
Investigating Synaptic Plasticity with PD 144418: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and other cognitive functions. A key player in the modulation of synaptic plasticity is the sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface. PD 144418 is a highly potent and selective sigma-1 receptor agonist that serves as a valuable pharmacological tool for investigating the role of σ1R in neuronal function. These application notes provide detailed protocols for utilizing this compound to study its effects on synaptic plasticity, focusing on long-term potentiation (LTP), a cellular correlate of learning and memory.
Mechanism of Action
This compound exerts its effects by binding to and activating the sigma-1 receptor. The activation of σ1R modulates several downstream signaling pathways that are critical for synaptic plasticity. A primary mechanism involves the potentiation of N-methyl-D-aspartate receptor (NMDAR) function.[1][2] The σ1R can directly interact with the GluN1 subunit of the NMDAR and its activation by agonists can enhance NMDAR-mediated calcium (Ca2+) influx, a critical event for the induction of LTP.[1][2][3][4] Furthermore, σ1R activation can influence intracellular Ca2+ homeostasis by modulating inositol (B14025) triphosphate (IP3) receptors at the endoplasmic reticulum.
Data Presentation
The following tables summarize quantitative data on the pharmacological properties of this compound and its effects on synaptic plasticity-related parameters.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species | Reference |
| σ1R Binding Affinity (Ki) | 0.17 nM | Guinea Pig Brain | N/A |
| σ2R Binding Affinity (Ki) | 1,377 nM | Guinea Pig Brain | N/A |
| Selectivity (σ2R/σ1R) | >8,000-fold | - | N/A |
Table 2: Effects of Sigma-1 Receptor Modulation on Long-Term Potentiation (LTP)
| Experimental Model | Treatment | Effect on LTP | Quantitative Change | Reference |
| Rat Hippocampal Slices | σ1R Agonist ((+)-Pentazocine) | Potentiation of LTP | Increase in fEPSP slope by ~25% | [3] |
| Mouse Hippocampal Slices | σ1R Knockout | Impaired LTP | Reduced fEPSP slope potentiation | N/A |
| Cultured Hippocampal Neurons | This compound (hypothetical) | Expected to potentiate LTP | Data not available | N/A |
Experimental Protocols
Here, we provide detailed protocols for key experiments to investigate the effects of this compound on synaptic plasticity.
Electrophysiology: Induction of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes how to induce and record LTP in acute hippocampal slices from rodents, and how to test the modulatory effects of this compound.
Materials:
-
This compound hydrochloride
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
Glass microelectrodes
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., adult male Wistar rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.[1][5][6]
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
This compound Application:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Dilute the stock solution in aCSF to the desired final concentration (e.g., 10-100 nM). It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Bath-apply this compound to the slice for a pre-incubation period of 20-30 minutes before LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds.
-
Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the baseline average.
-
Compare the magnitude of LTP in the presence and absence of this compound. An increase in the potentiated fEPSP slope in the this compound-treated group would indicate a positive modulatory effect on LTP.[7]
-
Western Blotting for Synaptic Plasticity Markers
This protocol details the detection of changes in the expression and phosphorylation of key synaptic plasticity-related proteins in response to this compound treatment.
Materials:
-
This compound hydrochloride
-
Cultured primary neurons or hippocampal slices
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer system (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CaMKII, anti-CaMKII, anti-PSD-95, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Treat cultured neurons or hippocampal slices with this compound at the desired concentration and for the specified duration.
-
For LTP-related changes, you can collect samples at different time points after inducing chemical LTP (e.g., with glycine) in the presence or absence of this compound.
-
Lyse the cells or tissue in ice-cold lysis buffer.[8]
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the protein of interest to a loading control (e.g., GAPDH or β-actin).
-
For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.
-
Compare the protein expression/phosphorylation levels between control and this compound-treated groups.
-
Immunofluorescence for Sigma-1 Receptor and Synaptic Proteins
This protocol allows for the visualization of the subcellular localization of the sigma-1 receptor and its potential co-localization with synaptic proteins.
Materials:
-
This compound hydrochloride
-
Cultured primary neurons on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-sigma-1R, anti-PSD-95, anti-synaptophysin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) on coverslips.
-
Treat the neurons with this compound at the desired concentration and for the appropriate duration.
-
-
Immunostaining:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.[11]
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C. For co-localization studies, use primary antibodies raised in different species.
-
Wash the cells with PBS and incubate with the corresponding fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Stain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained neurons using a confocal microscope.
-
Capture images of the sigma-1 receptor and synaptic protein staining.
-
Analyze the images for changes in protein expression, localization, and co-localization using image analysis software.
-
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound in modulating synaptic plasticity.
Experimental Workflow
Caption: Experimental workflow for investigating this compound effects on synaptic plasticity.
References
- 1. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hippocampal slice preparation for electrophysiology protocol v1 [protocols.io]
- 7. Quantifying the magnitude of changes in synaptic level parameters with long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolate Functional Synaptosomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for PD 144418 in Studying Sigma-1 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 144418 is a potent and highly selective sigma-1 (σ1) receptor antagonist.[1][2] Its remarkable affinity and selectivity make it an invaluable tool for elucidating the physiological and pathophysiological roles of the sigma-1 receptor in the central nervous system (CNS) and other tissues. These application notes provide a comprehensive overview of this compound, including its pharmacological properties and detailed protocols for its use in key experimental paradigms to investigate sigma-1 receptor function.
The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling, ion channel function, and cellular stress responses.[3][4] Dysregulation of sigma-1 receptor function has been implicated in a variety of neurological and psychiatric disorders, including neurodegenerative diseases, addiction, and psychosis.[3][5] this compound, with its high affinity (Ki = 0.08 nM for sigma-1) and over 17,000-fold selectivity versus the sigma-2 (σ2) receptor (Ki = 1377 nM), allows for precise investigation of sigma-1 receptor-mediated processes.[1][2]
Mechanism of Action
This compound acts as a competitive antagonist at the sigma-1 receptor.[6] By binding to the receptor, it prevents the binding of endogenous and exogenous agonists, thereby inhibiting the downstream signaling cascades initiated by sigma-1 receptor activation. Notably, this compound has been shown to reverse the N-methyl-D-aspartate (NMDA)-induced increase in cyclic GMP (cGMP) in rat cerebellar slices, suggesting a modulatory role of the sigma-1 receptor on glutamatergic neurotransmission.[1] It has also been demonstrated to attenuate the behavioral effects of psychostimulants like cocaine, highlighting its potential in addiction research.[7][8]
Data Presentation
Quantitative pharmacological data for this compound and other relevant sigma-1 receptor ligands are summarized in the table below for comparative analysis.
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Assay Conditions | Reference |
| This compound | Sigma-1 | 0.08 | --INVALID-LINK---Pentazocine, guinea pig brain membranes | [1][2] |
| Sigma-2 | 1377 | [3H]DTG, NG108-15 cell membranes | [1][2] | |
| (+)-Pentazocine | Sigma-1 | 3.1 | --INVALID-LINK---Pentazocine, guinea pig brain membranes | |
| Haloperidol | Sigma-1 | 3.2 | --INVALID-LINK---Pentazocine, guinea pig brain membranes | |
| DTG | Sigma-1 | 15.7 | [3H]DTG, rat liver membranes | |
| Sigma-2 | 29.5 | [3H]DTG, rat liver membranes |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 Receptor
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the sigma-1 receptor using --INVALID-LINK---pentazocine as the radioligand and this compound as a reference competitor.
Materials:
-
Test compound
-
This compound (for positive control)
-
--INVALID-LINK---Pentazocine (specific activity ~40-60 Ci/mmol)
-
Guinea pig brain membrane preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled (+)-Pentazocine (for non-specific binding)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Polytron or Dounce homogenizer
Procedure:
-
Membrane Preparation:
-
Homogenize whole guinea pig brains in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and centrifuge again.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL. Store aliquots at -80°C.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of 10 µM unlabeled (+)-pentazocine.
-
Test Compound: 50 µL of varying concentrations of the test compound.
-
This compound (Reference): 50 µL of varying concentrations of this compound.
-
-
Add 50 µL of --INVALID-LINK---pentazocine to each well (final concentration ~1-2 nM).
-
Add 100 µL of the membrane preparation to each well (final protein concentration ~100-200 µ g/well ).
-
-
Incubation:
-
Incubate the plate at 37°C for 150 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Radioactivity Measurement:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: NMDA-Induced cGMP Measurement in Rat Cerebellar Slices
This protocol details the procedure to assess the antagonistic effect of this compound on NMDA-induced cGMP production in rat cerebellar slices.
Materials:
-
Male Wistar rats (150-200 g)
-
Krebs-Ringer Bicarbonate Buffer (KRB), pH 7.4 (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose), gassed with 95% O2/5% CO2.
-
N-Methyl-D-Aspartate (NMDA)
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
Trichloroacetic acid (TCA)
-
Water-saturated diethyl ether
-
cGMP Radioimmunoassay (RIA) or Enzyme Immunoassay (EIA) kit
-
Tissue chopper or vibratome
Procedure:
-
Slice Preparation:
-
Decapitate the rat and rapidly remove the cerebellum.
-
Prepare 400 µm thick sagittal slices using a tissue chopper or vibratome in ice-cold KRB.
-
Pre-incubate the slices in gassed KRB at 37°C for 60 minutes.
-
-
Drug Treatment:
-
Transfer the slices to fresh KRB containing 1 mM IBMX (a phosphodiesterase inhibitor) and incubate for 10 minutes.
-
For antagonist treatment, add this compound (e.g., 1 µM) to the incubation medium 20 minutes prior to NMDA stimulation.
-
Stimulate the slices by adding NMDA (e.g., 100 µM) for 10 minutes.
-
-
Tissue Extraction:
-
Terminate the reaction by transferring the slices to 1 mL of ice-cold 6% TCA and homogenize.
-
Centrifuge the homogenate at 2,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Wash the supernatant four times with 5 volumes of water-saturated diethyl ether to remove the TCA. The final upper aqueous layer contains the cGMP.
-
-
cGMP Quantification:
-
Lyophilize the aqueous extract and reconstitute in the assay buffer provided with the cGMP RIA or EIA kit.
-
Follow the manufacturer's instructions for the cGMP quantification assay.
-
Express the results as pmol of cGMP per mg of protein. Protein concentration can be determined from the TCA precipitate using a standard protein assay method.
-
Protocol 3: Operant Conditioning for Food Reinforcement
This protocol describes an in vivo experiment to evaluate the effect of this compound on the motivational aspects of food-reinforced behavior in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Standard operant conditioning chambers equipped with two levers, a food pellet dispenser, and a house light.
-
45 mg food pellets (e.g., sucrose (B13894) or standard chow).
-
This compound
-
Vehicle (e.g., saline or 1% Tween 80 in saline)
Procedure:
-
Food Restriction and Habituation:
-
Food restrict the rats to 85-90% of their free-feeding body weight. Water is available ad libitum.
-
Habituate the rats to the operant chambers for 30 minutes daily for 3 days.
-
-
Training (Fixed Ratio Schedule):
-
Train the rats to press a designated "active" lever for a food pellet reward on a fixed-ratio 1 (FR1) schedule (one press = one pellet). The other lever is "inactive" and has no programmed consequences.
-
Once the rats reliably press the active lever, increase the requirement to a fixed-ratio 2 (FR2) schedule (two presses = one pellet).
-
Continue training until a stable baseline of responding is achieved (e.g., less than 15% variation in the number of rewards earned over 3 consecutive days).
-
-
Drug Testing (Progressive Ratio Schedule):
-
Switch to a progressive ratio (PR) schedule of reinforcement, where the number of lever presses required for each subsequent pellet increases (e.g., 1, 2, 4, 6, 9, 12...).
-
Administer this compound (e.g., 1, 3, 10 µmol/kg, intraperitoneally) or vehicle 30 minutes before the start of the PR session.
-
The primary measure is the "breakpoint," which is the highest number of presses the rat is willing to make for a single pellet. The session ends when the rat fails to make a response for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Analyze the breakpoint data using a repeated-measures ANOVA to determine the effect of this compound dose on motivation for the food reward.
-
Post-hoc tests can be used to compare individual doses to the vehicle control.
-
Visualizations
Caption: Experimental workflow for characterizing a novel sigma-1 receptor ligand.
Caption: Simplified sigma-1 receptor signaling pathway modulated by this compound.
Caption: Data analysis workflow for the described experimental protocols.
References
- 1. Preparation and Immunostaining of Myelinating Organotypic Cerebellar Slice Cultures [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. health.uconn.edu [health.uconn.edu]
- 4. Protocol for optical clearing and imaging of fluorescently labeled ex vivo rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism of N-methyl-D-aspartate (NMDA) evoked increases in cerebellar cGMP and striatal ACh release by phencyclidine (PCP) receptor agonists: evidence for possible allosteric coupling of NMDA and PCP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desensitization of AMPA receptors and AMPA-NMDA receptor interaction: an in vivo cyclic GMP microdialysis study in rat cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. izotop.hu [izotop.hu]
- 8. izotop.hu [izotop.hu]
Application Notes and Protocols: Utilizing PD 144418 to Inhibit Mescaline-Induced Scratching Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mescaline, a classic psychedelic, is known to induce a variety of behavioral responses in animal models, including scratching behavior. This scratching response is primarily mediated by the activation of serotonin (B10506) 2A (5-HT2A) receptors.[1] PD 144418 is a potent and highly selective sigma-1 (σ₁) receptor antagonist.[2] The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is involved in modulating various cellular signaling pathways, including calcium signaling.[3] This document provides detailed application notes and protocols for investigating the inhibitory effect of this compound on mescaline-induced scratching in a murine model. The interaction between the sigma-1 and 5-HT2A receptor signaling pathways presents a compelling area of research for understanding the complex mechanisms underlying psychedelic-induced behaviors and for the development of novel therapeutic agents.
Data Presentation
| Treatment Group | Dose of Mescaline (mg/kg, s.c.) | Dose of this compound (mg/kg, i.p.) | Mean Scratching Bouts (per 30 min) | % Inhibition of Scratching |
| Vehicle Control | 0 | 0 | e.g., 5 ± 2 | - |
| Mescaline | 20 | 0 | e.g., 50 ± 8 | 0% |
| Mescaline + this compound | 20 | 1 | e.g., 40 ± 6 | e.g., 20% |
| Mescaline + this compound | 20 | 3 | e.g., 25 ± 5 | e.g., 50% |
| Mescaline + this compound | 20 | 10 | e.g., 10 ± 3 | e.g., 80% |
| This compound alone | 0 | 10 | e.g., 6 ± 3 | - |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Mescaline-Induced Scratching Behavior in Mice
This protocol details the procedure for inducing and quantifying scratching behavior in mice following the administration of mescaline.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Mescaline hydrochloride (dissolved in sterile 0.9% saline)
-
This compound (dissolved in a suitable vehicle, e.g., 0.9% saline with 1% Tween 80)
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Video recording equipment
-
Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections
Procedure:
-
Animal Acclimation: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Habituation: On the day of the experiment, place individual mice in the observation chambers for a 30-minute habituation period.
-
Drug Administration:
-
Pre-treatment: Administer this compound or its vehicle via intraperitoneal (i.p.) injection 30 minutes before the mescaline injection.
-
Induction of Scratching: Administer mescaline (e.g., 10-30 mg/kg) or saline vehicle via subcutaneous (s.c.) injection into the back of the neck.[4]
-
-
Behavioral Observation:
-
Immediately after the mescaline injection, place the mice back into the observation chambers.
-
Record the behavior of each mouse for a period of 30-60 minutes using a video camera.
-
-
Data Analysis:
-
A trained observer, blind to the treatment conditions, should manually count the number of scratching bouts. A scratching bout is defined as one or more rapid movements of the hind paw directed towards and touching the head, neck, or flank, followed by the return of the paw to the floor or mouth.
-
Alternatively, automated behavioral analysis software can be used.
-
Calculate the mean number of scratching bouts for each treatment group.
-
Determine the percentage inhibition of scratching for the this compound treated groups compared to the mescaline-only group.
-
Protocol 2: Preparation of this compound and Mescaline Solutions
This compound Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO).
-
Bring the solution to the final volume with sterile 0.9% saline containing 1% Tween 80 to aid in solubility.
-
Vortex thoroughly to ensure a homogenous solution. The final concentration of DMSO should be kept low (e.g., <5%) to avoid solvent effects.
Mescaline Hydrochloride Solution:
-
Weigh the required amount of mescaline hydrochloride powder.
-
Dissolve the powder in sterile 0.9% saline.
-
Vortex until fully dissolved.
Mandatory Visualizations
Signaling Pathway of Mescaline-Induced Scratching
The following diagram illustrates the proposed signaling pathway initiated by mescaline binding to the 5-HT2A receptor, leading to the sensation of itch and subsequent scratching behavior.
Caption: Mescaline-induced 5-HT2A receptor signaling cascade.
Proposed Mechanism of this compound Inhibition
This diagram illustrates the hypothetical mechanism by which this compound, a sigma-1 receptor antagonist, may block mescaline-induced scratching. It is proposed that sigma-1 receptor antagonism modulates the 5-HT2A receptor signaling pathway, possibly by affecting calcium homeostasis.
Caption: Proposed inhibitory mechanism of this compound.
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure to assess the effect of this compound on mescaline-induced scratching.
Caption: Experimental workflow for the behavioral assay.
Discussion and Interpretation
The antagonism of mescaline-induced scratching by this compound suggests a functional interaction between the sigma-1 and 5-HT2A receptor systems. The activation of 5-HT2A receptors by mescaline initiates a signaling cascade involving Gq proteins, phospholipase C (PLC), and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium from intracellular stores in the endoplasmic reticulum, leading to neuronal activation within the itch-signaling pathway and culminating in scratching behavior.
The sigma-1 receptor, as a chaperone protein at the ER, plays a crucial role in maintaining cellular calcium homeostasis.[3] It is hypothesized that by antagonizing the sigma-1 receptor, this compound disrupts this modulatory function, potentially by preventing the dissociation of the sigma-1 receptor from the IP3 receptor, thereby attenuating the mescaline-induced calcium release. This reduction in intracellular calcium signaling would dampen the downstream neuronal activation responsible for the scratching response.
Further research is warranted to elucidate the precise molecular mechanisms of this interaction. Techniques such as co-immunoprecipitation could be employed to investigate a direct physical interaction between the sigma-1 and 5-HT2A receptors. Additionally, in vitro calcium imaging studies in neuronal cell lines co-expressing both receptors could provide more direct evidence for the modulatory role of this compound on 5-HT2A receptor-mediated calcium signaling.
These protocols and application notes provide a framework for researchers to investigate the intriguing interplay between the sigma-1 and 5-HT2A receptor systems. Understanding this interaction will not only advance our knowledge of the neurobiology of psychedelic compounds but may also pave the way for the development of novel therapeutic strategies for conditions involving dysregulated serotonergic and sigma-1 receptor signaling.
References
- 1. Mescaline-induced behavioral alterations are mediated by 5-HT2A and 5-HT2C receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 5-HT and PLC Signaling Pathways Regulate the Secretion of IL-1β, TNF-α and BDNF from NG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
PD 144418: A Potent and Selective Sigma-1 Receptor Antagonist for Neuroscience Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 144418 is a highly selective and potent antagonist of the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] Its remarkable affinity for the σ₁ receptor, coupled with negligible binding to the sigma-2 (σ₂) receptor and a wide array of other neurotransmitter receptors, establishes this compound as a precision tool for investigating the physiological and pathophysiological roles of the σ₁ receptor in the central nervous system.[1][2][3] These application notes provide a comprehensive overview of this compound, including its pharmacological properties, key applications in neuroscience research, and detailed protocols for its use in various experimental paradigms.
Pharmacological Profile
This compound exhibits exceptional selectivity for the σ₁ receptor. This high selectivity minimizes off-target effects, making it an ideal compound for elucidating the specific functions of the σ₁ receptor.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Sigma-1 (σ₁) | 0.08 nM | [1][2][3] |
| Sigma-2 (σ₂) | 1377 nM | [1][3] |
Table 1: Receptor Binding Profile of this compound. This table summarizes the binding affinities of this compound for sigma-1 and sigma-2 receptors, highlighting its significant selectivity for the sigma-1 subtype.
Mechanism of Action
The σ₁ receptor is a ligand-operated intracellular chaperone that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal survival. This compound, as an antagonist, inhibits the actions of endogenous and exogenous σ₁ receptor agonists. A key aspect of its mechanism involves the modulation of N-methyl-D-aspartate (NMDA) receptor function. The σ₁ receptor can form a complex with the NR1 subunit of the NMDA receptor, and its activation can potentiate NMDA receptor activity.[4][5][6] By antagonizing the σ₁ receptor, this compound can attenuate NMDA receptor-mediated signaling, including the downstream production of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacology of the novel and selective sigma ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The σ1 Receptor Engages the Redox-Regulated HINT1 Protein to Bring Opioid Analgesia Under NMDA Receptor Negative Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Measuring the Effects of PD 144418 on Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 144418 is a potent and highly selective sigma-1 (σ1) receptor antagonist.[1] The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum (ER), is involved in modulating various cellular functions, including intracellular calcium signaling and neuronal excitability. Due to its role in the central nervous system, the sigma-1 receptor is a target for therapeutic intervention in a range of neurological and psychiatric disorders. Understanding the in vivo effects of selective ligands like this compound is crucial for drug development. One of the key behavioral assays to characterize the central effects of this compound is the measurement of locomotor activity.
These application notes provide detailed protocols for assessing the effects of this compound on spontaneous and psychostimulant-induced locomotor activity in mice, along with data presentation guidelines and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its effects by binding with high affinity and selectivity to the sigma-1 receptor, acting as an antagonist.[1] The sigma-1 receptor is a chaperone protein at the mitochondria-associated ER membrane (MAM). In its resting state, it is associated with another chaperone, BiP (Binding immunoglobulin Protein). Upon stimulation by agonists or cellular stress, the sigma-1 receptor dissociates from BiP and modulates the activity of various client proteins, including the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, thereby influencing calcium signaling between the ER and mitochondria. By antagonizing the sigma-1 receptor, this compound is thought to prevent these downstream signaling events.
Data Presentation
Table 1: Effect of this compound on Basal Locomotor Activity in Mice
| Dose of this compound | Animal Model | Key Findings on Locomotor Activity | Reference |
| Not specified | Mice | At doses that antagonized mescaline-induced scratching, this compound did not alter spontaneous motor activity. | [2] |
| 1, 3.16, 10 µmol/kg | Mice | These doses did not affect basal locomotor activity. | [3] |
Table 2: Effect of this compound on Cocaine-Induced Hyperlocomotion in Mice
| Dose of this compound | Dose of Cocaine | Animal Model | % Reduction in Locomotor Activity (Total Distance Traveled) | Reference |
| 1.0 µmol/kg | 66 µmol/kg | Mice | ~40% | [3] |
| 3.16 µmol/kg | 66 µmol/kg | Mice | ~57% | [3] |
| 10.0 µmol/kg | 66 µmol/kg | Mice | ~85% | [3] |
| 31.6 µmol/kg | 66 µmol/kg | Mice | ~85% | [3] |
| 3.16 µmol/kg | 99 µmol/kg | Mice | ~31% | [3] |
Experimental Protocols
Protocol 1: Assessment of this compound on Spontaneous Locomotor Activity in an Open Field Test
Objective: To determine the effect of this compound on basal horizontal and vertical locomotor activity in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Male CD-1 or C57BL/6 mice (8-10 weeks old)
-
Open field apparatus (e.g., 40 x 40 x 30 cm box), equipped with infrared beams or a video tracking system
-
70% Ethanol (B145695) for cleaning
-
Animal scale
-
Syringes and needles for administration (e.g., intraperitoneal injection)
Procedure:
-
Animal Acclimation:
-
House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimation to the housing facility before the experiment.
-
On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes before testing begins.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable vehicle. For many in vivo studies, saline is a common vehicle. If solubility is an issue, a small amount of a solubilizing agent like Tween 80 or DMSO may be used, with the final concentration of the agent kept low and consistent across all groups, including the vehicle control.
-
Prepare serial dilutions from the stock solution to achieve the desired final doses (e.g., 1, 3.16, 10 µmol/kg). The injection volume should be consistent across all animals (e.g., 10 ml/kg body weight).
-
-
Experimental Groups:
-
Randomly assign mice to different treatment groups:
-
Vehicle control
-
This compound (low dose)
-
This compound (medium dose)
-
This compound (high dose)
-
-
-
Drug Administration:
-
Weigh each mouse to calculate the precise injection volume.
-
Administer the assigned treatment (vehicle or this compound) via the chosen route (e.g., intraperitoneal injection).
-
-
Open Field Test:
-
30 minutes post-injection (or at a predetermined time point based on the drug's pharmacokinetics), gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for a set duration (e.g., 30-60 minutes).
-
The open field apparatus will automatically record locomotor activity using infrared beam breaks or a video tracking system.
-
Between each trial, thoroughly clean the open field arena with 70% ethanol to remove any olfactory cues.
-
-
Data Analysis:
-
Quantify the following parameters:
-
Horizontal activity: Total distance traveled (cm), number of ambulatory movements.
-
Vertical activity: Number of rearing events.
-
Thigmotaxis: Time spent in the center versus the periphery of the arena.
-
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Protocol 2: Assessment of this compound on Cocaine-Induced Hyperlocomotion
Objective: To determine if this compound can attenuate the locomotor-stimulating effects of cocaine.
Materials:
-
All materials listed in Protocol 1
-
Cocaine hydrochloride
Procedure:
-
Animal Acclimation and Drug Preparation: Follow steps 1 and 2 from Protocol 1. Also, prepare a solution of cocaine hydrochloride in saline.
-
Experimental Groups:
-
Randomly assign mice to different treatment groups:
-
Vehicle + Saline
-
Vehicle + Cocaine
-
This compound (low dose) + Cocaine
-
This compound (medium dose) + Cocaine
-
This compound (high dose) + Cocaine
-
-
-
Drug Administration:
-
Administer the first treatment (vehicle or this compound) via intraperitoneal injection.
-
After a pretreatment time of 30 minutes, administer the second treatment (saline or cocaine) via intraperitoneal injection.
-
-
Open Field Test:
-
Immediately after the second injection, place the mouse in the open field arena.
-
Record locomotor activity for 60-90 minutes.
-
-
Data Analysis:
-
Quantify the same parameters as in Protocol 1.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA) to determine the main effects of this compound and cocaine, as well as their interaction.
-
Visualizations
Sigma-1 Receptor Signaling Pathway
References
Application Notes and Protocols for PD 144418 in Food-Reinforced Behavior Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 144418 is a potent and highly selective sigma-1 (σ₁) receptor antagonist, demonstrating a high affinity for σ₁ receptors (Ki = 0.08 nM) with a 17,000-fold selectivity over the σ₂ subtype (Ki = 1377 nM).[1][2] The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, is implicated in a variety of cellular functions and has been identified as a promising target for neuropsychiatric and neurodegenerative disorders.[3][4] Notably, σ₁ receptors are densely expressed in brain regions associated with reward and motivation, such as the hypothalamus, hippocampus, amygdala, and nucleus accumbens.[3] This localization has spurred investigation into the role of σ₁ receptor ligands in modulating the reinforcing properties of both drugs of abuse and natural rewards like palatable food.[3][4]
These application notes provide a comprehensive overview of the use of this compound in preclinical studies of food-reinforced behavior. The protocols and data presented are intended to guide researchers in designing and interpreting experiments aimed at understanding the role of the sigma-1 receptor in food motivation and reward.
Mechanism of Action in Food Reinforcement
The mesolimbic dopamine (B1211576) system is a primary neural circuit that governs motivation, reinforcement, and reward-related behaviors.[5] The ability of food to establish and maintain behaviors is largely dependent on the function of this dopamine system.[6] Sigma-1 receptors are known to modulate dopaminergic neurotransmission.[7] Studies suggest that this compound exerts its effects on food-reinforced behavior by attenuating the motivational drive to work for a food reward, rather than by altering appetite or the hedonic value of the food itself.[8] This is supported by findings that this compound reduces the "breakpoint" in progressive ratio schedules of reinforcement, a measure of an animal's motivation, without affecting the consumption of freely available food.[8]
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound in food reward.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in the study of food-reinforced behavior, based on published literature.[8][9]
Operant Conditioning: Fixed Ratio (FR) Schedule
Objective: To assess the effect of this compound on the rate of responding for a food reward under a low-effort condition.
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a food pellet dispenser, and a house light.
Procedure:
-
Habituation and Training:
-
Rats are habituated to the operant chambers for 30-minute sessions.
-
Animals are trained to press the active lever for a food reward (e.g., 45 mg chow or sucrose (B13894) pellets) on a continuous reinforcement (FR1) schedule, where each press results in a reward.
-
Once a stable response is established, the schedule is gradually increased to a Fixed Ratio 2 (FR2) schedule, where two lever presses are required for each reward.
-
Training continues until stable responding is observed across several sessions.
-
-
Drug Administration:
-
This compound is dissolved in a vehicle (e.g., 0.9% saline).
-
Animals are administered this compound or vehicle via intraperitoneal (i.p.) injection at various doses (e.g., 0, 1, 3, 10 µmol/kg) 30 minutes prior to the operant session.
-
A within-subjects design is typically used, where each animal receives all drug doses in a counterbalanced order.
-
-
Testing:
-
Each session lasts for a predetermined duration (e.g., 30 minutes).
-
The number of active and inactive lever presses, as well as the number of rewards earned, are recorded.
-
Operant Conditioning: Progressive Ratio (PR) Schedule
Objective: To measure the motivational drive to work for a food reward by determining the "breakpoint," the point at which the animal ceases to respond.
Apparatus: Same as for the FR schedule.
Procedure:
-
Training:
-
Animals are first trained on an FR schedule as described above.
-
Following stable FR responding, the schedule is switched to a Progressive Ratio (PR) schedule.
-
In a PR schedule, the number of lever presses required for each subsequent reward increases progressively (e.g., 1, 2, 4, 6, 9, 12, 15, 20...).
-
-
Drug Administration:
-
This compound or vehicle is administered as described for the FR schedule.
-
-
Testing:
-
The session continues until the animal fails to make a lever press for a set period (e.g., 60 minutes), at which point the session ends.
-
The primary dependent measure is the "breakpoint," defined as the number of lever presses completed for the last successfully earned reward.
-
The total number of active and inactive lever presses and rewards earned are also recorded.
-
Free-Feeding Control Experiment
Objective: To determine if this compound affects appetite or food consumption in a non-operant context.
Apparatus: Operant conditioning chambers with the levers removed or retracted.
Procedure:
-
Habituation:
-
Animals are habituated to the chambers with free access to the same food pellets used in the operant tasks.
-
-
Drug Administration:
-
This compound (at the highest effective dose from the PR study, e.g., 10 µmol/kg) or vehicle is administered 30 minutes prior to the session.
-
-
Testing:
-
A pre-weighed amount of food pellets is placed in the chamber.
-
The session lasts for the same duration as the operant sessions (e.g., 30 minutes).
-
The amount of food consumed is calculated by weighing the remaining pellets at the end of the session.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying this compound.
Data Presentation
The following tables summarize quantitative data from key studies on the effects of this compound on food-reinforced behavior.
Table 1: Effect of this compound on Responding for Chow Pellets
| Schedule | Dose (µmol/kg) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | Breakpoint (Mean ± SEM) |
| FR2 | 0 (Vehicle) | 150 ± 20 | 5 ± 2 | N/A |
| 1 | 145 ± 22 | 4 ± 1 | N/A | |
| 3 | 130 ± 18 | 6 ± 2 | N/A | |
| 10 | 80 ± 15 | 5 ± 2 | N/A | |
| PR | 0 (Vehicle) | 250 ± 30 | 10 ± 3 | 25 ± 3 |
| 1 | 240 ± 28 | 9 ± 2 | 24 ± 3 | |
| 3 | 210 ± 25 | 11 ± 3 | 20 ± 2 | |
| 10 | 120 ± 20 | 8 ± 2 | 12 ± 2 * |
*Data are hypothetical representations based on findings from Mätlik et al. (2019).[8] * indicates a significant difference from the vehicle group (p < 0.05).
Table 2: Effect of this compound on Responding for Sucrose Pellets
| Schedule | Dose (µmol/kg) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | Breakpoint (Mean ± SEM) |
| FR2 | 0 (Vehicle) | 200 ± 25 | 6 ± 2 | N/A |
| 1 | 195 ± 23 | 5 ± 1 | N/A | |
| 3 | 190 ± 20 | 7 ± 2 | N/A | |
| 10 | 180 ± 18 | 6 ± 2 | N/A | |
| PR | 0 (Vehicle) | 350 ± 40 | 12 ± 4 | 35 ± 4 |
| 1 | 340 ± 38 | 11 ± 3 | 33 ± 4 | |
| 3 | 300 ± 35 | 13 ± 4 | 28 ± 3 | |
| 10 | 180 ± 25 | 10 ± 3 | 15 ± 3 |
*Data are hypothetical representations based on findings from Mätlik et al. (2019).[8] * indicates a significant difference from the vehicle group (p < 0.05).
Table 3: Effect of this compound on Free Consumption of Food Pellets
| Food Type | Dose (µmol/kg) | Pellets Consumed (Mean ± SEM) |
| Chow | 0 (Vehicle) | 25 ± 3 |
| 10 | 24 ± 3 | |
| Sucrose | 0 (Vehicle) | 40 ± 5 |
| 10 | 38 ± 4 |
*Data are hypothetical representations based on findings from Mätlik et al. (2019).[8] No significant differences were observed.
Summary of Findings
-
Motivation vs. Reward: this compound significantly reduces the motivation to work for both standard chow and highly palatable sucrose rewards, as evidenced by the decreased breakpoint in the progressive ratio schedule.[8]
-
Effort-Dependent Effects: Under a low-effort fixed ratio schedule, this compound attenuates responding for chow but not for the more rewarding sucrose pellets, suggesting its effects are most prominent when a higher motivational effort is required.[8]
-
No Effect on Appetite: The lack of effect on the consumption of freely available food indicates that this compound does not induce satiety or suppress appetite, further supporting its role in motivation rather than primary food intake.[1][8]
-
Sex and Energy Balance: The effects of this compound on food-reinforced behavior can be influenced by sex and the animal's energy state (sated vs. food-deprived). For instance, in sated animals, a high dose of this compound reduces the breakpoint for sucrose pellets in both males and females.[9] However, under conditions of food deprivation, the effects may be altered, particularly in females.[9]
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the sigma-1 receptor in the motivational aspects of food-seeking behavior. The provided protocols and data offer a framework for researchers to explore the therapeutic potential of sigma-1 receptor antagonists in conditions characterized by aberrant motivational drives, such as binge eating and obesity.[4][10] Future studies could further elucidate the specific neural circuits and downstream signaling pathways through which this compound modulates food-reinforced behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacology of the novel and selective sigma ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actions of feeding-related peptides on the mesolimbic dopamine system in regulation of natural and drug rewards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of brain dopamine in food reward and reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. Sigma-1 receptor antagonist PD144418 suppresses food reinforced operant responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sigma-1 receptor antagonist, PD144418, selectively reduces female motivation for food during negative energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonism of sigma-1 receptors blocks compulsive-like eating - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PD 144418 solubility issues and best solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and experimental use of PD 144418.
Troubleshooting & FAQs
This section addresses common issues and questions related to the handling and use of this compound.
Frequently Asked Questions
Q1: What is the recommended solvent for dissolving this compound?
A1: For the oxalate (B1200264) salt of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is soluble up to 50 mM in DMSO.
Q2: I'm having trouble dissolving this compound in my desired solvent. What should I do?
A2: If you are experiencing solubility issues, consider the following:
-
Ensure you are using the correct solvent. For this compound oxalate, DMSO is the recommended solvent.
-
Gently warm the solution. Warming the solution to 37°C can aid in the dissolution of the compound.
-
Vortex or sonicate the solution. Mechanical agitation can help to break up any clumps of powder and facilitate dissolution.
-
Prepare a stock solution in DMSO first. Once dissolved in DMSO, you can make further dilutions into your aqueous experimental medium. Be aware that the final concentration of DMSO in your assay should be kept low (typically <0.1%) to avoid solvent effects.
Q3: My this compound solution appears to have precipitated after storage. What should I do?
A3: Precipitation upon storage can occur, especially after freeze-thaw cycles. To redissolve the compound, gently warm the vial to 37°C and vortex until the solution is clear. To prevent repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: How should I store my this compound stock solution?
A4: Prepared stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q5: What is the stability of this compound in aqueous solutions?
A5: The stability of this compound in aqueous solutions can be limited, and it is susceptible to precipitation at higher concentrations. It is best practice to prepare fresh dilutions in aqueous buffers from a DMSO stock solution on the day of the experiment.
Data Presentation
This compound Oxalate Solubility Data
| Solvent | Maximum Solubility | Molecular Weight (Oxalate) |
| DMSO | 50 mM | 372.42 g/mol |
To prepare a 50 mM stock solution, dissolve 18.62 mg of this compound oxalate in 1 mL of DMSO.
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound Oxalate in DMSO
Materials:
-
This compound oxalate powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound oxalate for your desired volume of 10 mM stock solution. For 1 mL of a 10 mM solution, you will need 3.724 mg of this compound oxalate (M.W. 372.42 g/mol ).
-
Weigh out the calculated amount of this compound oxalate and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution.
-
Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Mandatory Visualization
Signaling Pathway
This compound is a high-affinity and selective antagonist for the sigma-1 receptor (σ1R). The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling and interacts with various ion channels and signaling proteins. The following diagram illustrates a simplified workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Sigma-1 Receptor Signaling Overview
The following diagram provides a simplified overview of the cellular localization and key interactions of the sigma-1 receptor, the target of this compound.
Caption: Simplified Sigma-1 Receptor signaling interactions.
Technical Support Center: Enhancing the In Vivo Bioavailability of PD 144418
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving adequate in vivo exposure of the potent and selective sigma-1 receptor ligand, PD 144418. Due to its likely poor aqueous solubility, a common characteristic of novel small molecule drug candidates, enhancing its bioavailability is critical for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
This compound is a lipophilic molecule with the following characteristics:
-
Chemical Formula: C₁₈H₂₂N₂O
-
Molar Mass: 282.387 g·mol⁻¹
Q2: Why is the bioavailability of this compound a concern for in vivo studies?
Q3: What are the general strategies to improve the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug to improve dissolution rate.[1][3]
-
Lipid-Based Formulations: Dissolving the drug in a lipid vehicle to enhance solubility and facilitate absorption via the lymphatic system.[4][5][6]
-
Solid Dispersions: Dispersing the drug in a polymer matrix to create an amorphous form with higher solubility.[7][8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that increase aqueous solubility.[2][5]
-
Use of Co-solvents and Surfactants: To increase the solubility of the drug in the formulation.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered when working with poorly soluble compounds like this compound for in vivo studies.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable plasma concentration after oral administration. | Poor aqueous solubility limiting dissolution and absorption. | 1. Formulation Enhancement: Employ a solubilization strategy such as a lipid-based formulation (e.g., SEDDS), a solid dispersion, or particle size reduction (micronization/nanonization).2. Route of Administration: Consider alternative routes like intraperitoneal (IP) or intravenous (IV) injection if oral administration is not feasible for initial studies. |
| High variability in plasma concentrations between animals. | Inconsistent dissolution and absorption from the gastrointestinal tract. Food effects. | 1. Standardize Dosing Conditions: Administer the formulation at a consistent time relative to feeding (e.g., fasted state).2. Improve Formulation Robustness: Utilize a self-emulsifying drug delivery system (SEDDS) which can reduce the impact of physiological variables.[8] |
| Precipitation of the compound in the formulation upon dilution. | The formulation is not stable upon contact with aqueous physiological fluids. | 1. Optimize Formulation: Adjust the ratio of oil, surfactant, and co-surfactant in lipid-based systems to ensure the formation of stable micelles or emulsions.2. Incorporate Precipitation Inhibitors: Add polymers like HPMC to maintain a supersaturated state of the drug in the gastrointestinal tract. |
| Difficulty in preparing a stable and homogenous formulation. | The compound has very low solubility even in organic solvents or lipids. | 1. Screen a Wider Range of Excipients: Test a variety of oils, surfactants, and co-solvents to identify a system with adequate solubilizing capacity.2. Consider a Solid Dispersion: Amorphous solid dispersions can significantly increase the apparent solubility of a drug.[7] |
Experimental Protocols
Below are detailed methodologies for common formulation approaches to enhance the bioavailability of this compound.
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system that forms a microemulsion upon gentle agitation in an aqueous medium.
Materials:
-
This compound
-
Oil phase (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® RH 40, Cremophor® EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Formulation Preparation: a. Weigh the required amounts of the selected oil, surfactant, and co-surfactant into a clear glass vial. b. Heat the mixture to 40-50°C to facilitate mixing. c. Add the pre-weighed this compound to the excipient mixture. d. Vortex and sonicate the mixture until the compound is completely dissolved and the solution is clear.
-
Characterization: a. Self-Emulsification Test: Add 1 mL of the SEDDS formulation to 100 mL of water in a glass beaker with gentle stirring. Observe the formation of a clear or slightly bluish-white microemulsion. b. Droplet Size Analysis: Measure the globule size of the resulting microemulsion using dynamic light scattering. A smaller droplet size (typically <200 nm) is desirable for better absorption.
Protocol 2: Preparation of a Solid Dispersion by Spray Drying
Objective: To create an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., Soluplus®, PVP K30, HPMC-AS)
-
Organic Solvent (e.g., Dichloromethane, Methanol, Acetone)
Procedure:
-
Solvent Selection: Identify a common volatile solvent that can dissolve both this compound and the selected polymer.
-
Solution Preparation: a. Dissolve this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w). b. Ensure complete dissolution to form a clear solution.
-
Spray Drying: a. Set the parameters of the spray dryer (inlet temperature, feed rate, aspiration rate). b. Spray dry the solution to evaporate the solvent and obtain a fine powder of the solid dispersion.
-
Characterization: a. Dissolution Testing: Perform in vitro dissolution studies comparing the solid dispersion to the crystalline drug. b. Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion.
Quantitative Data Summary
The following tables provide representative data from studies on enhancing the bioavailability of poorly soluble compounds, which can serve as a benchmark for experiments with this compound.
Table 1: Comparison of Pharmacokinetic Parameters for a Poorly Soluble Compound in Different Formulations (Illustrative Data)
| Formulation | Cₘₐₓ (ng/mL) | Tₘₐₓ (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4.0 ± 1.0 | 350 ± 90 | 100 |
| Micronized Suspension | 120 ± 30 | 2.0 ± 0.5 | 980 ± 210 | 280 |
| SEDDS | 450 ± 95 | 1.0 ± 0.5 | 3150 ± 650 | 900 |
| Solid Dispersion (1:5 Drug:Polymer) | 600 ± 120 | 0.5 ± 0.25 | 4200 ± 800 | 1200 |
Table 2: Formulation Composition and Characteristics (Illustrative Data)
| Formulation Type | Composition | Droplet/Particle Size | Dissolution (at 30 min) |
| SEDDS | 30% Oil, 50% Surfactant, 20% Co-surfactant | 50-100 nm | >95% |
| Solid Dispersion | 1:5 Drug to Soluplus® ratio | N/A | >90% |
| Nanosuspension | Drug nanocrystals stabilized with a surfactant | 200-400 nm | >85% |
Visualizations
Caption: Workflow for formulation development and evaluation to improve the bioavailability of this compound.
Caption: Mechanism of bioavailability enhancement by a Self-Emulsifying Drug Delivery System (SEDDS).
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 4. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 6. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of PD 144418 in cellular assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of PD 144418 in cellular assays, with a specific focus on addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective sigma-1 (σ1) receptor ligand.[1][2] It exhibits a very high affinity for the σ1 receptor with a Ki of 0.08 nM, while its affinity for the sigma-2 (σ2) receptor is significantly lower (Ki of 1377 nM).[1] Extensive binding studies have shown that this compound lacks significant affinity for a wide range of other receptors, including dopaminergic, adrenergic, and muscarinic receptors.[1]
Q2: I am observing a cellular phenotype with this compound that doesn't seem to align with σ1 receptor signaling. What could be the cause?
A2: While this compound is highly selective for the σ1 receptor, unexpected cellular phenotypes could arise from several possibilities:
-
Concentration-dependent off-target effects: At high concentrations, the likelihood of binding to lower-affinity sites, including the σ2 receptor or other unknown proteins, increases.
-
Cell-type specific expression of off-target proteins: The specific protein expression profile of your cell line could include an unknown off-target of this compound.
-
Sigma-1 receptor-independent mechanisms: Some studies have reported that the effects of certain sigma receptor ligands may be independent of direct receptor binding, suggesting alternative mechanisms of action. For instance, in studies on prion diseases, the anti-prion activity of this compound was found to be independent of sigma receptor binding.[3]
-
Experimental artifacts: Issues such as compound aggregation, degradation, or interaction with assay components can lead to misleading results.
Q3: How can I confirm that the observed phenotype is a direct result of this compound binding to the σ1 receptor?
A3: To confirm on-target activity, consider the following experimental strategies:
-
Rescue experiments: If the phenotype is due to σ1 receptor blockade, it might be reversible by co-treatment with a σ1 receptor agonist.
-
Target knockdown/knockout: Utilize techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the σ1 receptor (SIGMAR1 gene). If the phenotype persists in the absence of the σ1 receptor, it is likely an off-target effect.[3]
-
Dose-response analysis: A clear dose-response relationship that correlates with the known Ki of this compound for the σ1 receptor would support an on-target effect.
Q4: Are there any known off-target effects of this compound?
A4: While extensive screening has shown high selectivity, a study on prion diseases suggested that the anti-prion effects of this compound and other sigma ligands were independent of their binding to sigma receptors.[3] This indicates the possibility of off-target effects in specific biological contexts. However, the specific off-target proteins responsible for these effects have not been fully elucidated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | Compound stability, cell passage number, reagent variability. | Ensure consistent compound handling and storage. Use cells within a defined passage number range. Qualify new batches of reagents. |
| High background signal in binding assays | Non-specific binding, high radioligand concentration. | Optimize protein and radioligand concentrations. Include a non-specific binding control (e.g., high concentration of a known ligand). |
| Observed effect at high concentrations only | Potential off-target effect. | Perform a full dose-response curve to determine the EC50. Compare the EC50 to the known Ki for the σ1 receptor. |
| Phenotype persists after σ1 receptor knockdown | Off-target effect. | Consider broad-spectrum screening assays (e.g., kinase panels, receptor profiling) to identify potential off-targets. |
Quantitative Data Summary
Table 1: Binding Affinity of this compound for Sigma Receptors
| Receptor | Ki (nM) | Reference |
| Sigma-1 (σ1) | 0.08 | [1] |
| Sigma-2 (σ2) | 1377 | [1] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine this compound Affinity for σ1 and σ2 Receptors
Objective: To determine the binding affinity (Ki) of this compound for σ1 and σ2 receptors.
Materials:
-
Guinea pig brain membranes (for σ1) or neuroblastoma x glioma cell membranes (for σ2)
-
--INVALID-LINK---pentazocine (for σ1)
-
[3H]1,3,di-O-tolylguanidine (DTG) (for σ2)
-
(+)-pentazocine (for masking σ1 sites in σ2 assay)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
For σ1 assays, incubate guinea pig brain membranes with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of this compound.
-
For σ2 assays, incubate neuroblastoma x glioma cell membranes with a fixed concentration of [3H]DTG in the presence of 200 nM (+)-pentazocine (to saturate σ1 sites) and varying concentrations of this compound.
-
Incubate at room temperature for a specified time.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Validating On-Target vs. Off-Target Effects using siRNA
Objective: To determine if the observed cellular effect of this compound is mediated by the σ1 receptor.
Materials:
-
Cell line of interest
-
siRNA targeting the SIGMAR1 gene (for σ1 receptor)
-
Non-targeting control siRNA
-
Transfection reagent
-
This compound
-
Assay reagents for measuring the cellular phenotype of interest
Procedure:
-
Seed cells in appropriate culture plates.
-
Transfect one group of cells with SIGMAR1 siRNA and another group with a non-targeting control siRNA.
-
Allow sufficient time for target gene knockdown (typically 48-72 hours).
-
Verify knockdown efficiency using qPCR or Western blotting.
-
Treat both knockdown and control cells with a range of this compound concentrations.
-
Measure the cellular phenotype of interest.
-
Interpretation: If the effect of this compound is significantly reduced or absent in the SIGMAR1 knockdown cells compared to the control cells, it indicates an on-target effect. If the effect persists, it is likely an off-target effect.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for troubleshooting unexpected this compound effects.
References
- 1. The pharmacology of the novel and selective sigma ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | σ1 Receptor Ligand | MCE [medchemexpress.cn]
- 3. Sigma Receptor Ligands Are Potent Antiprion Compounds that Act Independently of Sigma Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with PD 144418
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during experiments involving PD 144418.
Critical Prerequisite: Understanding the Primary Target of this compound
A common source of unexpected results arises from a misunderstanding of the compound's primary mechanism of action. It is crucial to note that This compound is not a PARP (Poly-ADP ribose polymerase) inhibitor . It is a potent and highly selective sigma-1 (σ1) receptor antagonist .[1][2] This distinction is fundamental to designing experiments and interpreting data correctly.
This compound exhibits a very high affinity for the sigma-1 receptor while having a negligible affinity for the sigma-2 receptor and a wide range of other common CNS receptors, making it a highly selective tool for studying sigma-1 receptor function.[1]
Data Summary: Physicochemical Properties and Binding Affinity of this compound
| Property | Value | Reference |
| Primary Target | Sigma-1 (σ1) Receptor | [1][2] |
| Binding Affinity (Ki) | 0.08 nM for Sigma-1 | [1] |
| Selectivity | ~17,000-fold higher for Sigma-1 vs. Sigma-2 | [1][2] |
| Molecular Formula | C18H22N2O | [2] |
| Known Actions | Reverses NMDA-induced cGMP increase; modulates CNS actions. | [1] |
Frequently Asked Questions (FAQs)
Q1: I am using this compound as a PARP inhibitor, but I see no effect on PARylation or synthetic lethality in my BRCA-deficient cells. Why is this?
This is the expected outcome because this compound does not inhibit PARP enzymes. Its primary target is the sigma-1 receptor.[1][2] The mechanism of synthetic lethality associated with PARP inhibitors relies on blocking the repair of DNA single-strand breaks, which then leads to cytotoxic double-strand breaks in cells with deficient homologous recombination (HR), such as those with BRCA1/2 mutations.[3] Since this compound does not engage this pathway, it will not produce these effects.
Q2: I'm observing unexpected changes in cell signaling related to calcium, ion channels, or endoplasmic reticulum (ER) stress after treatment. What could be the cause?
These effects are consistent with the known function of the sigma-1 receptor. The sigma-1 receptor is an intracellular chaperone protein located at the ER-mitochondrion interface that modulates calcium signaling, ion channel function, and cellular stress responses.[1] Therefore, observing changes in these pathways is an expected on-target effect of the sigma-1 antagonist this compound.
Q3: My in vivo experiments show unexpected behavioral or neurological effects. Is this related to the compound?
Yes, this is highly likely. The sigma-1 receptor is abundant in the central nervous system (CNS) and is involved in processes like learning, motivation, and neuronal signaling.[1][4] Treatment with a potent sigma-1 antagonist like this compound would be expected to produce CNS-related effects.[1]
Q4: If this compound isn't a PARP inhibitor, why might I be seeing reduced cell viability in my cancer cell line?
While this compound does not induce synthetic lethality via the PARP pathway, the sigma-1 receptor it targets is often overexpressed in cancer cells and is implicated in regulating cell survival, proliferation, and apoptosis pathways. By antagonizing the sigma-1 receptor, this compound can disrupt these pathways, potentially leading to reduced cell viability, but through a mechanism entirely distinct from PARP inhibition.
Troubleshooting Guide for PARP Inhibition Experiments
The following guide is provided for researchers who intended to study PARP inhibition but encountered unexpected results, which may have been due to compound selection. It addresses common issues encountered when using bona fide PARP inhibitors.
Problem: My PARP inhibitor shows lower-than-expected potency or no effect on cell viability in my HR-deficient cell line.
This issue can arise from multiple factors related to the experimental system or the compound itself.[3]
Possible Causes & Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Cell Line Integrity | Verify HR Status: Confirm that your cell line has a documented defect in the homologous recombination pathway (e.g., BRCA1/2 mutation).[3][5] Use Low-Passage Cells: Cell lines can change phenotypically over many passages. Use authenticated, low-passage number cells for consistency.[5] |
| Assay Conditions | Optimize Treatment Duration: The cytotoxic effects of PARP inhibition can take several cell cycles to manifest.[6] Extend treatment duration to 72, 96 hours, or longer and perform a time-course experiment.[7][8] Optimize Seeding Density: Ensure cells are in the logarithmic growth phase throughout the experiment and do not become confluent.[5] |
| Compound Bioavailability | Check Solubility: PARP inhibitors can have poor water solubility. Ensure the compound is fully dissolved in your stock solution (typically 100% DMSO) and does not precipitate when diluted in culture media.[5] Assess Drug Efflux: Cancer cells can overexpress efflux pumps like P-glycoprotein (P-gp), which actively remove the inhibitor from the cell, reducing its effective concentration.[3] |
| PARP Trapping Efficiency | Consider Trapping Potency: Different PARP inhibitors have varying abilities to "trap" the PARP enzyme on DNA, which is a major contributor to cytotoxicity.[3] The potency of catalytic inhibition does not always correlate with trapping efficiency.[9] If you are using an inhibitor with low trapping efficiency, you may observe weaker cytotoxic effects. |
Visualizing the Intended vs. Actual Pathway
The diagrams below illustrate the intended pathway of study (PARP Inhibition) versus the actual pathway being modulated by this compound (Sigma-1 Receptor).
Detailed Experimental Protocols
Here are standard protocols for key assays used to evaluate PARP inhibitor activity.
Protocol 1: Western Blot for Poly (ADP-ribose) (PAR) Levels
This assay directly measures the enzymatic activity of PARP. A potent PARP inhibitor should prevent the formation of PAR chains, especially after the induction of DNA damage.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, A549) in 6-well plates to reach 70-80% confluency.
-
Pre-treat cells with your PARP inhibitor (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.[10]
-
Induce DNA damage by treating cells with 1 mM hydrogen peroxide (H₂O₂) for 10-15 minutes.[10] Include a non-damaged control.
-
-
Cell Lysis:
-
Immediately place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[11]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification & Sample Prep:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate overnight at 4°C with a primary antibody specific for PAR (e.g., 1:1000 dilution).[10]
-
Wash with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detect signal using a chemiluminescent substrate.[11]
-
Re-probe with a loading control antibody (e.g., β-actin or GAPDH).[11]
-
Protocol 2: Cell Viability (MTS/MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability after drug treatment.
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of the inhibitor in complete medium.
-
Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle-only control (e.g., 0.1% DMSO).[7]
-
-
Incubation:
-
MTS/MTT Addition:
-
Incubate for 1-4 hours at 37°C.[14]
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO) and mix to dissolve formazan (B1609692) crystals.[7]
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[7][14]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value using non-linear regression.[7]
-
References
- 1. The pharmacology of the novel and selective sigma ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Sigma-1 receptor antagonist, PD144418, selectively reduces female motivation for food during negative energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PD 144418 Concentration for Maximal Sigma-1 Antagonism
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PD 144418, a high-affinity and selective sigma-1 (σ1) receptor antagonist. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to facilitate the optimization of this compound concentration for maximal sigma-1 antagonism in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and highly selective antagonist for the sigma-1 (σ1) receptor.[1][2] It exhibits a significantly higher affinity for the σ1 receptor compared to the sigma-2 (σ2) receptor, making it a valuable tool for investigating the specific roles of the σ1 receptor in various physiological and pathological processes.[1][2] Its selectivity allows researchers to dissect the functions of the σ1 receptor without significant off-target effects at other receptors, such as dopaminergic, adrenergic, or muscarinic receptors.[1]
Q2: What is the mechanism of action of this compound?
This compound acts as a competitive antagonist at the σ1 receptor. The sigma-1 receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum (ER), specifically at the mitochondria-associated membrane (MAM).[3][4] It plays a crucial role in regulating calcium signaling between the ER and mitochondria, modulating ion channels, and responding to cellular stress.[3][5][6] By binding to the σ1 receptor, this compound prevents the binding of endogenous or exogenous agonists, thereby inhibiting the downstream signaling pathways modulated by the receptor.
Q3: What are the key binding affinity values for this compound?
Quantitative data on the binding affinity of this compound is crucial for designing experiments. The following table summarizes the reported Ki values, which represent the inhibition constant and indicate the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
| Receptor Subtype | Ki Value (nM) | Reference |
| Sigma-1 (σ1) | 0.08 | [1][2] |
| Sigma-2 (σ2) | 1377 | [1][2] |
Q4: In what experimental models has this compound been used?
This compound has been characterized in a variety of in vitro and in vivo models. In vitro studies have utilized whole guinea pig brain membranes and neuroblastoma x glioma cell membranes for binding assays.[1] It has also been shown to reverse the N-methyl-D-aspartate (NMDA)-induced increase in cyclic GMP (cGMP) in rat cerebellar slices.[1][2] Behaviorally, it has been shown to antagonize mescaline-induced scratching in mice, suggesting potential antipsychotic properties.[1][2]
Troubleshooting Guide
Encountering unexpected results is a common part of the research process. This guide addresses potential issues when using this compound and offers solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | Inadequate Concentration: The concentration of this compound may be too low to effectively antagonize the σ1 receptors in your specific experimental system. Compound Degradation: Improper storage or handling may have led to the degradation of the compound. Low Receptor Expression: The cell line or tissue being used may have a low density of σ1 receptors. | Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the optimal effective concentration for your model. Verify Compound Integrity: Ensure this compound is stored correctly (as per the manufacturer's instructions) and prepare fresh stock solutions for each experiment. Confirm Receptor Expression: Use techniques like Western blotting or qPCR to confirm the expression level of σ1 receptors in your experimental model. |
| High background or non-specific effects | High Concentration: Using an excessively high concentration of this compound may lead to off-target effects, despite its high selectivity. Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) may be causing non-specific effects. | Optimize Concentration: Use the lowest effective concentration of this compound determined from your dose-response curve. Include Vehicle Controls: Always include a control group treated with the same concentration of the vehicle used to dissolve this compound. |
| Inconsistent results between experiments | Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. Inconsistent Compound Preparation: Variations in the preparation of this compound stock and working solutions can lead to inconsistent final concentrations. | Standardize Protocols: Maintain consistent cell culture practices and experimental conditions. Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
Experimental Protocols
Below are detailed methodologies for key experiments to determine the optimal concentration of this compound.
Protocol 1: In Vitro Radioligand Binding Assay to Determine Ki
This protocol is a standard method to determine the binding affinity of a compound for its target receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the sigma-1 receptor.
Materials:
-
This compound
-
Radioligand for σ1 receptor (e.g., --INVALID-LINK---pentazocine)
-
Membrane preparation from a source rich in σ1 receptors (e.g., guinea pig brain)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
Methodology:
-
Membrane Preparation: Homogenize the tissue (e.g., guinea pig brain) in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation.
-
Assay Setup: In triplicate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound to assay tubes. For determining non-specific binding, add a high concentration of a known σ1 ligand (e.g., haloperidol).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Assay - Reversal of NMDA-Induced cGMP Production
This functional assay assesses the ability of this compound to antagonize a downstream effect of σ1 receptor modulation.
Objective: To determine the effective concentration range of this compound for antagonizing NMDA-induced cGMP production in rat cerebellar slices.
Materials:
-
This compound
-
N-methyl-D-aspartate (NMDA)
-
Rat cerebellar slices
-
Artificial cerebrospinal fluid (aCSF)
-
cGMP enzyme immunoassay (EIA) kit
Methodology:
-
Slice Preparation: Prepare acute cerebellar slices from rats using a vibratome and maintain them in oxygenated aCSF.
-
Pre-incubation: Pre-incubate the slices with varying concentrations of this compound or vehicle for a specific duration (e.g., 30 minutes).
-
Stimulation: Stimulate the slices with a fixed concentration of NMDA for a defined period (e.g., 10 minutes) to induce cGMP production. Include a control group without NMDA stimulation.
-
Lysis and Homogenization: Terminate the reaction and lyse the slices. Homogenize the samples to release intracellular cGMP.
-
cGMP Measurement: Measure the concentration of cGMP in the samples using a cGMP EIA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the cGMP levels to the protein concentration of each sample. Plot the NMDA-induced cGMP production against the logarithm of the this compound concentration. Determine the IC50 value for the inhibition of NMDA-induced cGMP production.
Visualizing Key Pathways and Workflows
To aid in understanding the experimental design and the underlying biological processes, the following diagrams are provided.
References
- 1. The pharmacology of the novel and selective sigma ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
PD 144418 Stability in Solution: A Technical Support Center
Welcome to the technical support center for PD 144418. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data for this compound is not extensively published, for many small organic molecules of similar structure, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it to the final desired concentration in the aqueous medium. It is crucial to ensure the final DMSO concentration is compatible with your experimental system and does not exceed a level that could cause cellular toxicity (typically <0.1-0.5%).
Q2: How should I store stock solutions of this compound?
A2: For optimal stability, it is best practice to store stock solutions of this compound at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Protect solutions from light, especially if stored for extended periods.
Q3: How long can I expect a stock solution of this compound in DMSO to be stable?
A3: Without specific published stability data, a general guideline for small molecules in DMSO stored at -20°C or below is that they can be stable for several months. However, for critical experiments, it is advisable to use freshly prepared solutions or to perform a stability check if the stock solution is more than a few months old.
Q4: Are there any visible signs of this compound degradation in solution?
A4: Visual inspection can sometimes indicate instability. Look for changes in color, the appearance of precipitates, or cloudiness in the solution. However, the absence of these signs does not guarantee that the compound has not degraded. Chemical degradation can occur without any visible changes. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are required for a definitive assessment of compound integrity.
Troubleshooting Guide
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Inconsistent results can indeed be a sign of compound instability. If you observe variability between experiments conducted on different days using the same stock solution, consider the following:
-
Age of the stock solution: If the stock solution is old, the compound may have degraded.
-
Storage conditions: Ensure the stock solution has been consistently stored at the recommended temperature and protected from light.
-
Freeze-thaw cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation.
-
Working solution stability: The stability of this compound in your final aqueous experimental buffer may be limited. Prepare working solutions fresh for each experiment from a frozen DMSO stock.
Q2: I am not observing the expected biological activity of this compound in my assay. What should I do?
A2: If this compound is not showing its expected activity, such as the modulation of NMDA receptor-mediated responses, it could be due to several factors, including compound integrity:
-
Confirm compound identity and purity: If possible, verify the identity and purity of your starting material.
-
Prepare a fresh stock solution: The most straightforward step is to prepare a new stock solution from the solid compound.
-
Evaluate stability in your experimental buffer: The pH, ionic strength, and presence of other components in your buffer could affect the stability of this compound. Consider performing a time-course experiment to see if the activity diminishes over the duration of your assay.
Hypothetical Stability Data
The following table represents hypothetical stability data for this compound in DMSO at different storage conditions. This data is for illustrative purposes only and should be confirmed experimentally.
| Storage Condition | Time Point | % Remaining this compound (Hypothetical) |
| -80°C | 1 month | 99.5% |
| 3 months | 99.1% | |
| 6 months | 98.8% | |
| -20°C | 1 month | 99.2% |
| 3 months | 98.5% | |
| 6 months | 97.6% | |
| 4°C | 1 day | 99.8% |
| 7 days | 96.5% | |
| 14 days | 92.1% | |
| Room Temperature (25°C) | 1 day | 98.0% |
| 3 days | 91.5% | |
| 7 days | 85.3% |
Experimental Protocols
Protocol for Determining the Stability of this compound in Solution
This protocol outlines a method to assess the stability of this compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound (solid)
-
HPLC-grade solvent (e.g., DMSO)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a precise final concentration (e.g., 10 mM). This is your T=0 sample.
-
Sample Storage: Aliquot the stock solution into multiple vials and store them under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
HPLC Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram. The peak area of this compound at T=0 will serve as the baseline.
-
Time-Point Analysis: At each scheduled time point (e.g., 1 day, 7 days, 1 month, 3 months), retrieve a vial from each storage condition. Allow it to come to room temperature before diluting to the same concentration as the T=0 sample.
-
Data Analysis: Analyze the samples by HPLC using the same method as for the T=0 sample. Compare the peak area of this compound at each time point to the peak area at T=0. The percentage of remaining this compound can be calculated as: (% Remaining) = (Peak Area at Time X / Peak Area at T=0) * 100. Look for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Simplified signaling pathway of this compound as a sigma-1 receptor antagonist.
avoiding precipitation of PD 144418 in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of PD 144418 in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective sigma-1 (σ1) receptor agonist, with a reported binding affinity (Ki) of 0.08 nM for the sigma-1 receptor and over 17,000-fold selectivity against the sigma-2 receptor.[1] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM). It plays a crucial role in modulating calcium signaling through the IP3 receptor.[2] Activation of the sigma-1 receptor by ligands like this compound can influence a variety of downstream signaling pathways, including those involved in ER stress, oxidative stress, and cellular survival.
Q2: What are the known solubility properties of this compound?
Commercial suppliers provide protocols for dissolving this compound in co-solvent systems for in vivo studies, which can serve as a starting point for preparing concentrated stock solutions. For instance, a clear solution of ≥ 2.5 mg/mL can be achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] A suspended solution at 2.5 mg/mL can be prepared in 10% DMSO and 90% (20% SBE-β-CD in Saline).[3] These formulations highlight the need for organic co-solvents to achieve usable concentrations.
Q3: Why does my this compound precipitate when I add it to my aqueous experimental medium?
Precipitation of this compound upon dilution into aqueous buffers or cell culture media is a common issue stemming from its low aqueous solubility. This phenomenon, often termed "solvent shock," occurs when a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous medium where the compound is less soluble. The abrupt change in solvent polarity causes the compound to crash out of solution. Other contributing factors can include the final concentration of the compound exceeding its solubility limit, temperature fluctuations, and the pH of the medium.
Q4: What is the recommended way to prepare a stock solution of this compound?
It is highly recommended to prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose. For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of this compound in sterile, anhydrous DMSO. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution into aqueous buffer or media. | Exceeding Aqueous Solubility: The final concentration of this compound is higher than its solubility limit in the aqueous medium. | - Perform serial dilutions to determine the maximum soluble concentration of this compound in your specific buffer or media. - Lower the final working concentration of this compound in your experiment if possible. |
| Solvent Shock: The rapid change in polarity when adding a concentrated DMSO stock to the aqueous medium. | - Add the this compound stock solution dropwise to the aqueous medium while gently vortexing or stirring. - Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C for cell culture) before adding the compound. | |
| Precipitation occurs over time during incubation. | Temperature Effects: this compound may have lower solubility at the incubation temperature (e.g., 37°C) compared to room temperature. | - Ensure the final concentration is well below the solubility limit at the incubation temperature. - Prepare fresh dilutions of this compound for each experiment and use them immediately. |
| pH Shift: Changes in the pH of the medium due to CO2 in the incubator or cellular metabolism can affect the ionization and solubility of this compound. | - Ensure your cell culture medium is adequately buffered for the CO2 concentration in your incubator. - If precipitation is consistently observed, consider testing the solubility of this compound in a small range of pH values around that of your experimental medium to identify a more optimal pH. | |
| Interaction with Media Components: Components in complex media, such as salts or proteins, may interact with this compound and reduce its solubility. | - Test the solubility of this compound in a simpler buffer (e.g., PBS) to determine if media components are contributing to the precipitation. - If using serum in cell culture, consider adding the this compound to serum-free media first, allowing it to equilibrate, and then adding the serum. | |
| Precipitate observed in the stock solution after thawing. | Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to come out of solution. | - Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. - Before use, warm the stock solution to room temperature and vortex thoroughly to ensure any precipitated compound is redissolved. |
| Water Absorption by DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can decrease the solubility of the compound. | - Use anhydrous, high-purity DMSO to prepare stock solutions. - Store stock solutions in tightly sealed vials. |
Data Summary
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H22N2O | --INVALID-LINK-- |
| Molar Mass | 282.39 g/mol | --INVALID-LINK-- |
| Binding Affinity (Ki) for Sigma-1 Receptor | 0.08 nM | --INVALID-LINK-- |
| Binding Affinity (Ki) for Sigma-2 Receptor | 1377 nM | --INVALID-LINK-- |
Solubility Formulations for this compound (in vivo studies)
| Formulation | Achieved Concentration | Solution Appearance | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.85 mM) | Clear Solution | --INVALID-LINK-- |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (8.85 mM) | Suspended Solution | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Calculation:
-
Molecular Weight of this compound: 282.39 g/mol .
-
To make a 10 mM solution, you need 0.01 moles/liter.
-
For 1 mL (0.001 L) of a 10 mM solution, you need: 0.01 mol/L * 0.001 L * 282.39 g/mol = 0.0028239 g = 2.82 mg.
-
-
Procedure: a. Weigh out 2.82 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution. d. Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
-
Materials: Prepared this compound stock solution (from Protocol 1), sterile aqueous buffer or cell culture medium.
-
Procedure: a. Pre-warm the required volume of aqueous medium to the desired experimental temperature (e.g., 37°C). b. While gently vortexing or stirring the aqueous medium, add the required volume of the this compound stock solution dropwise. c. Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). d. Use the freshly prepared solution immediately in your experiment.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Simplified signaling pathway of the Sigma-1 receptor activated by this compound.
Caption: Recommended experimental workflow for using this compound to minimize precipitation.
References
Technical Support Center: Addressing Variability in Behavioral Studies with PD 144418
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing PD 144418 in behavioral studies. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimentation, with a focus on mitigating variability and ensuring robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective and potent sigma-1 (σ1) receptor antagonist.[1] Its primary mechanism of action is to bind to the sigma-1 receptor, preventing the binding of endogenous ligands and modulating downstream signaling pathways. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it plays a crucial role in regulating calcium signaling.[2]
Q2: I am observing high variability in the behavioral responses of my animals treated with this compound. What are the potential sources of this variability?
A2: High variability in behavioral studies can stem from several factors, which can be broadly categorized as experimenter-induced, inherent animal differences, and environmental factors.[3] For studies involving this compound, specific points to consider include:
-
Dose-response relationship: The behavioral effects of this compound are dose-dependent. Ensure you are using a dose that is appropriate for the specific behavioral paradigm and animal model.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion of this compound can vary between individual animals.
-
Habituation: Insufficient habituation to the testing apparatus can lead to novelty-induced behaviors that mask the effects of the compound.[4]
-
Animal handling and stress: Stress from handling and injection procedures can significantly impact behavioral outcomes.
-
Environmental conditions: Minor variations in lighting, noise, and temperature in the testing environment can influence behavior.[4]
Q3: How should I prepare and administer this compound for in vivo studies?
A3: The preparation and administration of this compound are critical for obtaining consistent results. While specific details may vary based on the experimental design, a general guideline is as follows:
-
Solubilization: this compound is a hydrophobic compound. For intraperitoneal (i.p.) injections, it is often dissolved in a vehicle such as sterile 0.9% saline. It is crucial to ensure the compound is fully dissolved before administration.
-
Route of Administration: The most common route of administration in the cited behavioral studies is intraperitoneal (i.p.) injection.
-
Dosing Volume: The volume of the injection should be consistent across all animals, typically calculated based on body weight (e.g., 5 ml/kg).
Q4: What are the expected behavioral effects of this compound in common preclinical models?
A4: this compound has been shown to produce several distinct behavioral effects, including:
-
Antagonism of psychostimulant-induced hyperactivity: It dose-dependently attenuates the locomotor stimulating effects of drugs like cocaine.[5]
-
Reduction of motivation for reward: In operant conditioning paradigms, this compound can decrease the effort an animal is willing to exert to obtain a food reward, without affecting appetite for freely available food.[6]
-
Antagonism of hallucinogen-induced behaviors: It has been shown to antagonize mescaline-induced scratching behavior.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues that lead to variability in behavioral studies using this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no discernible behavioral effect | Inappropriate Dose: The dose may be too low to elicit a response or too high, leading to confounding side effects. | - Conduct a dose-response study to determine the optimal dose for your specific behavioral assay and animal model.- Review the literature for effective dose ranges of this compound in similar paradigms. |
| Suboptimal Timing of Behavioral Testing: The behavioral test may not be conducted at the time of peak drug effect. | - Perform a time-course study to establish the pharmacokinetic profile of this compound in your model and adjust the timing of your behavioral testing accordingly. | |
| Poor Drug Solubility/Stability: The compound may not be fully dissolved or may have precipitated out of solution. | - Ensure the vehicle is appropriate for this compound and that the compound is completely dissolved before each injection.- Prepare fresh solutions for each experiment. | |
| High within-group variability | Insufficient Habituation: Animals may be responding to the novelty of the testing environment rather than the effects of the drug.[4] | - Implement a consistent and thorough habituation protocol for all animals to the testing apparatus and procedures before the start of the experiment. |
| Inconsistent Animal Handling: Variations in handling and injection techniques can induce stress and affect behavior. | - Standardize all handling and injection procedures. Ensure all experimenters are proficient in these techniques to minimize stress to the animals. | |
| Environmental Disturbances: Uncontrolled variables in the testing environment (e.g., noise, light, odor) can influence behavior. | - Conduct all behavioral testing in a controlled environment with consistent lighting, temperature, and minimal noise.- Test animals at the same time of day to account for circadian rhythms. | |
| High between-group variability (e.g., between different cohorts) | Experimenter Bias: Different experimenters may handle or score behaviors differently. | - Whenever possible, have the same experimenter conduct all behavioral testing and scoring for a given study.- If multiple experimenters are necessary, ensure they are all trained on the same standardized protocols and that inter-rater reliability is established. |
| Differences in Animal Characteristics: Age, weight, and genetic background can all contribute to variability. | - Use animals of the same age, sex, and weight range within an experiment.- Ensure all animals are from the same genetic background and supplier. |
Quantitative Data Summary
The following tables summarize key quantitative data from behavioral studies involving this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Kᵢ (nM) | Reference |
| Sigma-1 (σ₁) | 0.08 | [1] |
| Sigma-2 (σ₂) | 1377 | [1] |
Table 2: Dose-Response of this compound in a Cocaine-Induced Hyperactivity Model (Mice)
| This compound Dose (µmol/kg, i.p.) | % Attenuation of Cocaine-Induced Hyperactivity | Reference |
| 1.0 | ~20% | [5] |
| 3.16 | ~50% | [5] |
| 10.0 | ~60% | [5] |
| ED₅₀ (Behavioral Effect) | 0.79 µmol/kg | [5] |
| ED₅₀ (σ₁ Receptor Occupancy) | 0.22 µmol/kg | [5] |
Experimental Protocols
Protocol 1: Cocaine-Induced Locomotor Activity in Mice
Objective: To assess the effect of this compound on cocaine-induced hyperlocomotion.
Materials:
-
Male CD-1 mice
-
This compound
-
Cocaine hydrochloride
-
Sterile 0.9% saline
-
Locomotor activity chambers equipped with infrared beams
-
Standard animal handling equipment
Procedure:
-
Habituation: Acclimate mice to the locomotor activity chambers for 30-60 minutes on two consecutive days prior to the experiment.[5]
-
Drug Preparation: Dissolve this compound and cocaine hydrochloride separately in sterile 0.9% saline to the desired concentrations.
-
Experimental Day: a. Place mice in the locomotor activity chambers and allow them to habituate for 45 minutes.[5] b. Administer this compound (or vehicle) via intraperitoneal (i.p.) injection at the desired dose (e.g., 1.0, 3.16, 10.0 µmol/kg).[5] c. Return the mice to the activity chambers for 15 minutes.[5] d. Administer cocaine (e.g., 20 mg/kg, i.p.) or vehicle (saline).[5] e. Immediately return the mice to the chambers and record locomotor activity (e.g., distance traveled) for 60 minutes.[5]
-
Data Analysis: Analyze the total distance traveled during the 60-minute post-cocaine injection period. Compare the activity of animals treated with this compound and cocaine to those treated with vehicle and cocaine.
Protocol 2: Operant Conditioning for Food Reward in Rats
Objective: To evaluate the effect of this compound on the motivation to work for a food reward.
Materials:
-
Male Sprague-Dawley rats, food-restricted to 85-90% of their free-feeding body weight
-
This compound
-
Sterile 0.9% saline
-
Operant conditioning chambers equipped with two levers, a food pellet dispenser, and a cue light
-
45 mg sucrose (B13894) pellets
Procedure:
-
Training: a. Lever Press Acquisition: Train rats to press a lever for a food reward on a fixed-ratio 1 (FR1) schedule (one lever press results in one food pellet). Continue until a stable response rate is achieved. b. Progressive Ratio (PR) Schedule: Once proficient on an FR schedule, switch to a PR schedule where the number of lever presses required for each subsequent reward increases. The "breakpoint" is the highest ratio completed before the animal ceases to respond for a set period.
-
Drug Testing: a. Once baseline performance on the PR schedule is stable, begin drug testing. b. On a test day, administer this compound (or vehicle) i.p. at the desired dose (e.g., 10 µmol/kg) at a set time before placing the rat in the operant chamber. c. Allow the rat to perform the PR task until the breakpoint is reached.
-
Data Analysis: Compare the breakpoint achieved after this compound administration to the breakpoint achieved after vehicle administration. A lower breakpoint suggests a decrease in motivation.
Visualizations
References
- 1. The pharmacology of the novel and selective sigma ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Relationship between Cerebral Sigma-1 Receptor Occupancy and Attenuation of Cocaine’s Motor Stimulatory Effects in Mice by PD144418 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
potential for PD 144418 to interact with other receptors at high concentrations
Welcome to the Technical Support Center for PD 144418. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and questions regarding the use of this compound in your experiments, with a specific focus on its receptor interaction profile at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity?
A1: this compound is a potent and highly selective antagonist for the sigma-1 (σ1) receptor. It exhibits a very high affinity for the σ1 receptor, with a reported inhibitory constant (Ki) of approximately 0.08 nM. In contrast, its affinity for the sigma-2 (σ2) receptor is significantly lower, with a Ki of about 1377 nM. This indicates a high degree of selectivity for the σ1 receptor over the σ2 receptor. Studies have also indicated that this compound lacks significant affinity for a variety of other receptors, including dopaminergic, adrenergic, and muscarinic receptor families.
Q2: We are using high concentrations of this compound in our in vitro/in vivo model and observing unexpected effects. Could this be due to off-target interactions?
A2: While this compound is known for its high selectivity at nanomolar concentrations, using it at significantly higher concentrations (e.g., in the micromolar range) increases the likelihood of interactions with lower-affinity sites, often referred to as off-target effects. The general rule in pharmacology is that as the concentration of a compound increases, its selectivity tends to decrease. If you are observing unexpected phenotypes, it is crucial to consider the possibility of off-target interactions.
Q3: Is there a publicly available comprehensive receptor screening panel for this compound?
Q4: What steps can we take to investigate if the unexpected effects we observe are due to off-target binding of this compound?
A4: To investigate potential off-target effects, you could consider the following:
-
Perform a counter-screening experiment: Test this compound against a panel of receptors that are functionally relevant to your experimental model and the observed phenotype.
-
Use a structurally unrelated sigma-1 antagonist: If a different, structurally distinct σ1 antagonist produces the same effect, it strengthens the hypothesis that the effect is mediated by the σ1 receptor. Conversely, if the effect is unique to this compound, it may suggest an off-target interaction specific to its chemical structure.
-
Consult commercial screening services: Companies like Eurofins Discovery and Charles River Laboratories offer comprehensive receptor screening panels to assess the selectivity of compounds.
Troubleshooting Guide: Unexpected Results at High Concentrations
This guide is designed to help you troubleshoot unexpected experimental outcomes when using high concentrations of this compound.
| Observed Problem | Potential Cause | Suggested Action |
| Unexpected physiological or cellular response not consistent with sigma-1 receptor antagonism. | Off-Target Receptor Interaction: At high concentrations, this compound may bind to and modulate the activity of other receptors for which it has lower affinity. | 1. Review the literature for known off-target liabilities of similar chemical scaffolds. 2. Perform a functional assay with a known antagonist for a suspected off-target to see if the unexpected effect is blocked. 3. Consider running a broad secondary pharmacology screen (e.g., a safety panel) to identify potential off-target interactions. |
| Variability in experimental results at high concentrations. | Compound Solubility and Aggregation: High concentrations of small molecules can sometimes lead to solubility issues or the formation of aggregates, which can cause non-specific effects. | 1. Visually inspect your stock and working solutions for any precipitation. 2. Determine the aqueous solubility of this compound in your specific assay buffer. 3. Include a vehicle control with the same final solvent concentration to ensure the observed effects are not due to the solvent. |
| Inconsistent dose-response curve at the highest concentrations. | Assay Artifacts: High concentrations of a compound can sometimes interfere with the assay technology itself (e.g., light scattering in optical assays, non-specific binding to assay plates). | 1. Run a control experiment with a "dead" or inactive version of your assay system (e.g., cells not expressing the target receptor) to check for non-specific effects of high concentrations of this compound. 2. Consult the technical documentation for your assay platform for potential compound interference issues. |
Data Presentation
The following table summarizes the known binding affinities of this compound.
| Receptor | Binding Affinity (Ki) in nM | Selectivity vs. Sigma-1 |
| Sigma-1 (σ1) | 0.08 | - |
| Sigma-2 (σ2) | 1377 | 17,213-fold |
| Dopaminergic Receptors | Lacks significant affinity | > 10,000-fold (estimated) |
| Adrenergic Receptors | Lacks significant affinity | > 10,000-fold (estimated) |
| Muscarinic Receptors | Lacks significant affinity | > 10,000-fold (estimated) |
Note: "Lacks significant affinity" is a qualitative description from the literature. For a precise assessment of off-target liability at high concentrations, a broad panel receptor screen is recommended.
Experimental Protocols
Protocol: Comprehensive Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for assessing the binding of this compound to a panel of receptors. Specific conditions (e.g., radioligand, receptor source, incubation time) will need to be optimized for each target.
Objective: To determine the binding affinity (Ki) of this compound for a diverse panel of receptors, ion channels, and transporters.
Materials:
-
This compound
-
Membrane preparations or whole cells expressing the target receptors
-
Specific radioligand for each target receptor
-
Assay buffer (specific to each target)
-
Wash buffer (ice-cold)
-
96-well filter plates (e.g., glass fiber)
-
Scintillation fluid
-
Scintillation counter
-
Unlabeled reference compound for each target (for defining non-specific binding)
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested (e.g., from 10 nM to 100 µM).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of the specific radioligand (typically at or below its Kd)
-
Varying concentrations of this compound or the unlabeled reference compound.
-
Receptor membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of any competing unlabeled ligand.
-
Non-Specific Binding (NSB): Radioactivity measured in the presence of a high concentration of the unlabeled reference compound.
-
Specific Binding: Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Caption: Experimental workflow for determining the off-target binding profile of this compound.
Technical Support Center: Ensuring Consistent Delivery of PD 144418 in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on troubleshooting and ensuring the consistent delivery of the selective sigma-1 receptor agonist, PD 144418, in long-term experimental studies. Given the challenges often associated with the administration of poorly soluble compounds over extended periods, this resource offers practical advice in a question-and-answer format, detailed experimental protocols, and data summaries to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound consistently in long-term studies?
A1: The primary challenges stem from its likely poor aqueous solubility, a common characteristic of small molecule ligands designed for CNS targets. This can lead to issues with formulation stability, precipitation of the compound upon administration, and inconsistent absorption, resulting in variable plasma concentrations and pharmacological effects over time.
Q2: What are the recommended initial steps for formulating this compound for in vivo studies?
A2: A logical first step is to determine the solubility of this compound in various biocompatible solvents and vehicles. This will inform the selection of an appropriate formulation strategy. Common starting points for poorly soluble compounds include co-solvent systems (e.g., DMSO, polyethylene (B3416737) glycol) and suspensions.
Q3: How can I ensure the stability of my this compound formulation during a long-term study?
A3: To ensure stability, it is crucial to prepare fresh formulations regularly. If using a stock solution in a solvent like DMSO, it should be stored at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. The stability of the final diluted formulation at room temperature or 4°C should be assessed to determine how frequently it needs to be prepared. One study demonstrated that 85% of compounds in a library were stable in a DMSO/water (90/10) mixture for over two years at 4°C[1].
Q4: What are the most suitable administration routes for long-term delivery of this compound in rodent models?
A4: For continuous and consistent delivery, osmotic pumps are a highly reliable option as they provide a constant, rate-controlled release of the compound.[2] This method bypasses the need for frequent injections, which can cause stress to the animals and lead to variability. Alternatively, repeated oral gavage or intraperitoneal injections can be used, but require careful technique to ensure consistent dosing.
Troubleshooting Guides
Issue 1: High variability in experimental results between animals in the same treatment group.
-
Potential Cause: Inconsistent dosing due to precipitation of this compound in the formulation.
-
Troubleshooting Step: Visually inspect the formulation for any precipitate before each administration. If precipitation is observed, consider adjusting the vehicle composition (e.g., increasing the percentage of co-solvent) or preparing the formulation more frequently.
-
-
Potential Cause: Variability in animal physiology and drug metabolism.
-
Troubleshooting Step: Ensure that animals are age- and weight-matched. Standardize environmental conditions such as housing, diet, and light-dark cycles.
-
Issue 2: Diminished or loss of compound effect over the course of a long-term study.
-
Potential Cause: Degradation of this compound in the prepared formulation.
-
Troubleshooting Step: Conduct a stability study of your formulation under the storage and handling conditions of your experiment. Prepare fresh solutions more frequently if degradation is suspected.
-
-
Potential Cause: Development of tolerance to the pharmacological effects of this compound.
-
Troubleshooting Step: If possible, include a time-course study to assess the pharmacological response at different points during the long-term administration. Consider if the dosing regimen needs adjustment.
-
Data Presentation
Table 1: Solubility of Representative Poorly Water-Soluble Small Molecules in Common Vehicles.
Disclaimer: This table provides general solubility data for compounds with characteristics that may be similar to this compound and is intended for illustrative purposes to guide formulation development. Actual solubility of this compound must be determined experimentally.
| Compound Type | Vehicle | Solubility | Reference |
| Small Molecule Drug (Lorazepam) | Benzyl Benzoate | >50 mg/mL | [3] |
| Small Molecule Drug (Lorazepam) | DMSO | >50 mg/mL | [3] |
| Small Molecule Drug (Lorazepam) | N-methyl-2-pyrrolidone (NMP) | >50 mg/mL | [3] |
| Small Molecule Drug (Lorazepam) | Polyethylene Glycol 300 (PEG 300) | >50 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Oral Gavage
This protocol describes a common starting point for formulating a poorly soluble compound for oral administration in rodents.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile filtered
-
Polyethylene glycol 300 (PEG 300), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile container.
-
Prepare a stock solution by dissolving the this compound in a minimal amount of DMSO. For example, to achieve a final concentration of 1 mg/mL in a vehicle containing 10% DMSO, first dissolve 10 mg of this compound in 1 mL of DMSO.
-
In a separate sterile tube, prepare the final vehicle by mixing the required volumes of PEG 300 and saline. A common vehicle composition is 10% DMSO, 40% PEG 300, and 50% saline.
-
Slowly add the this compound stock solution from step 2 to the vehicle from step 3 while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.
-
Prepare this formulation fresh daily or demonstrate its stability for the intended period of use.
-
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent this compound delivery.
References
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osmotic Drug Delivery System as a Part of Modified Release Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9125805B2 - Stable formulations for parenteral injection of small molecule drugs - Google Patents [patents.google.com]
challenges in working with PD 144418 in primary neuronal cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the potent and selective sigma-1 receptor antagonist, PD 144418, in primary neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective sigma-1 (σ1) receptor antagonist. It exhibits a very high affinity for the sigma-1 receptor, with a reported Ki value of approximately 0.08 nM, and shows over 17,000-fold selectivity for the sigma-1 receptor over the sigma-2 receptor. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of signaling pathways, including calcium signaling and the function of other receptors. As an antagonist, this compound inhibits the actions of the sigma-1 receptor. One of its key functions in the central nervous system is the modulation of N-methyl-D-aspartate (NMDA) receptor activity, which is critical for synaptic plasticity and excitotoxicity.[1]
Q2: How should I dissolve and store this compound?
This compound is a hydrophobic compound and is practically insoluble in aqueous solutions.
-
Recommended Solvent: The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO).
-
Stock Solution Concentration: Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, the stock solution should be stable for several months. Before use, allow the aliquot to thaw completely and bring it to room temperature.
Q3: What is the recommended final concentration of DMSO in my primary neuronal cultures?
Primary neurons are highly sensitive to DMSO. It is crucial to keep the final concentration of DMSO in your culture medium as low as possible.
-
General Recommendation: The final DMSO concentration should not exceed 0.1% (v/v).
-
Toxicity Threshold: Some studies have shown that DMSO concentrations at or above 0.5% can cause neuronal damage, including neurite retraction and reduced viability, even after brief exposure.[2][3] It is always recommended to perform a vehicle control experiment with the same final DMSO concentration to rule out any solvent-induced effects.
Troubleshooting Guide
Issue 1: Compound Precipitation in Culture Medium
Symptom: After diluting the DMSO stock of this compound into the aqueous culture medium, a precipitate or cloudiness is observed.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Poor Aqueous Solubility | This compound is a hydrophobic molecule that can "crash out" of solution when the DMSO concentration is significantly diluted in the aqueous medium.[4] | Employ a serial dilution method. First, create an intermediate dilution of your stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your medium. Adding the compound dropwise while gently vortexing can also aid in dispersion.[4] |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the culture medium. | Perform a solubility test to determine the maximum soluble concentration in your specific culture medium. Start with a lower final concentration and gradually increase it.[4] |
| Temperature Effects | The solubility of some compounds is temperature-dependent. | Always use pre-warmed (37°C) cell culture medium for preparing your working solutions.[4] |
| Interaction with Medium Components | Components in the culture medium could potentially interact with the compound, affecting its solubility. | If your experimental design allows, the presence of serum proteins (like albumin in FBS) can help solubilize hydrophobic compounds.[4][5] However, be aware that this can also reduce the free concentration of the compound. |
Issue 2: Unexpected Neuronal Toxicity or Cell Death
Symptom: Significant neuronal cell death or morphological changes (e.g., neurite blebbing, cell body shrinkage) are observed after treatment with this compound, even at concentrations expected to be non-toxic.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| High Compound Concentration | While this compound is highly potent at the sigma-1 receptor, higher concentrations may have off-target effects leading to cytotoxicity. | Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific neuronal culture and experimental endpoint. Start with a wide range of concentrations (e.g., 0.1 nM to 1 µM). |
| Solvent Toxicity | The final concentration of DMSO in the culture medium may be too high for your primary neurons.[3] | Ensure the final DMSO concentration is below 0.1%. Run a vehicle control with the exact same concentration of DMSO to differentiate between compound- and solvent-induced toxicity. |
| Compound Purity | Impurities from the synthesis of this compound could be cytotoxic. | Whenever possible, use a high-purity grade of the compound (e.g., >98%). Confirm the purity from the supplier's certificate of analysis. |
| Extended Incubation Time | The duration of exposure to the compound may be too long, leading to cumulative toxicity. | Conduct a time-course experiment to identify the earliest time point at which the desired effect is observed, without causing significant cell death. |
Issue 3: High Experimental Variability
Symptom: Inconsistent results are observed between different batches of primary neuronal cultures or even between wells of the same experiment.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Inconsistent Cell Health and Density | Primary neuronal cultures are inherently variable. Differences in initial plating density and overall health can affect their response to treatment.[6] | Standardize your neuronal culture protocol meticulously. Ensure consistent cell seeding density and monitor the health and morphology of the cultures before initiating any experiment. |
| Non-specific Binding | As a hydrophobic compound, this compound may bind non-specifically to plasticware (e.g., pipette tips, microplates), leading to a lower effective concentration in the medium.[7] | Consider using low-retention plasticware. Pre-incubating the compound in the culture medium for a short period before adding it to the cells may help equilibrate the binding. |
| Serum Protein Binding | If your medium contains serum, variations in serum batches can lead to different levels of protein binding, affecting the free concentration of this compound.[8][9] | If possible for your experiment, use a serum-free medium. If serum is required, use the same batch of serum for all related experiments to minimize variability. |
Data Presentation
Table 1: Binding Profile of this compound
| Receptor Subtype | Binding Affinity (Ki) | Selectivity (Sigma-2 / Sigma-1) |
| Sigma-1 | ~0.08 nM | >17,000-fold |
| Sigma-2 | ~1377 nM |
Data synthesized from available literature.
Experimental Protocols
Protocol: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
Objective: To assess the neuroprotective effect of this compound against glutamate-induced cell death in primary cortical neurons.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos) plated on poly-D-lysine coated plates.
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).
-
This compound (stock solution in DMSO).
-
L-glutamic acid (stock solution in sterile water).
-
Cell viability assay kit (e.g., MTT or LDH assay).
-
Phosphate-buffered saline (PBS).
Methodology:
-
Cell Culture: Culture primary cortical neurons for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.
-
Preparation of Working Solutions:
-
Prepare serial dilutions of this compound in pre-warmed neuronal culture medium to achieve final concentrations ranging from 1 nM to 1 µM. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Prepare a working solution of L-glutamic acid in pre-warmed neuronal culture medium. The final concentration will need to be optimized for your specific culture system (typically in the range of 25-100 µM).
-
-
Pre-treatment with this compound:
-
Carefully remove half of the culture medium from each well.
-
Add the this compound working solutions to the respective wells.
-
Incubate the cultures for 1-2 hours at 37°C in a humidified CO2 incubator.
-
-
Glutamate-induced Excitotoxicity:
-
Add the L-glutamic acid working solution to the appropriate wells.
-
Include a "vehicle + glutamate" control group and a "vehicle only" (no glutamate) control group.
-
Incubate for the desired duration (e.g., 24 hours).
-
-
Assessment of Neuronal Viability:
-
Data Analysis:
-
Normalize the viability data to the "vehicle only" control group (representing 100% viability).
-
Compare the viability of neurons treated with this compound and glutamate (B1630785) to the "vehicle + glutamate" group to determine the neuroprotective effect.
-
Visualizations
References
- 1. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective Potential of L-Glutamate Transporters in Human Induced Pluripotent Stem Cell-Derived Neural Cells against Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
validating the selectivity of PD 144418 in a new experimental model
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective sigma-1 (σ1) receptor antagonist, PD 144418, in novel experimental models.
Troubleshooting Guides
Issue: Unexpected or off-target effects are observed at predicted therapeutic concentrations.
-
Question: We are observing cellular or physiological changes in our model that are not consistent with known σ1 receptor antagonism. How can we determine if this is a true off-target effect of this compound?
-
Answer:
-
Confirm On-Target Engagement: First, ensure that this compound is engaging the σ1 receptor in your specific model. This can be achieved by performing a competitive binding assay with a known σ1 receptor radioligand, such as --INVALID-LINK---pentazocine, in your tissue or cell lysates. A successful displacement of the radioligand by this compound will confirm its binding to the σ1 receptor.
-
Use a Structurally Unrelated σ1 Antagonist: To confirm that the observed effect is mediated by the σ1 receptor, use a structurally distinct σ1 receptor antagonist (e.g., NE-100). If this second antagonist produces the same effect, it is more likely that the phenotype is due to σ1 receptor antagonism rather than an off-target effect of this compound's specific chemical structure.
-
Rescue Experiment with a σ1 Agonist: Attempt to reverse the effect of this compound by co-administering a σ1 receptor agonist (e.g., PRE-084). If the agonist can rescue the phenotype, this provides strong evidence that the effect is mediated through the σ1 receptor.
-
Evaluate at a Range of Concentrations: An off-target effect may only appear at higher concentrations.[1] Perform a dose-response curve with this compound. If the unexpected effect is only observed at concentrations significantly higher than its Ki for the σ1 receptor (0.08 nM), it is more likely to be an off-target effect.[2]
-
Consider Model-Specific Receptor Expression: Profile the expression of other potential targets in your experimental model. While this compound has high selectivity, a novel model might have an unexpected expression profile of receptors or enzymes that could interact with the compound.
-
Issue: Difficulty in replicating the reported high selectivity of this compound.
-
Question: Our in-house binding assays suggest a lower selectivity of this compound for the σ1 receptor over the σ2 receptor than what is published. What could be the reason for this discrepancy?
-
Answer:
-
Check Assay Conditions: The reported high selectivity of this compound is based on specific experimental conditions.[2] Ensure your radioligand binding assay for the σ2 receptor is correctly performed. This typically involves using [³H]1,3-di-O-tolylguanidine (DTG) in the presence of a high concentration of a selective σ1 ligand (like (+)-pentazocine) to mask the σ1 sites.
-
Membrane Preparation: The source of the membrane preparation is crucial. The original characterization used guinea pig brain membranes for σ1 and neuroblastoma x glioma cell membranes for σ2.[2] Different tissue or cell line preparations may have varying receptor densities and conformations, which could influence binding affinities.
-
Radioligand Purity and Specificity: Verify the purity and specific activity of your radioligands. Contamination or degradation can lead to inaccurate binding data.
-
Data Analysis: Ensure you are using appropriate nonlinear regression models to calculate the Ki values from your competition binding data.
-
Frequently Asked Questions (FAQs)
-
Question: What is the established binding affinity of this compound for sigma receptors?
-
Answer: this compound is a high-affinity and very selective σ1 receptor ligand.[2][3] It has a Ki of approximately 0.08 nM for the σ1 receptor and a much lower affinity for the σ2 receptor, with a Ki of around 1377 nM.[2][3]
-
Question: Has this compound been shown to have significant affinity for other receptors?
-
Answer: Extensive receptor binding studies have indicated that this compound lacks significant affinity for a wide range of other receptors, including dopaminergic, adrenergic, and muscarinic receptors.[2]
-
Question: What is the mechanism of action of this compound?
-
Answer: this compound acts as an antagonist at the σ1 receptor.[4][5][6] Functionally, it has been shown to reverse the N-methyl-D-aspartate (NMDA)-induced increase in cyclic GMP (cGMP) in rat cerebellar slices, suggesting that σ1 sites are involved in regulating glutamatergic signaling.[2]
-
Question: What are some known in vivo effects of this compound?
-
Answer: In animal models, this compound has been shown to antagonize mescaline-induced scratching, which is suggestive of potential antipsychotic properties.[2] It has also been found to attenuate cocaine-induced hyperactivity in mice.[3] Additionally, it can decrease the motivational effort for food-reinforced behavior in rats.[7]
Data Presentation
Table 1: Binding Affinity of this compound for Sigma Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) | Reference |
| Sigma-1 (σ1) | --INVALID-LINK---pentazocine | Guinea Pig Brain | 0.08 | [2] |
| Sigma-2 (σ2) | [³H]DTG (+200 nM (+)-pentazocine) | Neuroblastoma x Glioma Cells | 1377 | [2] |
Experimental Protocols
Protocol 1: Validating σ1 Receptor Selectivity via Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the σ1 and σ2 receptors in a new experimental model.
Materials:
-
Membrane preparation from the new experimental model (e.g., cell line, specific brain region).
-
--INVALID-LINK---pentazocine (for σ1 binding).
-
[³H]1,3-di-O-tolylguanidine (DTG) (for σ2 binding).
-
Unlabeled (+)-pentazocine.
-
Unlabeled Haloperidol (as a non-selective sigma ligand for defining non-specific binding).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
Methodology:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
σ1 Receptor Binding Assay:
-
In a series of tubes, add a constant concentration of --INVALID-LINK---pentazocine (e.g., 2-3 nM).
-
Add increasing concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M).
-
For total binding, add only the radioligand and membrane preparation.
-
For non-specific binding, add the radioligand, membrane preparation, and a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol).
-
Add the membrane preparation (50-100 µg of protein) to each tube.
-
Incubate at 37°C for 150 minutes.
-
-
σ2 Receptor Binding Assay:
-
Follow the same procedure as for the σ1 assay, but use [³H]DTG as the radioligand.
-
Crucially, add 200 nM of unlabeled (+)-pentazocine to all tubes to saturate the σ1 receptors and ensure [³H]DTG is only binding to σ2 receptors.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a nonlinear regression analysis (e.g., one-site competition model) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Workflow for validating this compound selectivity.
Caption: Simplified signaling pathway involving this compound.
References
- 1. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 2. The pharmacology of the novel and selective sigma ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound oxalate | σ1 Receptors | Tocris Bioscience [tocris.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-1 receptor antagonist, PD144418, selectively reduces female motivation for food during negative energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the impact of PD 144418 vehicle on experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PD 144418 in their experiments. The focus is on assessing the impact of the vehicle on experimental outcomes to ensure data integrity and reproducibility.
Overview of this compound
This compound is a potent and highly selective sigma-1 (σ1) receptor antagonist.[1][2][3] It exhibits a high affinity for the sigma-1 receptor with a Ki of 0.08 nM and has been shown to be over 17,000-fold selective for the sigma-1 receptor over the sigma-2 receptor.[1] Pharmacological studies have demonstrated that this compound lacks significant affinity for a wide range of other receptors, including dopaminergic, adrenergic, and muscarinic receptors.[1] Its biological effects are primarily mediated through its interaction with the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum (ER).[4]
Data Presentation
This compound Receptor Binding Affinity
| Receptor | Binding Affinity (Ki) | Selectivity |
| Sigma-1 (σ1) | 0.08 nM | >17,000-fold vs. Sigma-2 |
| Sigma-2 (σ2) | 1377 nM |
Data sourced from Akunne et al. (1997).[1]
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it crucial when working with this compound?
A1: A vehicle is the solvent or carrier used to dissolve and deliver a compound, in this case, this compound, to an experimental system. A vehicle control group receives the vehicle alone, without this compound.[5][6] This is essential to distinguish the pharmacological effects of this compound from any biological effects of the solvent itself.[5][6] Solvents like Dimethyl Sulfoxide (DMSO), commonly used for small molecules, can have their own effects on cells, such as altering gene expression or cell membrane permeability.[7][8] Therefore, the true effect of this compound is determined by comparing the results from the 'this compound + Vehicle' group to the 'Vehicle-only' group.[6]
Q2: What is the recommended vehicle for dissolving this compound?
A2: While the specific solvent for this compound is not detailed in the primary literature, hydrophobic small molecules are typically dissolved in a water-miscible organic solvent like DMSO to create a high-concentration stock solution.[9][10] It is crucial to use high-purity, anhydrous DMSO as absorbed moisture can reduce the solubility of the compound.[11]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A3: The tolerance to DMSO is highly cell-line dependent.[7] As a general rule, the final concentration of DMSO in cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity and other off-target effects.[7][8] It is best practice to perform a dose-response experiment to determine the maximum non-toxic concentration of the vehicle for your specific cell line.[7]
Q4: My this compound solution in DMSO appears cloudy after dilution in my aqueous buffer. What should I do?
A4: This indicates that the compound has precipitated. Poor aqueous solubility is a common issue with small molecules.[10] To address this, you can try the following:
-
Vortexing during dilution: Add the DMSO stock solution drop-wise to the aqueous buffer while vortexing vigorously to prevent localized high concentrations.[6]
-
Gentle warming or sonication: Briefly warming the solution to 37°C or using an ultrasonic bath can aid dissolution.[11] However, be cautious as excessive heat can degrade the compound.[10]
-
Use of a co-solvent: In some cases, a small amount of a co-solvent like Tween-20 may help to maintain solubility, but this must be compatible with your assay.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Vehicle control group shows a biological effect compared to the untreated group. | The final concentration of the vehicle (e.g., DMSO) is too high and causing cellular stress or toxicity. | Perform a dose-response curve for the vehicle alone to determine the highest non-toxic concentration. Keep the final vehicle concentration in your experiments at or below this level (ideally ≤ 0.1% for DMSO).[7][8] |
| Inconsistent results between experiments. | 1. Compound degradation: Repeated freeze-thaw cycles of the stock solution. 2. Inaccurate concentration: Pipetting errors or incomplete dissolution. 3. Vehicle instability: The vehicle may degrade over time in the culture medium. | 1. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[9] 2. Visually inspect the stock solution for any precipitate before use. Ensure accurate pipetting. 3. Prepare fresh dilutions of this compound and the vehicle control immediately before each experiment.[6] |
| No observable effect of this compound. | 1. Compound precipitation: this compound may have precipitated out of the aqueous solution. 2. Incorrect concentration: The final concentration may be too low to elicit a response. 3. Compound degradation: The stock solution may have degraded due to improper storage. | 1. Visually inspect the final working solution for any precipitate. If present, refer to the troubleshooting steps for solubility issues. 2. Perform a dose-response experiment to determine the optimal working concentration. 3. Use a fresh aliquot of the stock solution stored at -20°C or -80°C and protected from light.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Allow the vial of solid this compound and a bottle of fresh, anhydrous, sterile-filtered DMSO to equilibrate to room temperature.[11]
-
Aseptically add the calculated volume of DMSO to the vial containing the solid this compound.
-
Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.[11]
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.[9]
-
-
Working Solution Preparation:
-
Thaw a single-use aliquot of the stock solution.
-
Perform serial dilutions in sterile cell culture medium or buffer to achieve the desired final concentrations.
-
Crucially, prepare a matching vehicle control by performing the exact same dilution steps with pure DMSO instead of the this compound stock solution.[6] For example, if the final concentration requires a 1:1000 dilution of the stock, the final DMSO concentration will be 0.1%. The vehicle control should be a 1:1000 dilution of pure DMSO in the same medium.
-
Mandatory Visualization
Caption: Experimental workflow for using this compound with appropriate vehicle controls.
References
- 1. The pharmacology of the novel and selective sigma ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor antagonist, PD144418, selectively reduces female motivation for food during negative energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of PD 144418 and Haloperidol as Sigma-1 Receptor Antagonists
This guide provides a detailed comparison of PD 144418 and the classic antipsychotic drug haloperidol (B65202), focusing on their antagonistic properties at the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum membrane, and is implicated in a variety of cellular functions and neurological disorders. Understanding the binding affinities and mechanisms of different ligands is crucial for researchers in pharmacology and drug development.
Quantitative Comparison of Binding Affinities
The relative potency of this compound and haloperidol at the sigma-1 receptor is typically determined through radioligand binding assays. These experiments measure the concentration of a compound required to inhibit the binding of a known radioactive ligand to the receptor by 50% (IC50), from which the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
Data compiled from multiple studies consistently demonstrates that this compound is a significantly more potent and selective ligand for the sigma-1 receptor compared to haloperidol.
| Compound | Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |
| This compound | Sigma-1 | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 0.28 | |
| Sigma-1 | --INVALID-LINK---Pentazocine | Rat Liver | 1.46 | ||
| Sigma-2 | [³H]DTG | Rat Liver | 1500 | ||
| Haloperidol | Sigma-1 | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 3.2 | |
| Sigma-1 | [³H]Haloperidol | Guinea Pig Brain | 1.9 | ||
| Sigma-1 | Not Specified | Not Specified | ~300 | ||
| Dopamine (B1211576) D2 | [³H]Spiperone | Rat Striatum | 1.2 |
Key Observation : this compound exhibits sub-nanomolar to low nanomolar affinity for the sigma-1 receptor, making it a highly potent ligand. In contrast, haloperidol's affinity is in the low single-digit nanomolar range at best. Furthermore, this compound displays high selectivity for the sigma-1 receptor over the sigma-2 subtype (approximately 1000-fold), whereas haloperidol is known for its high affinity for other receptors, most notably the dopamine D2 receptor.
Experimental Protocols
The data presented above is primarily derived from competitive radioligand binding assays. Below is a generalized protocol that outlines the key steps involved in determining the binding affinity of a test compound for the sigma-1 receptor.
Protocol: Radioligand Competition Binding Assay for Sigma-1 Receptor
-
Tissue Preparation :
-
Homogenize tissue (e.g., guinea pig brain or rat liver membranes) in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation. The final pellet is resuspended in the assay buffer to a specific protein concentration.
-
-
Assay Incubation :
-
In assay tubes, combine the membrane preparation, a fixed concentration of a selective sigma-1 radioligand (e.g., 1-5 nM of --INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test compound (e.g., this compound or haloperidol).
-
For determining non-specific binding, a separate set of tubes is prepared containing a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM haloperidol).
-
Total binding is determined in tubes containing only the membranes and the radioligand.
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a set duration (e.g., 90-120 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Quantification :
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.
-
-
Data Analysis :
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing Methodologies and Pathways
To better understand the context of these experiments, the following diagrams illustrate the experimental workflow and a simplified view of the sigma-1 receptor's cellular role.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified role of the Sigma-1 receptor at the MAM.
Conclusion
Both this compound and haloperidol act as antagonists at the sigma-1 receptor, but they possess vastly different affinity and selectivity profiles. This compound is a highly potent and selective tool compound, making it ideal for preclinical research specifically investigating the function and therapeutic potential of the sigma-1 receptor. In contrast, haloperidol's activity at the sigma-1 receptor is one of its many pharmacological actions, and its effects in experimental systems are compounded by its high affinity for the dopamine D2 receptor and other sites. Researchers must consider this promiscuity when interpreting data from studies using haloperidol as a sigma-1 ligand.
Comparative Analysis of Binding Affinity and Selectivity
A Comparative Guide to Selective Sigma-1 Receptor Antagonists: PD 144418 vs. NE-100
For Researchers, Scientists, and Drug Development Professionals
The sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2] Its role in modulating critical cellular functions, including calcium signaling, ion channel activity, and cellular stress responses, makes it a compelling subject of investigation.[3][4] This guide provides an objective, data-driven comparison of two widely used and potent selective σ1R antagonists: this compound and NE-100.
The defining characteristics of a high-quality pharmacological tool are its affinity for the intended target and its selectivity over other potential targets. Both this compound and NE-100 exhibit high affinity for the σ1R, albeit with some notable differences in their selectivity profiles. The following table summarizes key quantitative data from radioligand binding assays.
| Compound | Target | Kᵢ (nM) | Target | Kᵢ (nM) | σ2/σ1 Selectivity Ratio | Other Receptor Affinities (IC₅₀ or Kᵢ > 1,000 nM) |
| This compound | σ1 | 0.08[5][6] | σ2 | 1377[5] | ~17,213 | Dopaminergic, Adrenergic, Muscarinic[5] |
| σ1 | 0.46[7] | σ2 | 1654[7] | ~3,596 | Dopamine Transporter (DAT) (Kᵢ = 9,000 nM)[7] | |
| NE-100 | σ1 | 1.03[4] | σ2 | >211 (Kᵢ) | >205 | D₁, D₂, 5-HT₁ₐ, 5-HT₂, PCP (>10,000 nM)[8] |
| σ1 | 0.86 | σ2 | >47 (Kᵢ) | >55 | ||
| σ1 | 1.54 (IC₅₀)[9] | σ2 | 84.5 (IC₅₀) | ~55 |
Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values are measures of binding affinity; a lower value indicates higher affinity. The selectivity ratio is calculated by dividing the Kᵢ for the σ2 receptor by the Kᵢ for the σ1 receptor.
Based on the available data, This compound demonstrates exceptionally high affinity for the σ1R , with reported Kᵢ values in the sub-nanomolar range, making it one of the most potent σ1R ligands described.[5][6] Its selectivity over the σ2 receptor is also remarkably high, ranging from over 3,500-fold to more than 17,000-fold.[5][7] Furthermore, it shows negligible affinity for a wide array of other central nervous system receptors.[5]
NE-100 is also a potent and highly selective σ1R antagonist , with a binding affinity typically reported around 1 nM.[4] Its selectivity for the σ1R over the σ2R is substantial, consistently reported as greater than 55-fold and in some cases over 200-fold.[4][9] Like this compound, NE-100 has a clean off-target profile, showing low affinity for dopamine, serotonin, and PCP receptors.[8]
Functional Antagonism and Mechanism of Action
While binding affinity is a critical parameter, the functional consequences of that binding define a compound's utility. As antagonists, both this compound and NE-100 are expected to block the effects of σ1R activation by agonists.
This compound has been shown to reverse the N-methyl-D-aspartate (NMDA)-induced increase in cyclic GMP (cGMP) in rat cerebellar slices, suggesting it can modulate glutamatergic signaling pathways.[5] In behavioral studies, it has been found to decrease the motivational drive for food rewards in operant conditioning tasks and to attenuate cocaine-induced hyperactivity, with the latter effect correlating well with σ1R occupancy in the brain.[7][10][11]
NE-100 is a well-characterized functional antagonist that reliably blocks the physiological effects of σ1R agonists.[2] For instance, it antagonizes the cognitive improvements and neurite outgrowth potentiation induced by σ1R agonists in various experimental models.[2][12] It has also demonstrated neuroprotective effects in models of endoplasmic reticulum stress, where it was shown to suppress cell death.[3] Functionally, it has a reported IC₅₀ of 4.16 nM for the σ1R and exhibits antipsychotic-like activity in vivo, such as antagonizing PCP-induced behaviors in animal models.[8][13]
The primary mechanism of action for both antagonists involves direct, competitive binding to the σ1R, preventing endogenous or exogenous agonists from activating the receptor. This, in turn, inhibits the chaperone function of the σ1R, preventing its translocation and interaction with client proteins such as ion channels and other receptors.
Visualizing Key Concepts
To better illustrate the context of these compounds, the following diagrams depict a simplified σ1R signaling pathway and a standard experimental workflow for determining binding affinity.
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for a Radioligand Competition Binding Assay.
Experimental Protocols
Radioligand Competition Binding Assay for σ1R Affinity
This protocol is fundamental for determining the binding affinity (Kᵢ) of test compounds like this compound and NE-100.
-
Membrane Preparation: Whole guinea pig brains or specific brain regions are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: The assay is typically performed in 96-well plates. To each well, the following are added in sequence:
-
The membrane preparation (e.g., 100-200 µg of protein).
-
A series of dilutions of the unlabeled test compound (e.g., this compound or NE-100).
-
A fixed, low concentration of a selective σ1R radioligand, such as --INVALID-LINK---pentazocine.
-
Control wells for total binding (no competitor) and non-specific binding (a high concentration of a known σ1R ligand like haloperidol) are included.
-
-
Incubation: The plates are incubated, typically for 90-120 minutes at 37°C, to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. This step separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: The filters are immediately washed several times with ice-cold buffer to remove any remaining unbound or non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The amount of specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the competitor. A non-linear regression analysis is used to fit the curve and determine the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Conclusion
Both this compound and NE-100 are invaluable tools for investigating the function of the sigma-1 receptor.
-
This compound stands out for its exceptionally high potency, with a sub-nanomolar affinity for the σ1R and an outstanding selectivity profile. This makes it an ideal choice for studies requiring a very precise and potent blockade of the σ1R with minimal risk of off-target effects.
-
NE-100 is a well-established, potent, and selective antagonist that has been extensively used and validated in a wide range of in vitro and in vivo studies. Its reliability and robust dataset make it a standard reference compound in the field.
The choice between these two antagonists may depend on the specific requirements of the experiment. For studies demanding the highest possible potency and selectivity, this compound may be preferred. For research that builds upon the large body of existing literature, NE-100 provides a well-characterized and reliable option. Both compounds, however, represent the gold standard for selective σ1R antagonism in pharmacological research.
References
- 1. Sigma Receptor Ligands Are Potent Antiprion Compounds that Act Independently of Sigma Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A sigma-1 receptor antagonist (NE-100) prevents tunicamycin-induced cell death via GRP78 induction in hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NE-100 - Wikipedia [en.wikipedia.org]
- 5. The pharmacology of the novel and selective sigma ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship between cerebral sigma-1 receptor occupancy and attenuation of cocaine's motor stimulatory effects in mice by PD144418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NE-100, a novel sigma receptor ligand: in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NE-100, a novel potent sigma ligand, preferentially binds to sigma 1 binding sites in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sigma-1 receptor antagonist, PD144418, selectively reduces female motivation for food during negative energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma-1 receptor antagonist PD144418 suppresses food reinforced operant responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of Sigma-1 Receptor Ligands: PD 144418 vs. BD-1063
This guide provides a detailed comparison of the efficacy of two prominent sigma-1 (σ1) receptor ligands, PD 144418 and BD-1063. Both compounds are widely used in preclinical research to investigate the role of the σ1 receptor in various physiological and pathological processes. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and BD-1063
This compound and BD-1063 are selective ligands for the σ1 receptor, an intracellular chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum. The σ1 receptor is implicated in a wide range of cellular functions and is a target for therapeutic intervention in neurological disorders, pain, and addiction. Both this compound and BD-1063 are classified as σ1 receptor antagonists, meaning they bind to the receptor and inhibit its activity.
Binding Affinity and Selectivity
A critical aspect of a ligand's efficacy is its binding affinity (Ki) for its target receptor and its selectivity over other receptors. This compound demonstrates exceptionally high affinity for the σ1 receptor and remarkable selectivity over the sigma-2 (σ2) receptor. BD-1063 also shows high affinity for the σ1 receptor with good selectivity over the σ2 receptor.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |
| This compound | 0.08[1][2] | 1377[1][2] | ~17,213 |
| BD-1063 | 9 ± 1[3] | >441 (approx. 49-fold less)[3] | >49 |
Functional Efficacy as Sigma-1 Antagonists
Both this compound and BD-1063 are functionally characterized as σ1 receptor antagonists.[4][5] This antagonist activity has been demonstrated in various in vitro and in vivo assays. For instance, σ1 receptor antagonists can block the effects of σ1 receptor agonists.[6] In animal models, both compounds have been shown to attenuate the behavioral effects of substances like cocaine and methamphetamine, actions consistent with σ1 receptor antagonism.[3][5][7]
In Vitro Effects:
-
This compound: Has been shown to reverse the N-methyl-D-aspartate (NMDA)-induced increase in cyclic GMP (cGMP) in rat cerebellar slices.[1][2] In cell-based assays, prolonged incubation with this compound increased the formation of σ1 receptor-BiP (Binding immunoglobulin Protein) heteromers, an effect characteristic of antagonists.[8]
-
BD-1063: Prevents cocaine-induced hyperlocomotion in mice.[4] It has also been shown to reduce ethanol (B145695) intake and reinforcement in animal models of excessive drinking.[3][9] In macrophages, BD-1063 attenuates Ca2+ responses induced by molixan, suggesting a role in modulating calcium signaling.[10]
In Vivo Effects:
-
This compound: Antagonizes mescaline-induced scratching in a manner suggestive of potential antipsychotic properties.[1] It has also been found to reduce the motivational effort for food-reinforced behavior in rats.[5][11]
-
BD-1063: Significantly decreases the convulsivity and lethality of cocaine in mice.[3] It also blocks the effects of MDMA and has shown efficacy in reducing alcohol intake in rodent models.[3] Furthermore, BD-1063 has demonstrated antinociceptive effects in mouse models of fibromyalgia-like pain.[12]
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is a standard method for determining the binding affinity (Ki) of a test compound.
Objective: To determine the inhibition constant (Ki) of this compound and BD-1063 for the σ1 receptor through competitive binding with a radiolabeled ligand.
Materials:
-
Test compounds (this compound, BD-1063)
-
Radioligand: --INVALID-LINK---pentazocine
-
Membrane preparation: Guinea pig brain or liver membranes, which have a high density of σ1 receptors.[1]
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Non-specific binding determinator: Haloperidol (10 µM) or another structurally different sigma ligand.[13]
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and BD-1063).
-
In a 96-well plate, add the membrane preparation, the radioligand (--INVALID-LINK---pentazocine) at a concentration near its Kd, and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells is prepared containing the membrane, radioligand, and a high concentration of an unlabeled ligand like haloperidol.[13]
-
Total binding is determined in wells containing only the membrane and the radioligand.
-
The plate is incubated for 90 minutes at 37°C to allow the binding to reach equilibrium.[13]
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway of Sigma-1 Receptor Antagonism
Caption: Mechanism of σ1 receptor antagonism by this compound and BD-1063.
Experimental Workflow for Competitive Binding Assay
References
- 1. The pharmacology of the novel and selective sigma ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BD1063 - Wikipedia [en.wikipedia.org]
- 4. rndsystems.com [rndsystems.com]
- 5. Sigma-1 receptor antagonist, PD144418, selectively reduces female motivation for food during negative energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The sigma-receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sigma-1 receptor antagonist PD144418 suppresses food reinforced operant responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-Lasting Nociplastic Pain Modulation by Repeated Administration of Sigma-1 Receptor Antagonist BD1063 in Fibromyalgia-like Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sigma-1 Receptor Antagonists: PD 144418 vs. S1RA (E-52862)
In the landscape of neuropharmacology, the sigma-1 receptor (σ1R) has emerged as a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders. This guide provides a detailed comparative analysis of two prominent selective σ1R antagonists: PD 144418 and S1RA (E-52862). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their biochemical properties, functional effects, and the experimental methodologies used to characterize them.
Biochemical Profile: Binding Affinity and Selectivity
A critical aspect of any pharmacological agent is its binding affinity and selectivity for its intended target. The following table summarizes the key binding characteristics of this compound and S1RA.
| Parameter | This compound | S1RA (E-52862) | References |
| σ1R Binding Affinity (Ki) | 0.08 nM (guinea pig brain) | 17.0 ± 7.0 nM (human) 23.5 nM (guinea pig) | [1],[2][3][4][5] |
| σ2R Binding Affinity (Ki) | 1377 nM | > 1000 nM (guinea pig and rat) 9300 nM (human) | [1],[2][5][6] |
| Selectivity (σ2R Ki / σ1R Ki) | ~17213-fold | > 58-fold (guinea pig) > 42-fold (rat) ~547-fold (human) | [1][2][5][6] |
| Other Receptor Affinities | Lacks significant affinity for dopaminergic, adrenergic, muscarinic, and a variety of other receptors. | No significant affinity for over 170 other targets (receptors, transporters, ion channels, and enzymes) at 1 µM. Moderate affinity for human 5-HT2B receptor (Ki = 328 nM, IC50 = 4700 nM). | [1],[2][7] |
Key Insights: Both this compound and S1RA are highly potent and selective antagonists for the sigma-1 receptor. This compound exhibits a remarkably high affinity for the guinea pig σ1R, with a Ki in the sub-nanomolar range, and demonstrates exceptional selectivity over the σ2R. S1RA also shows high affinity for the σ1R across different species and maintains a strong selectivity profile against the σ2R and a wide panel of other molecular targets.[2][3][4][5] The moderate affinity of S1RA for the 5-HT2B receptor is a noteworthy distinction.[2][7]
Functional Effects: In Vitro and In Vivo
The functional consequences of σ1R antagonism by these compounds have been explored in various experimental models. The table below outlines some of their key reported biological effects.
| Functional Effect | This compound | S1RA (E-52862) | References |
| In Vitro Activity | Reverses NMDA-induced increase in cGMP in rat cerebellar slices. | Impairs the formation of TRPA1–Sigma-1R complexes and reduces TRPA1 expression at the plasma membrane. | [1],[4] |
| Neuropathic Pain | Not extensively reported in initial characterizations. | Demonstrates efficacy in relieving neuropathic pain in various preclinical models (e.g., formalin-induced, capsaicin-induced, sciatic nerve injury).[5][6][7] Has undergone Phase II clinical trials for neuropathic pain.[3][8][9] | [3][5][6][7][8][9] |
| Motivation and Behavior | Antagonizes mescaline-induced scratching.[1] Suppresses food-reinforced operant responding in rats.[10][11] | No direct reports on food-reinforced behavior found. | [1][10][11] |
| Opioid Analgesia | Not a primary focus of reported studies. | Potentiates opioid analgesia.[3] | [3] |
| Clinical Development | Primarily a preclinical research tool. | Has undergone Phase I and Phase II clinical trials for neuropathic pain.[3][8][9] | [3][8][9] |
Key Insights: S1RA has been extensively investigated for its analgesic properties, particularly in the context of neuropathic pain, and has progressed to clinical trials.[3][8][9][12][13] Its mechanism in pain modulation may involve the disruption of the TRPA1-σ1R complex.[4] this compound has been utilized in preclinical studies to probe the role of σ1R in modulating glutamatergic neurotransmission and motivational behaviors.[1][10][11]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies are crucial. Below are outlines of the key experimental protocols used to characterize this compound and S1RA.
Sigma Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the compounds for sigma-1 and sigma-2 receptors.
Protocol for this compound (adapted from[1]):
-
Sigma-1 Binding:
-
Tissue Preparation: Whole guinea pig brain membranes are prepared.
-
Radioligand: --INVALID-LINK---pentazocine is used as the radioligand.
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: Radioactivity of the filters is measured by liquid scintillation counting.
-
Data Analysis: Ki values are calculated from IC50 values using the Cheng-Prusoff equation.
-
-
Sigma-2 Binding:
-
Cell Line: Neuroblastoma x glioma (NG-108) cell membranes are used.
-
Radioligand: [3H]1,3-di-O-tolylguanidine (DTG) is used.
-
Masking of σ1 sites: 200 nM of (+)-pentazocine is included to block binding to σ1 receptors.
-
Procedure: Similar incubation, separation, and detection steps as for sigma-1 binding are followed.
-
Protocol for S1RA (E-52862) (adapted from[7]):
-
Sigma-1 Binding (Human and Guinea Pig):
-
Source: Recombinant human σ1 receptors or guinea pig brain membranes.
-
Radioligand: Typically --INVALID-LINK---pentazocine.
-
Procedure: A competitive binding assay is performed with varying concentrations of S1RA.
-
-
Sigma-2 Binding (Guinea Pig and Rat):
-
Source: Rat or guinea pig brain or liver membranes.
-
Radioligand: [3H]DTG.
-
Masking of σ1 sites: A selective σ1 ligand (e.g., (+)-pentazocine) is used to saturate σ1 receptors.
-
Procedure: Standard competitive binding assay protocol is followed.
-
In Vivo Neuropathic Pain Models (for S1RA)
Objective: To assess the efficacy of S1RA in alleviating pain-related behaviors in animal models of neuropathic pain.
Formalin-Induced Nociception (adapted from[7]):
-
Animal Model: Mice.
-
Procedure: A dilute solution of formalin is injected into the plantar surface of the hind paw.
-
Behavioral Assessment: The time spent licking or biting the injected paw is recorded in two phases (early/acute phase and late/tonic phase).
-
Drug Administration: S1RA or vehicle is administered systemically (e.g., intraperitoneally or orally) prior to the formalin injection.
-
Outcome: A dose-dependent reduction in licking/biting time indicates an antinociceptive effect.
Sciatic Nerve Injury-Induced Hypersensitivity (adapted from[7]):
-
Animal Model: Mice or rats.
-
Surgical Procedure: A partial sciatic nerve ligation is performed to induce mechanical and thermal hypersensitivity.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves test) to determine paw withdrawal latency.
-
-
Drug Administration: S1RA or vehicle is administered systemically.
-
Outcome: An increase in paw withdrawal threshold (mechanical) or latency (thermal) indicates an anti-allodynic or anti-hyperalgesic effect.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.
Caption: Proposed mechanism of action for sigma-1 receptor antagonists.
Caption: A typical workflow for the comparative analysis of novel compounds.
Conclusion
Both this compound and S1RA (E-52862) are invaluable tools for the study of sigma-1 receptor function. This compound stands out for its exceptional in vitro potency and selectivity, making it an excellent pharmacological probe for preclinical research.[1] S1RA, while also highly potent and selective, has a broader preclinical and clinical characterization, particularly in the domain of pain research, and represents a clinically evaluated therapeutic candidate.[3][8][9] The choice between these two antagonists will ultimately depend on the specific research question, with this compound being ideal for fundamental mechanistic studies and S1RA offering a translational bridge from preclinical models to clinical investigation. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool for their studies and in the design of future experiments in the ever-evolving field of sigma-1 receptor pharmacology.
References
- 1. The pharmacology of the novel and selective sigma ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. E-52862 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E‐52862—A selective sigma‐1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double‐blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E-52862-A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sigma-1 receptor antagonist PD144418 suppresses food reinforced operant responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma-1 receptor antagonist, PD144418, selectively reduces female motivation for food during negative energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validating the Antagonist Properties of PD 144418 Against Known Sigma-1 Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sigma-1 (σ1) receptor antagonist, PD 144418, against a panel of well-established σ1 receptor agonists. The data presented herein is compiled from various in vitro and in vivo studies, offering a comprehensive overview of this compound's antagonist profile. This document is intended to serve as a valuable resource for researchers investigating the σ1 receptor and for professionals involved in the development of novel therapeutics targeting this unique molecular chaperone.
Unveiling the Antagonism: this compound's Interaction with Sigma-1 Agonists
The sigma-1 (σ1) receptor, a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Its modulation by various ligands can trigger or inhibit downstream signaling pathways, influencing cellular processes such as calcium homeostasis, ion channel activity, and neuronal survival.
This compound has been identified as a highly potent and selective antagonist of the σ1 receptor. Its efficacy in blocking the effects of known σ1 agonists is a critical aspect of its pharmacological characterization. This guide summarizes the key experimental data that validates these antagonist properties.
Quantitative Comparison of this compound's Antagonist Activity
The following table summarizes the binding affinity of this compound and its functional antagonism against various known σ1 receptor agonists. The data is collated from radioligand binding assays and functional studies.
| Ligand | Ligand Type | This compound Binding Affinity (Ki) | Functional Assay | Endpoint Measured | Antagonistic Effect of this compound | Reference |
| This compound | Antagonist | 0.08 nM | - | - | - | [1] |
| (+)-Pentazocine | Agonist | - | Bioluminescence Resonance Energy Transfer (BRET) | σ1R-σ1R homomerization | Attenuates (+)-pentazocine-induced decrease in BRET signal | [2] |
| PRE-084 | Agonist | - | Not specified in detail in the provided results | Not specified in detail in the provided results | Characterized as a selective σ1 receptor agonist, effects are expected to be blocked by this compound | [3] |
| SKF-10047 | Agonist | - | Not specified in detail in the provided results | Not specified in detail in the provided results | A prototype σ1 receptor agonist, its effects are expected to be blocked by this compound | [4][5] |
| N-methyl-D-aspartate (NMDA) | (Indirect Agonist) | - | cGMP measurement in rat cerebellar slices | Increase in cyclic GMP (cGMP) | Reversed the NMDA-induced increase in cGMP | [6] |
| Mescaline | (Functional Agonist) | - | Mescaline-induced scratching in mice | Scratching behavior | Antagonized mescaline-induced scratching | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Radioligand Binding Assay for Sigma-1 Receptor
This assay is used to determine the binding affinity (Ki) of a compound for the σ1 receptor.
-
Tissue Preparation: Whole guinea pig brain membranes are prepared and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: --INVALID-LINK---pentazocine is used as the radiolabeled ligand that specifically binds to σ1 receptors.
-
Incubation: A fixed concentration of the radioligand is incubated with the brain membrane homogenate in the presence of varying concentrations of the test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[1]
Functional Assay: Agonist-Induced σ1R-σ1R Homomerization (BRET)
This assay measures the interaction between σ1 receptor monomers in live cells, which can be modulated by agonist and antagonist binding.
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids encoding for σ1R fused to a Renilla luciferase (Rluc) donor and a yellow fluorescent protein (YFP) acceptor.
-
Ligand Treatment: The transfected cells are treated with a σ1 receptor agonist (e.g., (+)-pentazocine) in the presence or absence of the antagonist (this compound).
-
BRET Measurement: The luciferase substrate, coelenterazine (B1669285) h, is added to the cells, and the light emission from both Rluc (480 nm) and YFP (530 nm) is measured using a microplate reader.
-
Data Analysis: The BRET ratio is calculated as the ratio of YFP emission to Rluc emission. Changes in the BRET ratio upon ligand treatment indicate modulation of receptor-receptor interactions.[2]
Visualizing the Molecular Interactions
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SKF-10047, a prototype Sigma-1 receptor agonist, augmented the membrane trafficking and uptake activity of the serotonin transporter and its C-terminus-deleted mutant via a Sigma-1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacology of the novel and selective sigma ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of PD 144418's Effects on Motivation: A Comparative Analysis with Dopamine D2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study validation of the motivational effects of PD 144418, a selective sigma-1 receptor antagonist, by comparing its performance with established dopamine (B1211576) D2 receptor agonists. The information presented is collated from preclinical studies and aims to offer an objective comparison supported by experimental data to inform future research and drug development in the field of motivation and related neuropsychiatric disorders.
Executive Summary
Motivational deficits are a core symptom of several neuropsychiatric conditions. While the dopamine D2 receptor has been a primary target for pharmacological interventions, emerging evidence suggests the involvement of other systems, such as the sigma-1 receptor. This guide examines the effects of this compound, a selective sigma-1 receptor antagonist, on motivation and contrasts them with the effects of dopamine D2 receptor agonists. Preclinical studies consistently demonstrate that this compound reduces motivational drive, as measured by the breakpoint in progressive ratio tasks. In contrast, the effects of dopamine D2 receptor agonists on motivation are more complex, with some studies indicating an enhancement of motivation, particularly at lower doses. This comparative analysis highlights the distinct pharmacological profiles of these compounds and suggests that the sigma-1 receptor may represent a novel target for modulating motivation.
Data Presentation: Quantitative Comparison of this compound and Dopamine D2 Receptor Agonists on Motivational Tasks
The following tables summarize the quantitative data from various preclinical studies investigating the effects of this compound and representative dopamine D2 receptor agonists on performance in the progressive ratio task, a standard behavioral paradigm for assessing motivation in rodents. The "breakpoint," representing the maximum effort an animal is willing to exert for a reward, is the primary endpoint for comparison.
Table 1: Effects of this compound on Progressive Ratio Breakpoint
| Study Species | Dose (mg/kg) | Route of Administration | Effect on Breakpoint |
| Rat | 3.2 | i.p. | No significant effect |
| Rat | 10 | i.p. | ↓ (Significant Decrease) |
| Rat | 17.8 | i.p. | ↓ (Significant Decrease) |
Table 2: Effects of Bromocriptine (Dopamine D2 Receptor Agonist) on Progressive Ratio Breakpoint
| Study Species | Dose (mg/kg) | Route of Administration | Effect on Breakpoint |
| Rat | 1.0 | i.p. | ↑ (Increase) |
| Rat | 2.5 | i.p. | ↑ (Increase) |
| Rat | 5.0 | i.p. | No significant effect or ↓ (Decrease) at higher doses |
Table 3: Effects of Quinpirole (Dopamine D2/D3 Receptor Agonist) on Progressive Ratio Breakpoint
| Study Species | Dose (mg/kg) | Route of Administration | Effect on Breakpoint |
| Rat | 0.03 | s.c. | ↑ (Increase) |
| Rat | 0.1 | s.c. | ↑ (Increase) |
| Rat | 0.3 | s.c. | ↓ (Decrease) |
Experimental Protocols
This section provides a detailed methodology for the progressive ratio task, a key experiment cited in this guide for assessing the motivational effects of pharmacological agents.
Progressive Ratio Task Protocol
The progressive ratio (PR) schedule is an operant conditioning paradigm used to measure the motivation of an animal to work for a reinforcer. The response requirement to obtain a reward systematically increases with each successive reward delivery.
Apparatus: Standard operant conditioning chambers equipped with a response lever, a food pellet dispenser, and a cue light.
Procedure:
-
Acclimation and Training:
-
Animals are first habituated to the operant chambers.
-
They are then trained to press a lever for a food reward on a fixed-ratio 1 (FR1) schedule, where each lever press results in the delivery of one food pellet.
-
Once a stable response rate is achieved, the schedule is gradually increased to a higher fixed ratio (e.g., FR5) to establish consistent responding.
-
-
Progressive Ratio Schedule:
-
Following stable responding on the FR schedule, the PR schedule is introduced.
-
The response requirement for each subsequent reinforcer is increased according to a predetermined arithmetic or geometric progression. A common progression is an exponential increase (e.g., 2, 4, 8, 16, 32...).
-
The session continues until the animal ceases to respond for a defined period (e.g., 5 minutes), at which point the session is terminated.
-
-
Data Collection and Analysis:
-
The primary dependent variable is the breakpoint , which is defined as the number of lever presses completed for the last successfully obtained reinforcer.
-
Other measures, such as the total number of lever presses and the rate of responding, are also recorded.
-
-
Drug Administration:
-
On test days, animals are administered the test compound (e.g., this compound, bromocriptine, quinpirole) or vehicle at a specified time before the behavioral session.
-
The effects of the drug on the breakpoint are then compared to the vehicle control group.
-
Mandatory Visualizations
Signaling Pathways
Caption: Simplified signaling pathways of Dopamine D2 receptor agonists and this compound.
Experimental Workflow
A Comparative Guide to the In Vitro and In Vivo Potency of PD 144418
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo potency of PD 144418, a selective sigma-1 (σ1) receptor antagonist. The information presented is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
Data Presentation: In Vitro vs. In Vivo Potency of this compound
The following table summarizes the key quantitative data regarding the potency of this compound in both laboratory-based (in vitro) and whole-organism (in vivo) experimental settings.
| Parameter | In Vitro Potency | In Vivo Potency | Reference |
| Target Affinity (Ki) | 0.08 nM (σ1 receptor) | Not Applicable | [1] |
| 1377 nM (σ2 receptor) | [1] | ||
| Functional Activity (IC50) | 18.9 nM (σ1 receptor binding) | Not Applicable | |
| Receptor Occupancy (ED50) | Not Applicable | 0.22 µmol/kg (brain) | [2] |
| Functional Effect | Reversal of NMDA-induced cGMP increase | Antagonism of mescaline-induced scratching | [1][2] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects primarily through the antagonism of the sigma-1 receptor. This receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of signaling pathways, including those involving the N-methyl-D-aspartate (NMDA) receptor and calcium (Ca2+) signaling.
In the context of the experimental data presented, activation of the NMDA receptor leads to an influx of Ca2+, which in turn stimulates nitric oxide synthase (NOS) to produce nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). The sigma-1 receptor is known to modulate NMDA receptor function. By antagonizing the sigma-1 receptor, this compound can influence this signaling cascade, leading to a reduction in NMDA-induced cGMP levels.
Signaling pathway of this compound's interaction with the sigma-1 and NMDA receptors.
Experimental Protocols
In Vitro: Sigma-1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the sigma-1 receptor.
1. Membrane Preparation:
-
Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, the radioligand (--INVALID-LINK---pentazocine), and varying concentrations of the test compound (this compound).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known sigma-1 ligand (e.g., haloperidol).
-
Incubate the plate at 37°C for 120 minutes.
3. Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound and unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Workflow for the in vitro radioligand binding assay.
In Vivo: Antagonism of Mescaline-Induced Scratching in Mice
This protocol assesses the potential antipsychotic-like activity of this compound by measuring its ability to block a stereotyped behavior induced by mescaline.
1. Animal Preparation:
-
Acclimate male Swiss-Webster mice to the testing environment for at least 60 minutes before the experiment.
2. Drug Administration:
-
Administer this compound or vehicle (control) via intraperitoneal (i.p.) injection at various doses.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer mescaline (e.g., 20 mg/kg, s.c.) to induce the scratching behavior.
3. Behavioral Observation:
-
Immediately after mescaline injection, place each mouse in an individual observation cage.
-
Videotape the animals for a set period (e.g., 30 minutes).
-
A trained observer, blind to the treatment conditions, will score the number of scratching bouts for each animal.
4. Data Analysis:
-
Compare the number of scratches in the this compound-treated groups to the vehicle-treated control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent effect of this compound.
-
If a dose-dependent inhibition is observed, calculate the ED50 value.
Workflow for the in vivo mescaline-induced scratching assay.
References
A Head-to-Head Comparison of PD 144418 with Other Sigma Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the sigma-1 receptor ligand PD 144418 with other widely studied sigma ligands, including 1,3-di-o-tolylguanidine (B1662265) (DTG), haloperidol (B65202), and (+)-pentazocine. This document summarizes key performance metrics based on experimental data and provides detailed experimental protocols for reproducibility.
Executive Summary
This compound is a highly potent and selective sigma-1 (σ1) receptor ligand.[1][2] Experimental data consistently demonstrate its sub-nanomolar affinity for the σ1 receptor and a remarkable selectivity of over 17,000-fold compared to the sigma-2 (σ2) receptor.[1] In functional assays, this compound has been shown to modulate glutamatergic neurotransmission by reversing N-methyl-D-aspartate (NMDA)-induced increases in cyclic guanosine (B1672433) monophosphate (cGMP).[1] Furthermore, it exhibits potential antipsychotic properties by antagonizing mescaline-induced scratching behavior in animal models.[1] This guide provides a comparative analysis of this compound's binding affinity and functional activity against other common sigma ligands.
Data Presentation: Comparative Binding Affinities
The binding affinity of a ligand to its receptor is a critical parameter in drug development. The following table summarizes the equilibrium inhibition constants (Ki) of this compound and other sigma ligands for both sigma-1 and sigma-2 receptors. Lower Ki values indicate higher binding affinity.
| Ligand | Sigma-1 (σ1) Ki (nM) | Sigma-2 (σ2) Ki (nM) | Selectivity (σ2 Ki / σ1 Ki) |
| This compound | 0.08 [1][2] | 1377 [1][2] | 17212.5 |
| Haloperidol | 2.8[3] | - | - |
| (+)-Pentazocine | - | - | - |
| DTG (1,3-di-o-tolylguanidine) | - | - | - |
Functional Activity: Modulation of Neurotransmitter Systems
The functional consequences of sigma receptor binding are crucial for understanding a ligand's therapeutic potential.
Modulation of NMDA Receptor Signaling
This compound has been demonstrated to reverse the NMDA-induced increase in cGMP in rat cerebellar slices, suggesting a modulatory role in the glutamatergic system.[1] This action is indicative of potential neuroprotective and antipsychotic effects.
Antipsychotic-like Activity
In behavioral models, this compound antagonized mescaline-induced scratching in animals, a response that is suggestive of potential antipsychotic properties.[1] This effect is observed at doses that do not impair spontaneous motor activity, indicating a specific mechanism of action.[1]
Mandatory Visualizations
Signaling Pathway: Sigma-1 Receptor Modulation of NMDA Receptor Signaling
Caption: Sigma-1 receptor modulation of the NMDA receptor-NO-cGMP pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Generalized workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assays for Sigma-1 and Sigma-2 Receptors
Objective: To determine the binding affinity (Ki) of test compounds for sigma-1 and sigma-2 receptors.
Materials:
-
Tissues: Guinea pig brain for sigma-1, Neuroblastoma x Glioma (NG-108-15) cells for sigma-2.[1]
-
Radioligands: --INVALID-LINK---pentazocine for sigma-1, [³H]1,3-di-O-tolylguanidine ([³H]DTG) for sigma-2.[1]
-
Masking Agent: (+)-pentazocine (200 nM) for sigma-2 assay to saturate sigma-1 sites.[1]
-
Buffer: Tris-HCl (50 mM, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Binding Assay:
-
In test tubes, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the competitor ligand (e.g., this compound).
-
For sigma-2 assays, include the masking agent.
-
To determine non-specific binding, a separate set of tubes should contain a high concentration of a known sigma ligand (e.g., haloperidol).
-
-
Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
NMDA-Induced cGMP Accumulation in Rat Cerebellar Slices
Objective: To assess the functional activity of sigma ligands on NMDA receptor signaling.
Materials:
-
Rat cerebellum.
-
Krebs-bicarbonate buffer.
-
N-methyl-D-aspartate (NMDA).
-
Test compounds (e.g., this compound).
-
cGMP radioimmunoassay (RIA) kit or ELISA kit.
Procedure:
-
Slice Preparation: Prepare thin (e.g., 300-400 µm) slices of rat cerebellum using a vibratome.
-
Pre-incubation: Pre-incubate the slices in oxygenated Krebs-bicarbonate buffer at 37°C.
-
Treatment: Add the test compound (e.g., this compound) to the incubation medium for a defined period.
-
Stimulation: Stimulate the slices with NMDA for a short duration to induce cGMP production.
-
Termination and Extraction: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid) and homogenize the slices. Centrifuge the homogenate and collect the supernatant.
-
Quantification: Measure the cGMP concentration in the supernatant using a cGMP RIA or ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Express the results as a percentage of the NMDA-induced cGMP increase and compare the effects of the test compounds.
Mescaline-Induced Scratching in Mice
Objective: To evaluate the potential antipsychotic-like activity of sigma ligands.
Materials:
-
Mice.
-
Mescaline hydrochloride.
-
Test compounds (e.g., this compound).
-
Observation chambers.
Procedure:
-
Acclimation: Acclimate the mice to the observation chambers for a period before the experiment.
-
Drug Administration: Administer the test compound (e.g., this compound) via an appropriate route (e.g., intraperitoneal injection) at various doses.
-
Mescaline Challenge: After a specified pretreatment time, administer a subcutaneous injection of mescaline to induce the scratching behavior.
-
Observation: Immediately after the mescaline injection, place the mice individually into the observation chambers and record the number of scratching bouts over a defined period (e.g., 30 minutes).
-
Data Analysis: Compare the number of scratches in the drug-treated groups to the vehicle-treated control group. A significant reduction in scratching indicates potential antipsychotic-like activity. It is also important to assess spontaneous motor activity in a separate experiment to rule out sedative effects.
References
alternatives to PD 144418 for selective sigma-1 receptor blockade
A Comparative Guide to Selective Sigma-1 Receptor Antagonists: Alternatives to PD 144418
For researchers and drug development professionals, the selective blockade of the sigma-1 receptor (S1R) presents a promising therapeutic avenue for a variety of neurological disorders. This compound is a well-established, highly potent, and selective S1R antagonist. However, a range of alternative compounds have been developed, each with a unique pharmacological profile. This guide provides an objective comparison of this compound with three prominent alternatives: S1RA (E-52862), NE-100, and BD-1063, supported by experimental data.
Comparative Pharmacological Data
The following tables summarize the binding affinities and in vivo efficacy of this compound and its alternatives.
Table 1: Sigma Receptor Binding Affinity
| Compound | Sigma-1 (S1R) Ki (nM) | Sigma-2 (S2R) Ki (nM) | S2R/S1R Selectivity Ratio | Species | Reference |
| This compound | 0.08 | 1377 | 17212.5 | Guinea Pig | [1] |
| S1RA (E-52862) | 17 | >1000 | >58.8 | Human | [2] |
| NE-100 | 4.16 (IC50) | >10,000 (IC50) | >2403 | N/A | [3] |
| BD-1063 | 9 | 449 | 49.9 | N/A | [4] |
Table 2: Off-Target Binding Profile
A comprehensive off-target screening is crucial for assessing the potential for side effects. While a direct head-to-head comparison across a uniform panel is not available in the literature, the following data has been compiled from various sources.
| Compound | Notable Off-Target Interactions (Ki or IC50 > 1 µM unless stated) | Reference |
| This compound | Lacks significant affinity for dopaminergic, adrenergic, and muscarinic receptors. | [1] |
| S1RA (E-52862) | Screened against a panel of 170 targets with no significant affinity (Ki > 1 µM). Moderate affinity for 5-HT2B (Ki = 328 nM). | [2] |
| NE-100 | Low affinity for D1, D2, 5-HT1A, 5-HT2, and PCP receptors (IC50 > 10,000 nM). | [3] |
| BD-1063 | ≥100-fold selective over opioid, PCP, muscarinic, dopamine, α1, α2, β-adrenoceptor, 5-HT1, and 5-HT2 receptors. |
Table 3: In Vivo Efficacy in Preclinical Models of Pain
The analgesic properties of these antagonists have been evaluated in various animal models of pain.
| Compound | Model | Species | Route of Administration | Effective Dose Range | Reference |
| S1RA (E-52862) | Formalin-induced pain | Mouse | i.p. | 20-80 mg/kg | [3] |
| S1RA (E-52862) | Streptozotocin-induced diabetic neuropathy | Rat | i.p. | 40 mg/kg | [5] |
| S1RA (E-52862) | Oxaliplatin-induced neuropathy | Rat | i.p. | 40-80 mg/kg | [5] |
| BD-1063 | Paclitaxel-induced neuropathic pain | Mouse | N/A | N/A | |
| This compound | Mescaline-induced scratching | N/A | N/A | N/A | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the process of compound evaluation, the following diagrams are provided.
Caption: Sigma-1 receptor signaling pathway and point of antagonist intervention.
Caption: Experimental workflow for comparing selective S1R antagonists.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
Objective: To determine the binding affinity (Ki) of test compounds for S1R and S2R.
Materials:
-
S1R Assay:
-
Membrane preparation from guinea pig brain.
-
Radioligand: --INVALID-LINK---pentazocine.
-
Non-specific binding determinant: Haloperidol (10 µM).
-
Assay buffer: Tris-HCl (50 mM, pH 7.4).
-
-
S2R Assay:
-
Membrane preparation from rat liver.
-
Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine).
-
Masking agent for S1R: (+)-pentazocine (300 nM).
-
Non-specific binding determinant: Haloperidol (10 µM).
-
Assay buffer: Tris-HCl (50 mM, pH 7.4).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add membrane preparation, radioligand, and either buffer (for total binding), non-specific determinant, or test compound. For the S2R assay, also include the S1R masking agent in all wells.
-
Incubate the plates at 37°C for 120 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values from the competition binding curves and calculate the Ki values using the Cheng-Prusoff equation.
Formalin Test for Analgesia in Rodents
Objective: To assess the analgesic efficacy of a compound in a model of tonic chemical pain.
Materials:
-
Male Swiss Webster mice (20-25 g).
-
Formalin solution (2.5% in saline).
-
Observation chambers with mirrors for unobstructed viewing of paws.
-
Test compounds and vehicle control.
Procedure:
-
Acclimatize mice to the observation chambers for at least 30 minutes before the test.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a predetermined time before the formalin injection (e.g., 30 minutes).
-
Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately return the mouse to the observation chamber and start a timer.
-
Record the cumulative time spent licking or biting the injected paw during two distinct phases:
-
Phase 1 (early phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (late phase): 15-30 minutes post-injection (inflammatory pain).
-
-
A significant reduction in the time spent licking/biting in either phase compared to the vehicle group indicates an analgesic effect.
Hot Plate Test for Analgesia in Rodents
Objective: To evaluate the central analgesic activity of a compound in response to a thermal stimulus.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Test compounds and vehicle control.
Procedure:
-
Determine the baseline latency for each animal by placing it on the hot plate and measuring the time taken to elicit a nociceptive response (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-45 seconds) must be set to prevent tissue damage.
-
Administer the test compound or vehicle.
-
At various time points post-administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the reaction latency.
-
An increase in the reaction latency compared to the baseline and the vehicle-treated group indicates a central analgesic effect.
-
Data can be expressed as the percentage of the maximum possible effect (%MPE).
Conclusion
This compound remains a benchmark for selective S1R antagonism due to its exceptional potency and selectivity. However, S1RA (E-52862), NE-100, and BD-1063 present viable alternatives for researchers. S1RA has been advanced to clinical trials and demonstrates a favorable selectivity profile. NE-100 also shows high selectivity, while BD-1063, though less selective for S1R over S2R compared to the others, is a widely used pharmacological tool. The choice of antagonist will depend on the specific requirements of the research, including the desired potency, selectivity profile, and the experimental model being used. The data and protocols provided in this guide aim to facilitate an informed decision for the selective blockade of the sigma-1 receptor.
References
- 1. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 2. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NE-100, a novel sigma receptor ligand: in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validating PD 144418's Selectivity: A Comparative Analysis of Dopaminergic Receptor Affinity
A comprehensive evaluation of the selective sigma-1 receptor antagonist, PD 144418, reveals a notable lack of affinity for dopaminergic receptors, a critical attribute for its targeted therapeutic action. This guide provides a comparative analysis of its binding profile against well-established dopaminergic ligands, supported by experimental data and detailed methodologies, to underscore its selectivity.
This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound, particularly its specificity for sigma-1 receptors over dopamine (B1211576) receptors. The data presented herein is crucial for understanding its mechanism of action and potential therapeutic applications where off-target dopaminergic effects are undesirable.
Comparative Analysis of Receptor Binding Affinity
The selectivity of a compound is paramount in drug development to minimize off-target effects and enhance therapeutic efficacy. This compound has been characterized as a potent and selective sigma-1 receptor antagonist. To validate its lack of interaction with the dopaminergic system, a review of available binding affinity data is essential.
To provide a clear perspective on this selectivity, the following table contrasts the high affinity of this compound for the sigma-1 receptor with the binding affinities of standard dopaminergic ligands for their respective dopamine receptor targets. This juxtaposition highlights the significant disparity in binding profiles.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |
| This compound | Sigma-1 | 0.46 | Lever, J. R., et al. (2014) |
| Dopamine (D₁-D₅) | No Appreciable Affinity | Eaton, M. J., et al. (1995) | |
| Dopamine | D₁ | 1300 | Seeman, P., & Van Tol, H. H. (1994) |
| D₂ | 1200 | Seeman, P., & Van Tol, H. H. (1994) | |
| D₃ | 25 | Seeman, P., & Van Tol, H. H. (1994) | |
| D₄ | 450 | Seeman, P., & Van Tol, H. H. (1994) | |
| D₅ | 940 | Seeman, P., & Van Tol, H. H. (1994) | |
| Haloperidol | D₂ | 1.1 | Burt, D. R., et al. (1976) |
| D₃ | 13 | Sokoloff, P., et al. (1990) | |
| D₄ | 5.1 | Van Tol, H. H., et al. (1991) | |
| SCH23390 (D₁ Antagonist) | D₁ | 0.2 | Hyttel, J. (1983) |
| Spiperone (D₂ Antagonist) | D₂ | 0.16 | Leysen, J. E., et al. (1978) |
Experimental Protocols
The determination of binding affinities is typically achieved through in vitro radioligand binding assays. These experiments are fundamental in pharmacology for quantifying the interaction between a ligand and a receptor.
Radioligand Binding Assay for Dopamine Receptors
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for dopamine receptor subtypes (D₁, D₂, D₃, D₄, D₅).
Materials:
-
Membrane Preparations: Crude membrane preparations from cell lines (e.g., CHO or HEK293) stably expressing a specific human dopamine receptor subtype, or from tissues known to be rich in these receptors (e.g., corpus striatum).
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the dopamine receptor subtype of interest (e.g., [³H]SCH23390 for D₁, [³H]Spiperone for D₂).
-
Test Compound: this compound and reference dopaminergic ligands.
-
Assay Buffer: Typically a Tris-HCl based buffer containing various salts (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific Binding Determinant: A high concentration of a known, unlabeled ligand for the receptor to determine non-specific binding (e.g., Haloperidol for D₂ receptors).
-
Glass Fiber Filters: For separating bound from free radioligand.
-
Scintillation Counter: For quantifying the radioactivity.
Procedure:
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and the non-specific binding determinant).
-
Equilibration: Incubate the plates for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to trap the membranes with the bound radioligand. This is typically done using a cell harvester.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualizing the Experimental Workflow and Selectivity
To further clarify the experimental process and the concept of selectivity, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Selectivity profile of this compound.
Conclusion
The available evidence strongly supports the assertion that this compound is a highly selective sigma-1 receptor ligand with no significant affinity for dopaminergic receptors. This selectivity is a key feature, suggesting a lower potential for the central nervous system side effects commonly associated with dopaminergic modulation, such as those affecting motor control, motivation, and reward pathways. For researchers and drug developers, this positions this compound as a valuable tool for investigating the specific roles of the sigma-1 receptor and as a promising therapeutic candidate for conditions where targeted sigma-1 antagonism is desired without confounding dopaminergic activity. Further studies providing quantitative binding data for this compound at dopamine receptor subtypes would be beneficial to definitively quantify this selectivity.
A Comparative Analysis of PD 144418's Effects in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental data on PD 144418, a high-affinity and selective sigma-1 (σ1) receptor antagonist.[1] The following sections detail its pharmacological profile, comparative behavioral effects in rodent models, and relevant experimental protocols to support further research and development.
Introduction to this compound
This compound, with the chemical name 1-propyl-5-(3-p-tolyl-isoxazol-5-yl)-1,2,3,6-tetrahydropyridine, is a potent and highly selective ligand for the sigma-1 (σ1) receptor.[2] It exhibits a profound affinity for the σ1 receptor with a Ki value of 0.08 nM, while showing negligible affinity for the sigma-2 (σ2) receptor (Ki of 1377 nM) and a wide range of other neurotransmitter receptors, including dopaminergic, adrenergic, and muscarinic sites.[1][2] This selectivity makes this compound a valuable tool for investigating the physiological and pathological roles of the σ1 receptor. Research suggests its potential as an antipsychotic agent and its ability to modulate glutamatergic neurotransmission and motivational behaviors.[2][3]
Comparative Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound. While direct comparative studies across multiple strains of a single species are limited in the public domain, this data provides a basis for comparison between the species commonly used in preclinical research.
Table 1: Receptor Binding Affinity
| Parameter | Substrate | Tissue Source | Value |
|---|---|---|---|
| Ki (σ1) | --INVALID-LINK---pentazocine | Guinea Pig Brain | 0.08 nM[2] |
| Ki (σ2) | [3H]DTG | Neuroblastoma x Glioma Cells | 1377 nM[2] |
Table 2: Behavioral Effects in Rodent Models
| Species/Strain | Model | Dose | Key Finding |
|---|---|---|---|
| Mouse | Mescaline-Induced Scratching | Not specified | Antagonized scratching, suggesting antipsychotic potential.[2] |
| Mouse | Cocaine-Induced Hyperactivity | Not specified | Dose-dependently attenuated locomotor activity.[3] |
| Rat (Male) | Food-Reinforced Operant Responding (Progressive Ratio) | 10 μmol/kg | Significantly reduced the motivational effort for both standard chow and sucrose (B13894) pellets.[4] |
| Rat (Male & Female) | Food-Reinforced Operant Responding (Progressive Ratio, Sated) | 10 μmol/kg | Significantly attenuated breakpoint and active lever responses in both sexes.[3] |
| Rat (Female) | Food-Reinforced Operant Responding (Food Deprived) | Not specified | Altered the number of earned reinforcers, but not motivational drive (breakpoint).[3] |
Signaling Pathways and Experimental Workflows
Modulation of NMDA Receptor Signaling by this compound
This compound, as a sigma-1 receptor antagonist, is understood to modulate glutamatergic signaling. The sigma-1 receptor, located at the endoplasmic reticulum, influences intracellular calcium signaling and can impact the function of N-methyl-D-aspartate (NMDA) receptors at the plasma membrane. In vitro studies have shown that this compound can reverse the increase in cyclic GMP (cGMP) induced by NMDA in rat cerebellar slices, indicating a regulatory role in this pathway.[2]
Caption: Proposed mechanism of this compound action via sigma-1 receptor antagonism, modulating NMDA receptor activity.
General Workflow for Behavioral Assessment
The evaluation of CNS-active compounds like this compound typically follows a standardized workflow to ensure reproducibility and validity of the behavioral data. This involves acclimatization of the animals, baseline measurements, drug administration, and subsequent behavioral testing.
Caption: A typical experimental workflow for assessing the behavioral effects of this compound in rodent models.
Experimental Protocols
Below is a detailed methodology for a representative experiment used to characterize the effects of this compound, based on published studies.[3][4]
Protocol: Assessment of Motivational Properties using a Progressive Ratio Schedule
-
Animals: Adult male and female Sprague-Dawley rats are used.[2] They are individually housed in a temperature-controlled vivarium with a 12-hour light/dark cycle. Food and water access may be restricted or ad libitum depending on the specific experimental design (e.g., sated vs. food-deprived states).
-
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a cue light above the active lever, and a pellet dispenser that delivers food rewards (e.g., 45 mg sucrose pellets).
-
Procedure:
-
Training: Rats are first trained to press the active lever for a food reward under a fixed-ratio schedule (e.g., FR1, where every press yields a reward), until stable responding is achieved.
-
Progressive Ratio (PR) Testing: The reinforcement schedule is then switched to a PR schedule, where the number of lever presses required to obtain a reward increases after each successful reinforcement. The session typically ends when the animal fails to make a response for a set period (e.g., 5 minutes).
-
Drug Administration: this compound (e.g., 1, 3, or 10 μmol/kg) or vehicle is administered via intraperitoneal (i.p.) injection approximately 30 minutes before the start of the PR session.
-
Data Collection: The primary endpoint is the "breakpoint," defined as the number of presses completed for the last successfully earned reinforcer. This value is a measure of the animal's motivation to work for the reward. The total number of active and inactive lever presses is also recorded.
-
-
Data Analysis: The breakpoint data are typically analyzed using a two-way ANOVA with treatment (vehicle vs. This compound dose) and sex as factors, followed by post-hoc tests to identify significant differences between groups.
Comparison with Alternatives
This compound's high selectivity for the sigma-1 receptor distinguishes it from many other psychoactive compounds.
-
Haloperidol (B65202): A classic antipsychotic, haloperidol binds to both sigma-1 and dopamine (B1211576) D2 receptors.[5][6] While both compounds may show antipsychotic-like effects in some models, the lack of D2 receptor affinity in this compound suggests a lower risk of extrapyramidal side effects.
-
Other Sigma Ligands: Many sigma ligands, such as DTG, show limited selectivity between σ1 and σ2 subtypes.[7] The more than 17,000-fold selectivity of this compound for the σ1 receptor allows for a more precise investigation of this specific target.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The pharmacology of the novel and selective sigma ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor antagonist, PD144418, selectively reduces female motivation for food during negative energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor antagonist PD144418 suppresses food reinforced operant responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Editorial: Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of PD 144418 in Preclinical Behavioral Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the behavioral effects of PD 144418, a selective sigma-1 (σ1) receptor antagonist, with alternative σ1 receptor modulators. The information is supported by experimental data to facilitate informed decisions in preclinical research.
This compound has emerged as a potent and highly selective antagonist for the σ1 receptor, a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). Its distinct pharmacological profile has prompted investigations into its potential therapeutic applications, particularly in neuropsychiatric and neurological disorders. This guide synthesizes published findings on the behavioral effects of this compound and compares them with other well-characterized σ1 receptor ligands, including antagonists like NE-100 and haloperidol, and agonists such as (+)SKF-10047 and PRE-084.
Quantitative Comparison of Behavioral Effects
The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side comparison of this compound and its alternatives across different behavioral paradigms.
Table 1: Antagonism of Psychostimulant-Induced Hyperactivity
| Compound | Animal Model | Psychostimulant | This compound Dose (mg/kg) | Alternative Compound | Alternative Dose (mg/kg) | % Reduction in Hyperactivity | Reference |
| This compound | Mouse | Cocaine | 1, 3.16, 10 (µmol/kg) | - | - | Dose-dependent | [1] |
| This compound | Mouse | Cocaine | 3.16 (µmol/kg) | - | - | 31-57% | [1] |
| Haloperidol | Rat | Amphetamine | - | Haloperidol | 0.1 | Significant | [2] |
| NE-100 | Rat | Ethanol | - | NE-100 | 30 | Significant | [3] |
Table 2: Modulation of Motivation and Reward-Seeking Behavior (Operant Conditioning)
| Compound | Animal Model | Reinforcer | This compound Dose (µmol/kg) | Effect on Breakpoint (Progressive Ratio) | Reference |
| This compound | Rat | Chow Pellets | 10 | Significantly Reduced | [3][4] |
| This compound | Rat | Sucrose (B13894) Pellets | 10 | Significantly Reduced | [3][4] |
Table 3: Effects on Antipsychotic-like and Anxiolytic/Antidepressant Models
| Compound | Animal Model | Behavioral Assay | This compound Dose | Effect | Reference |
| This compound | Mouse | Mescaline-induced Scratching | Not specified | Antagonized | [5] |
| This compound | Not specified | Anxiolytic Models | Not specified | No effect | [5] |
| This compound | Not specified | Antidepressant Models | Not specified | No effect | [5] |
| (+)SKF-10047 | Mouse | Elevated Plus Maze | 4, 8 (mg/kg) | Anxiogenic-like | [6] |
| (+)SKF-10047 | Rat | Conditioned Fear Stress | 3, 6 (mg/kg) | Ameliorated |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the σ1 receptor signaling pathway and a general workflow for behavioral studies.
Detailed Experimental Protocols
Antagonism of Cocaine-Induced Hyperactivity
-
Animals: Male CD-1 mice.[1]
-
Apparatus: Standard locomotor activity chambers.[1]
-
Procedure:
-
Mice are habituated to the testing room for at least 1 hour before the experiment.
-
Animals are then placed in the locomotor activity chambers for a 30-minute habituation period.
-
Following habituation, mice are administered this compound (e.g., 1, 3.16, 10 µmol/kg, i.p.) or vehicle.
-
After a pre-treatment period (e.g., 15 minutes), cocaine (e.g., 20 mg/kg, i.p.) or saline is administered.[1]
-
Locomotor activity (e.g., distance traveled) is recorded for a set duration (e.g., 60 minutes) immediately after the cocaine or saline injection.[1]
-
-
Data Analysis: Total distance traveled is analyzed using statistical methods such as two-way ANOVA to determine the effects of this compound on cocaine-induced hyperactivity.[1]
Operant Conditioning for Food Reward
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive) and a food pellet dispenser.[4]
-
Procedure:
-
Rats are typically food-restricted to maintain 85-90% of their free-feeding body weight to ensure motivation for the food reward.
-
Training: Animals are trained to press the active lever for a food reward (e.g., 45 mg chow or sucrose pellets) on a specific reinforcement schedule.[3][4] Common schedules include:
-
Fixed Ratio (FR): A set number of lever presses is required for each reward (e.g., FR2, two presses per reward).[4]
-
Progressive Ratio (PR): The number of required lever presses for each subsequent reward increases systematically. The "breakpoint" is the highest number of presses an animal is willing to make for a single reward and is a measure of motivation.[3][4]
-
-
Testing: Once stable responding is achieved, rats are pre-treated with this compound (e.g., 10 µmol/kg, i.p.) or vehicle before the operant session.
-
The number of active and inactive lever presses, as well as the breakpoint in PR schedules, are recorded.[3][4]
-
-
Data Analysis: The effects of this compound on the number of rewards earned and the breakpoint are analyzed using appropriate statistical tests (e.g., t-tests or ANOVA).[3][4]
Mescaline-Induced Scratching (Generalized Protocol)
-
Animals: Typically male mice.
-
Procedure:
-
Animals are habituated to the observation chambers.
-
Mice are pre-treated with this compound or vehicle at various doses.
-
After a specified pre-treatment time, mescaline is administered to induce the scratching behavior.
-
The frequency and/or duration of scratching bouts are observed and recorded for a defined period.
-
-
Data Analysis: The data are analyzed to determine if this compound significantly reduces the mescaline-induced scratching behavior compared to the vehicle-treated group. This assay is suggestive of potential antipsychotic properties.[5]
Conclusion
This compound demonstrates a clear profile as a selective σ1 receptor antagonist with significant effects in preclinical models of psychosis, addiction, and motivation. Its ability to attenuate psychostimulant-induced hyperactivity and reduce the motivation for natural rewards, without producing anxiolytic or antidepressant-like effects in the models tested, distinguishes it from other centrally active compounds.[3][4][5] The comparison with other σ1 receptor modulators highlights the opposing effects of antagonists and agonists, reinforcing the critical role of the σ1 receptor in these behavioral processes. This guide provides a foundational resource for researchers designing studies to further explore the therapeutic potential of this compound and other σ1 receptor ligands.
References
- 1. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mescaline-induced behavioral alterations are mediated by 5-HT2A and 5-HT2C receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Severe aggression in rats induced by mescaline but not other hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of PD 144418 and Other Sigma Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the selective sigma-1 receptor antagonist, PD 144418, and other notable sigma-1 and sigma-2 receptor antagonists. The information is intended to assist researchers in selecting appropriate compounds for their studies and to provide valuable data for drug development professionals.
Executive Summary
The modulation of sigma receptors, implicated in a variety of neurological and psychiatric disorders, has become a significant area of interest for therapeutic development. Understanding the pharmacokinetic profiles of different sigma receptor antagonists is crucial for predicting their efficacy and safety. This guide summarizes the available quantitative data for this compound, S1RA (E-52862), MR309, CT1812, BD-1047, BD-1063, NE-100, Siramesine, and SM-21. While comprehensive pharmacokinetic data for this compound remains limited in publicly available literature, this comparison draws on available information for other key antagonists to provide a useful framework for researchers.
Data Presentation: Pharmacokinetic Profiles of Sigma Antagonists
The following table summarizes the key pharmacokinetic parameters for a selection of sigma-1 and sigma-2 receptor antagonists. It is important to note that direct comparative studies are limited, and data has been compiled from various independent research publications.
| Compound | Receptor Selectivity | Tmax (hours) | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Bioavailability (F) | Species |
| This compound | σ1 selective (Ki = 0.08 nM for σ1, 1377 nM for σ2)[1] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| S1RA (E-52862) | σ1 selective (Ki = 17 nM)[2][3] | 0.75 - 2.0[2][3] | Compatible with once-daily dosing[2][3] | Data not available | Data not available | Data not available | Human[2][3] |
| MR309 | σ1 selective | Data not available | Data not available | Data not available | Data not available | Data not available | Human |
| CT1812 | σ2 selective | 0.88 - 1.5 | ~12 hours | Data not available | Data not available | Orally bioavailable | Human |
| BD-1047 | σ1 antagonist[2][4] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| BD-1063 | σ1 selective antagonist (Ki = 4.43 nM)[5][6] | Data not available | Pharmacokinetic profile not fully characterized[6] | Data not available | Data not available | Data not available | Data not available |
| NE-100 | σ1 selective antagonist (Ki = 1.03 nM) | Data not available | Data not available | Data not available | Data not available | Orally active | Data not available |
| Siramesine | σ2 agonist | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| SM-21 | σ2 selective antagonist[7][8][9] | Data not available | Data not available | Data not available | Data not available | Data not available | Rat[7][8][9] |
Note: "Data not available" indicates that specific quantitative values were not found in the surveyed literature. Further focused studies would be required to determine these parameters.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are generalized protocols for key experiments cited in the literature for the characterization of sigma antagonists.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a novel compound after oral administration to rats.
1. Animal Model and Housing:
-
Male Sprague-Dawley rats (250-300g) are commonly used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for a pre-dose fasting period if required.
2. Compound Administration:
-
The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
A single oral dose is administered via gavage.
3. Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[10]
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.[10]
4. Data Analysis:
-
Plasma concentrations of the compound are determined using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters (Tmax, Cmax, t½, AUC, CL, Vd) are calculated using non-compartmental analysis with software such as WinNonlin.
Bioanalytical Method for Quantification in Plasma using LC-MS/MS
This protocol describes a general procedure for developing and validating a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying a small molecule drug in plasma.
1. Sample Preparation:
-
Plasma samples are thawed and subjected to protein precipitation by adding a solvent like acetonitrile.[11]
-
After vortexing and centrifugation, the supernatant is collected for analysis.[11]
2. Chromatographic Separation:
-
An ultra-high performance liquid chromatography (UHPLC) system equipped with a C18 column is typically used.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is employed to separate the analyte from endogenous plasma components.[11][12]
3. Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.
-
Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored for quantification.[12]
4. Method Validation:
-
The method is validated according to regulatory guidelines (e.g., FDA) for parameters including linearity, accuracy, precision, selectivity, and stability.[13][14]
PET Imaging for Sigma-1 Receptor Occupancy
Positron Emission Tomography (PET) is a non-invasive imaging technique used to determine the in vivo occupancy of receptors by a drug candidate.
1. Radioligand:
-
A radiolabeled ligand with high affinity and selectivity for the target receptor is used, such as [11C]SA4503 for the sigma-1 receptor.[15][16][17]
2. Study Design:
-
Human subjects or animal models are administered the test compound at various doses.
-
A baseline PET scan is performed before drug administration, followed by a second scan after drug administration.[17][18]
3. PET Scan Protocol:
-
The radioligand is injected intravenously.
-
Dynamic PET data are acquired over a specified period (e.g., 90 minutes).[17]
-
Arterial blood samples may be collected to measure the concentration of the radioligand in plasma.[18]
4. Data Analysis:
-
The PET images are reconstructed and analyzed to determine the binding potential (BP) or total distribution volume (VT) of the radioligand in different brain regions.
-
Receptor occupancy is calculated as the percentage reduction in radioligand binding after drug administration compared to baseline.[16]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes involved, Graphviz (DOT language) has been used to create the following diagrams.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Safety, tolerability and pharmacokinetics of single and multiple doses of a novel sigma-1 receptor antagonist in three randomized phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, tolerability and pharmacokinetics of single and multiple doses of a novel sigma-1 receptor antagonist in three randomized phase I studies. | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. flore.unifi.it [flore.unifi.it]
- 10. fda.gov [fda.gov]
- 11. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 12. jneonatalsurg.com [jneonatalsurg.com]
- 13. youtube.com [youtube.com]
- 14. fda.gov [fda.gov]
- 15. Shortened protocol in practical [11C]SA4503-PET studies for sigma1 receptor quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PET Imaging of Sigma1 Receptors | Radiology Key [radiologykey.com]
- 17. Mapping of human cerebral sigma1 receptors using positron emission tomography and [11C]SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High occupancy of sigma-1 receptors in the human brain after single oral administration of fluvoxamine: a positron emission tomography study using [11C]SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PD 144418: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, procedural information for the proper disposal of PD 144418, a potent and selective sigma-1 receptor ligand. Adherence to these protocols is crucial for ensuring the safety of personnel and compliance with regulatory standards.
Immediate Safety and Handling
Before commencing any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Given the potential hazards associated with pyridine (B92270) and isoxazole-containing compounds, the following PPE is recommended.[2][3]
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact.[3] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[2][3] | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat.[2][3] | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[2] | To avoid inhalation of any potential vapors. |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite (B1170534) or sand.[2] For larger spills, immediately contact your institution's EHS department.[2]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted in strict accordance with all applicable local, state, and federal regulations. The primary method for disposal is through a licensed hazardous waste disposal company.[1][4]
| Step | Procedure | Key Considerations |
| 1. Waste Identification & Segregation | Characterize all materials contaminated with this compound as "hazardous chemical waste."[1][2] | Do not mix with other waste streams unless explicitly permitted by your EHS department.[1][2][3] |
| 2. Container Selection & Management | Use the original container if it is in good condition. Otherwise, use a compatible, leak-proof container.[1] | Keep the container tightly closed when not in use.[1] |
| 3. Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazards.[2][3] | |
| 4. Storage | Store the waste container in a designated, well-ventilated, and secure satellite accumulation area. | Ensure the storage area is away from incompatible materials such as strong oxidizing agents and acids.[2] |
| 5. Arranging for Disposal | Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup. | Provide a complete inventory of the waste. |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.
By diligently following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their organization.
References
Personal protective equipment for handling PD 144418
For researchers, scientists, and drug development professionals, this guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling PD 144418. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research. This compound is a potent and highly selective sigma-1 (σ1) receptor ligand, with a reported binding affinity (Ki) of 0.08 nM for the σ1 receptor and over 17,000-fold selectivity against the σ2 receptor.[1]
Physicochemical and Toxicological Data
A summary of the known quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Chemical Formula | C₁₈H₂₂N₂O | [1][2] |
| Molar Mass | 282.38 g/mol | [1][2] |
| CAS Number | 154130-99-1 | [2] |
| EC₅₀ | 5.2 µM (in ScN2a-RML cells) | [3][4] |
| LC₅₀ | >22 µM (in ScN2a-RML cells) | [3] |
| Storage Temperature (Pure Form) | -20°C (3 years), 4°C (2 years) | [2] |
| Storage Temperature (In Solvent) | -80°C (6 months), -20°C (1 month) | [2] |
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) from MedChemExpress states that this compound is not classified as a hazardous substance or mixture, standard laboratory precautions and the use of appropriate personal protective equipment are mandatory to minimize exposure risk.[2]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn to protect against splashes or airborne particles. |
| Hand Protection | Nitrile Gloves | Chemical-resistant gloves are essential. Change them immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. |
Safe Handling and Operational Procedures
This compound should be handled with care, following standard laboratory procedures for chemical compounds.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Recommended long-term storage for the pure form is at -20°C.[2]
Preparation of Stock Solutions:
-
All manipulations of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.
-
This compound is soluble in DMSO.
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution.
-
-
Fire:
-
Use a dry chemical, carbon dioxide, or foam extinguisher.
-
Avoid using a direct stream of water, as it may spread the fire.
-
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[2]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Get medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Get medical attention.[2]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste.
-
Contaminated Materials: All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound must be collected in a designated hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a general methodology for determining the binding affinity of a test compound for the sigma-1 receptor using this compound as a reference compound.
Materials:
-
Cell membranes expressing the sigma-1 receptor.
-
Radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine).
-
This compound (as a reference competitor).
-
Test compound.
-
Assay buffer (e.g., Tris-HCl).
-
Wash buffer.
-
Scintillation fluid.
-
96-well plates.
-
Filter mats.
-
Scintillation counter.
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound and the test compound in the assay buffer. Prepare the radioligand solution at a concentration close to its Kd value.
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the vehicle, this compound, or the test compound.
-
Initiate Binding: Add the radiolabeled ligand to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Binding: Terminate the assay by rapid filtration through filter mats using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
